molecular formula C50H53K3N2O16S4 B1193676 Sulfo-Cyanine7.5 dicarboxylic acid

Sulfo-Cyanine7.5 dicarboxylic acid

Cat. No.: B1193676
M. Wt: 1183.51
InChI Key: SAEKQXMPJWSWIA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cyanine7.5 dicarboxylic acid is a bifunctional near infrared fluorescent dye with two carboxylic acid groups. The reagent is useful as a cross-linker that is NIR emitting. The carboxylic acid groups can be activated by carbodiimide chemistry.

Properties

Molecular Formula

C50H53K3N2O16S4

Molecular Weight

1183.51

IUPAC Name

tripotassium;3-(5-carboxypentyl)-2-[(2E)-2-[3-[(E)-2-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C50H56N2O16S4.3K/c1-49(2)43(51(24-9-5-7-14-45(53)54)39-20-18-35-37(47(39)49)27-33(69(57,58)59)29-41(35)71(63,64)65)22-16-31-12-11-13-32(26-31)17-23-44-50(3,4)48-38-28-34(70(60,61)62)30-42(72(66,67)68)36(38)19-21-40(48)52(44)25-10-6-8-15-46(55)56;;;/h16-23,26-30H,5-15,24-25H2,1-4H3,(H5-,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3

InChI Key

SAEKQXMPJWSWIA-UHFFFAOYSA-K

SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sulfo-Cyanine7.5 dicarboxylic acid

Origin of Product

United States

Foundational & Exploratory

Sulfo-Cyanine7.5 dicarboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sulfo-Cyanine7.5 Dicarboxylic Acid

Introduction

Sulfo-Cyanine7.5 dicarboxylic acid is a high-performance, bifunctional near-infrared (NIR) fluorescent dye engineered for advanced applications in biological research and drug development. As a member of the cyanine dye family, it exhibits intense absorption and emission in the 750-850 nm spectral region, a window where biological tissues have minimal autofluorescence and light absorption, thus permitting deep tissue imaging with a high signal-to-noise ratio.[]

The molecule's design incorporates several key features that establish its superiority for sophisticated applications. Four strategically placed sulfonate (sulfo) groups confer excellent water solubility, allowing for direct use in aqueous buffers without organic co-solvents that can be detrimental to sensitive biomolecules like proteins.[][2] Its structure includes a rigid trimethylene bridge, which enhances its quantum yield, making it significantly brighter than comparable dyes like Indocyanine Green (ICG).[][3][4] Critically, the presence of two terminal carboxylic acid groups provides bifunctional reactivity, enabling its use as a cross-linker or for dual conjugation strategies.[5][6][7] These attributes make Sulfo-Cyanine7.5 dicarboxylic acid an indispensable tool for in vivo imaging, fluorescence microscopy, and the development of targeted molecular probes.

Section 1: Chemical Structure and Physicochemical Properties

The unique characteristics of Sulfo-Cyanine7.5 dicarboxylic acid arise directly from its molecular architecture. The core structure consists of two sulfonated indole rings connected by a polymethine chain, which is responsible for its NIR spectral properties. The dicarboxylic acid functional groups are typically positioned at the terminus of alkyl linkers attached to the nitrogen atoms of the indole rings, making them sterically accessible for chemical reactions.

IUPAC Name: potassium 3-(5-carboxypentyl)-2-((E)-2-((E)-3-((E)-2-(3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-6,8-disulfonate[6]

Molecular Formula: C₅₀H₅₃K₃N₂O₁₆S₄[5][6]

Physicochemical Data Summary

The following table summarizes the key quantitative properties of Sulfo-Cyanine7.5 dicarboxylic acid, which are critical for experimental design and application.

PropertyValueReference(s)
Molecular Weight 1183.51 g/mol [5][6]
Appearance Dark green solid[5]
Absorption Maximum (λₐₐₐ) ~788 nm[]
Emission Maximum (λₑₘ) ~808 nm[]
Molar Extinction Coeff. 222,000 M⁻¹cm⁻¹[3][5]
Stokes Shift ~20 nm
Solubility Good in water, DMF, DMSO[3][5][8]
Purity ≥95% (by ¹H NMR and HPLC-MS)[][5]
Storage Conditions -20°C, in the dark, desiccated[5][7][8]

Section 2: Principles of Reactivity and Bioconjugation

The utility of Sulfo-Cyanine7.5 dicarboxylic acid in bioconjugation stems from its two carboxylic acid (-COOH) functional groups. These groups are not inherently reactive towards biological nucleophiles like the amine groups on proteins. However, they can be readily activated using carbodiimide chemistry to form intermediates that efficiently label primary amines (e.g., the ε-amino group of lysine residues).

Mechanism of Activation and Conjugation

The most common activation strategy is a two-step process designed to maximize efficiency and stability.

  • Carbodiimide Activation: A water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), reacts with the carboxylic acid group. This reaction forms a highly reactive but unstable O-acylisourea intermediate. The choice of EDC is crucial for aqueous reactions as it avoids the need for organic solvents.

  • NHS Ester Stabilization: To mitigate the instability of the O-acylisourea intermediate and reduce side reactions like hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added. The NHS reacts with the intermediate to form a semi-stable NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea but is highly reactive towards primary amines.

  • Amine Coupling: The resulting amine-reactive NHS ester readily reacts with primary amines on a target biomolecule (e.g., a protein or antibody) to form a stable amide bond, covalently linking the dye to the target. This reaction is most efficient at a slightly alkaline pH (7.5-8.5).

This two-step process provides a robust and controllable method for labeling biomolecules, forming the basis of most protocols involving this dye.

Bioconjugation_Workflow cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Conjugation Dye Sulfo-Cy7.5 Dicarboxylic Acid (R-COOH) Intermediate Amine-Reactive Sulfo-NHS Ester (R-CO-SNHS) Dye->Intermediate + EDC + Sulfo-NHS EDC EDC (Carbodiimide) SNHS Sulfo-NHS Conjugate Fluorescently Labeled Protein Conjugate Intermediate->Conjugate Reaction with primary amines (pH 8.0) Protein Target Protein (Protein-NH₂) Protein->Conjugate Purification Purification (Size-Exclusion Chromatography) Conjugate->Purification Step 3: Removal of free dye

Workflow for activating and conjugating Sulfo-Cy7.5 dicarboxylic acid to a protein.

Section 3: Applications in Research and Development

The unique properties of Sulfo-Cyanine7.5 dicarboxylic acid make it suitable for a range of demanding applications.

  • In Vivo Near-Infrared (NIR) Imaging: This is a primary application where the dye excels. The NIR light (750-850 nm) used to excite Sulfo-Cy7.5 can penetrate several centimeters into biological tissue.[] This, combined with the low natural fluorescence of tissues in this spectral range, allows for highly sensitive, non-invasive imaging of biological processes in living animals.

  • Antibody and Protein Labeling: The dye is frequently conjugated to antibodies for use in techniques such as in vivo tumor targeting, western blotting, and immunofluorescence microscopy. Its high water solubility prevents the aggregation that can occur with more hydrophobic dyes, preserving the function of the labeled protein.[]

  • Molecular Probes and Diagnostics: The bifunctional nature of the dye allows it to be incorporated into complex molecular probes. For example, one carboxylic acid group can be attached to a targeting moiety (like a peptide or small molecule), while the other can be used to attach a different functional group. This has been explored for creating specific fluorescent probes for malignant tumor surgery, helping to precisely identify tumor margins.[]

  • Flow Cytometry: The dye's distinct signal in the far-red channel makes it useful for multi-color flow cytometry experiments, enabling precise cell sorting and analysis.

Section 4: Experimental Protocol: Labeling an Antibody

This protocol provides a self-validating methodology for the covalent labeling of a monoclonal antibody with Sulfo-Cyanine7.5 dicarboxylic acid.

A. Materials and Reagents
  • Sulfo-Cyanine7.5 dicarboxylic acid

  • Antibody (e.g., IgG, ~1-5 mg/mL) in a buffer free of primary amines (e.g., PBS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 100 mM Sodium Bicarbonate or PBS, pH 8.0-8.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1.0 M Tris-HCl, pH 8.5

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4

B. Step-by-Step Methodology
  • Reagent Preparation:

    • Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer.

    • Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

    • Dissolve Sulfo-Cyanine7.5 dicarboxylic acid in DMSO or water to a concentration of 1 mg/mL.

  • Dye Activation (Causality: This step creates the amine-reactive ester):

    • In a microcentrifuge tube, combine 100 µL of the dye solution with a 10-fold molar excess of both EDC and Sulfo-NHS solutions.

    • Rationale: A molar excess of activation reagents drives the reaction to completion, ensuring maximum conversion of carboxylic acids to Sulfo-NHS esters.

    • Incubate the mixture for 15-20 minutes at room temperature, protected from light.

  • Conjugation Reaction (Causality: This step forms the stable amide bond):

    • Add the activated dye mixture directly to the antibody solution, which should be in the Coupling Buffer (pH 8.0-8.5). The molar ratio of dye to antibody can be varied (e.g., 10:1 to 20:1) to achieve the desired degree of labeling.

    • Rationale: A slightly alkaline pH deprotonates the primary amine groups on lysine residues, making them nucleophilic and highly reactive towards the Sulfo-NHS ester.

    • Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification (Trustworthiness: This step ensures removal of contaminants):

    • Load the reaction mixture onto a pre-equilibrated size-exclusion chromatography column.

    • Elute with PBS, pH 7.4. The first colored fraction to elute will be the high-molecular-weight antibody-dye conjugate. The second, slower-moving colored fraction will be the unconjugated, low-molecular-weight dye.

    • Collect the conjugate fraction.

  • Characterization (Self-Validation: This step quantifies the result):

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~788 nm (A₇₈₈) using a UV-Vis spectrophotometer.

    • Calculate the protein concentration:

      • Protein (M) = [A₂₈₀ - (A₇₈₈ × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.09) and ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

    • Calculate the Degree of Labeling (DOL):

      • DOL = A₇₈₈ / (ε_dye × Protein (M))

      • Where ε_dye is the molar extinction coefficient of the dye (222,000 M⁻¹cm⁻¹).[3][5]

    • A typical DOL for an antibody is between 2 and 6.

Conclusion

Sulfo-Cyanine7.5 dicarboxylic acid stands out as a premier fluorescent probe for researchers requiring high-performance NIR imaging and labeling. Its combination of excellent water solubility, superior quantum yield, and bifunctional reactivity provides a versatile platform for a wide array of applications, from fundamental cell biology to preclinical in vivo studies. The well-established carbodiimide chemistry for its conjugation ensures that it can be reliably coupled to a diverse range of biomolecules, empowering scientists to create specific and sensitive tools for answering complex biological questions.

References

  • AxisPharm. (n.d.). sulfo-Cyanine7.5. Retrieved from [Link]

  • Antibodies.com. (n.d.). Sulfo-Cyanine 7.5 carboxylic acid (A270302). Retrieved from [Link]

  • Interchim. (n.d.). Handbook and Catalog. Retrieved from [Link]

  • Antibodies.com. (n.d.). Sulfo-Cyanine 7 dicarboxylic acid (A270311). Retrieved from [Link]

  • Chongqing Yusi Medicine Technology Co., Ltd. (2025, May 9). Application of Cyanine7-COOH CY7-carboxylic acid localization Fluorescent labeling. Retrieved from [Link]

Sources

Sulfo-Cyanine7.5 dicarboxylic acid spectral properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Properties of Sulfo-Cyanine7.5 Dicarboxylic Acid

Foreword: Beyond the Datasheet

In the realm of near-infrared (NIR) fluorescence imaging and diagnostics, the selection of a fluorophore is a critical decision that dictates the sensitivity, clarity, and ultimate success of an experiment. Sulfo-Cyanine7.5 dicarboxylic acid has emerged as a superior tool for researchers, particularly in drug development, due to its exceptional brightness, aqueous solubility, and versatile bioconjugation capabilities. This guide moves beyond simple catalog specifications to provide a deep, mechanistic understanding of its spectral properties. We will explore not just what its properties are, but why they are significant, how they are influenced by the experimental environment, and how to accurately characterize them in your own laboratory. This document is designed for the discerning scientist who understands that mastery of one's tools is the foundation of groundbreaking research.

Part 1: Core Photophysical Profile of Sulfo-Cyanine7.5 Dicarboxylic Acid

Sulfo-Cyanine7.5 dicarboxylic acid is a heptamethine cyanine dye engineered for performance in demanding biological applications. Its structure is analogous to the well-known Indocyanine Green (ICG), but with key modifications—notably a rigidized trimethine bridge and the addition of four sulfonate groups—that dramatically improve its photophysical performance and handling.[1][2] The bifunctional nature, imparted by two terminal carboxylic acid groups, provides a strategic advantage for creating complex, cross-linked bioconjugates.[3][4]

The primary utility of this dye lies in its operation within the NIR-I window (700-900 nm), a region where biological tissues exhibit minimal absorption and autofluorescence. This "optical window" is paramount for in vivo imaging, as it allows for deep tissue penetration and a high signal-to-noise ratio.[5]

Key Spectral & Physical Parameters

The fundamental characteristics of Sulfo-Cyanine7.5 dicarboxylic acid are summarized below. It is crucial to recognize that spectral values, particularly absorption and emission maxima, are sensitive to the solvent environment—a phenomenon known as solvatochromism. The slight variations reported by different suppliers can often be attributed to measurements performed in different solvents (e.g., water vs. PBS vs. DMSO).

ParameterTypical ValueSignificance in Application
Excitation Maximum (λabs) ~778 - 788 nmAligns with common NIR laser lines (e.g., 785 nm); positioned in the NIR-I optical window for low tissue autofluorescence.[3][5]
Emission Maximum (λem) ~797 - 808 nmNIR emission ensures deep tissue penetration and high signal-to-noise for in vivo imaging.[3][6]
Molar Extinction Coefficient (ε) ~222,000 M-1cm-1An exceptionally high value, indicating a very strong ability to absorb photons. This directly translates to brighter signals and higher sensitivity.[3][7]
Fluorescence Quantum Yield (ΦF) ~0.21 (in PBS)Represents a high efficiency of converting absorbed light into emitted fluorescence, resulting in a bright probe. Significantly higher than ICG's quantum yield in aqueous media (~0.05).[3][7]
Stokes Shift ~20 nmA moderate shift that is sufficient to minimize spectral overlap and self-quenching, simplifying optical filter design.[5]
Molecular Weight ~1183.51 g/mol Essential for calculating molar concentrations for accurate conjugation and spectral characterization.[3][4]
Solubility High in Water, DMSO, DMFThe four sulfonate groups ensure excellent aqueous solubility, preventing aggregation and simplifying buffer preparation for biological experiments.[1][3]
The Causality Behind Performance
  • Why is a High Extinction Coefficient Crucial? The Beer-Lambert law dictates that absorbance is directly proportional to the extinction coefficient. A higher ε means that for a given concentration, the dye will absorb more photons from the excitation source. In practical terms, this allows for the use of lower, less cytotoxic dye concentrations while still achieving a strong signal, or alternatively, achieving superior sensitivity for detecting low-abundance targets.

  • The Quantum Yield Advantage over ICG: Fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed.[8] The low ΦF of ICG in aqueous environments is a major drawback, as much of the absorbed energy is lost through non-radiative pathways (e.g., heat, molecular vibration).[7] The rigidized polymethine chain in the Sulfo-Cyanine7.5 scaffold reduces vibrational freedom, which in turn minimizes these non-radiative decay pathways.[1][2] This structural innovation is the primary reason for its significantly higher quantum yield and, consequently, its superior brightness as a fluorescent probe.

  • The Importance of the NIR Window & Stokes Shift: Biological molecules like hemoglobin and water have their lowest absorption in the 700-900 nm range.[5] By exciting and detecting fluorescence within this window, we minimize signal loss and background noise from the tissue itself. The Stokes shift, the separation between absorption and emission maxima, is also critical. An adequate shift prevents the emitted fluorescence from being re-absorbed by other dye molecules (self-quenching) and makes it easier to separate the excitation light from the emission signal with optical filters.

Part 2: Environmental Influences on Spectral Behavior

A key tenet of scientific integrity is understanding how your reagents behave under real-world conditions. The spectral properties of cyanine dyes are not immutable; they are intrinsically linked to their microenvironment.

Solvent Effects (Solvatochromism)

Solvatochromism describes the change in a substance's color (i.e., its absorption and/or emission spectrum) with a change in solvent polarity.[9] For cyanine dyes, increasing solvent polarity generally stabilizes the excited state more than the ground state.[10] This reduces the energy gap for fluorescence emission, resulting in a bathochromic (red) shift in the emission maximum.[10]

While specific data for Sulfo-Cyanine7.5 dicarboxylic acid across a wide range of solvents is not readily published, the behavior of its parent compound, ICG, is well-documented and serves as an excellent proxy.

Expected Spectral Shifts in Common Solvents:

SolventPolarityExpected Effect on Sulfo-Cy7.5 EmissionICG Emission Max (for reference)
WaterHighShorter Wavelength (Blue-shifted)~811 nm[7]
Ethanol (EtOH)MediumIntermediate Wavelength~820 nm[7][11]
Dimethyl Sulfoxide (DMSO)High (Aprotic)Longer Wavelength (Red-shifted)~829 nm[7]

Expert Insight: The discrepancy in reported emission maxima (797 nm vs. 808 nm) is likely due to this solvatochromic effect. Measurements in highly polar, aprotic solvents like DMSO will yield longer emission wavelengths compared to those in aqueous buffers like PBS or water. It is imperative to perform spectral characterization in the same buffer system that will be used for the final application to ensure accurate filter selection and data interpretation.

Part 3: Experimental Characterization Protocols

Trustworthiness in research is built on verifiable data. The following protocols provide a self-validating framework for characterizing the core spectral properties of Sulfo-Cyanine7.5 dicarboxylic acid.

G Figure 1: General Workflow for Spectral Characterization cluster_prep Sample Preparation cluster_abs Absorbance Analysis cluster_fluo Fluorescence Analysis prep Prepare Stock Solution (e.g., 1 mM in DMSO) dilute Create Serial Dilutions in Application Buffer (e.g., PBS) prep->dilute abs_spec Measure Absorbance Spectrum (UV-Vis Spectrophotometer) dilute->abs_spec em_spec Measure Emission Spectrum (Fluorometer, Excite at λ_max) dilute->em_spec cluster_abs cluster_abs cluster_fluo cluster_fluo find_lambda Determine λ_max abs_spec->find_lambda beer_plot Plot Absorbance vs. Concentration abs_spec->beer_plot calc_eps Calculate Molar Extinction Coefficient (ε) from Slope beer_plot->calc_eps int_fluor Integrate Fluorescence Intensity em_spec->int_fluor qy_plot Plot Integrated Intensity vs. Absorbance int_fluor->qy_plot calc_qy Calculate Quantum Yield (Φ_F) (Relative to Standard) qy_plot->calc_qy

Caption: Figure 1: General Workflow for Spectral Characterization

Protocol: Measurement of Absorption Spectrum and Molar Extinction Coefficient (ε)

Objective: To determine the wavelength of maximum absorbance (λmax) and calculate ε using the Beer-Lambert law (A = εcl).

Materials:

  • Sulfo-Cyanine7.5 dicarboxylic acid

  • Spectroscopic grade DMSO

  • Application buffer (e.g., 1X Phosphate-Buffered Saline, pH 7.4)

  • Calibrated UV-Vis spectrophotometer

  • 1 cm pathlength quartz cuvettes

Methodology:

  • Stock Solution Preparation: Accurately weigh ~1-2 mg of the dye. Dissolve in a precise volume of DMSO to create a stock solution of ~1 mM. Causality: DMSO is used for the initial stock due to its excellent solvating power for organic dyes, ensuring complete dissolution before dilution in aqueous buffer.

  • Serial Dilutions: Prepare a series of at least five dilutions from the stock solution into your application buffer (e.g., PBS). The final concentrations should yield absorbance values between 0.01 and 0.1 at the expected λmax. Trustworthiness: Keeping absorbance below 0.1 minimizes inner filter effects and deviations from the Beer-Lambert law, ensuring linearity.

  • Spectrometer Setup: Blank the spectrophotometer using the application buffer in a matched cuvette.

  • Spectral Acquisition: For each dilution, record the absorbance spectrum from ~600 nm to 900 nm.

  • Data Analysis:

    • Identify λmax from the spectrum of the most concentrated solution.

    • Create a plot of absorbance at λmax (y-axis) versus molar concentration (x-axis).

    • Perform a linear regression on the data. The slope of this line is the molar extinction coefficient, ε (in M-1cm-1). The R2 value should be >0.99 to validate the data quality.

Protocol: Determination of Fluorescence Quantum Yield (ΦF) (Relative Method)

Objective: To calculate the ΦF of the sample relative to a well-characterized fluorescent standard.[12]

Materials:

  • Sample solutions prepared in Protocol 3.1

  • A suitable NIR reference standard (e.g., IR-125 or another dye with a known, certified quantum yield in the same solvent)[4][13]

  • Corrected spectrofluorometer with temperature control

  • 1 cm pathlength quartz cuvettes

Methodology:

  • Reference Standard Preparation: Prepare a series of dilutions of the reference standard in the same application buffer, with absorbance values at the excitation wavelength also between 0.01 and 0.1.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to the λmax of the sample (determined in Protocol 3.1).

    • Set the emission scan range (e.g., 785 nm to 900 nm).

    • Ensure instrument settings (slit widths, PMT voltage) are identical for both the sample and the reference standard measurements.

  • Spectral Acquisition:

    • Measure the emission spectrum for each dilution of your sample dye.

    • Without changing settings, measure the emission spectrum for each dilution of the reference standard. Note: You will excite the reference standard at the same wavelength as the sample.

  • Data Analysis:

    • For each spectrum, integrate the total fluorescence intensity (the area under the emission curve).

    • Create two separate plots:

      • Sample: Integrated fluorescence intensity (y-axis) vs. absorbance at the excitation wavelength (x-axis).

      • Reference: Integrated fluorescence intensity (y-axis) vs. absorbance at the excitation wavelength (x-axis).

    • Determine the slope (m) for each plot via linear regression.

    • Calculate the quantum yield using the following equation:[12] ΦF (Sample) = ΦF (Ref) * (mSample / mRef) * (n2Sample / n2Ref) Where:

      • ΦF (Ref) is the known quantum yield of the reference standard.

      • mSample and mRef are the slopes from the respective plots.

      • nSample and nRef are the refractive indices of the solvents (if they are different; if the solvent is the same, this term is 1).

Part 4: Application-Driven Insights & Practical Considerations

Bioconjugation: Activating the Carboxylic Acids

The two carboxylic acid groups on Sulfo-Cyanine7.5 make it an ideal scaffold for covalent labeling of biomolecules, such as proteins, antibodies, or amine-modified oligonucleotides. The most common method is via carbodiimide chemistry, which creates a stable amide bond.[14][15]

G Figure 2: EDC-Mediated Amide Coupling Workflow Dye Sulfo-Cy7.5-COOH (Dye) Intermediate O-Acylisourea Intermediate (Unstable) Dye->Intermediate + EDC (Activation) EDC EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Conjugate Dye-CO-NH-Biomolecule (Stable Amide Bond) Intermediate->Conjugate + Biomolecule-NH₂ (Coupling) Byproduct Urea Byproduct (Water Soluble) Intermediate->Byproduct Biomolecule Biomolecule-NH₂ (e.g., Protein) G Figure 3: Rationale for In Vivo Imaging Success center_node High-Fidelity In Vivo Imaging prop1 High Extinction Coeff. (ε) adv1 High Sensitivity (Detect Low-Abundance Targets) prop1->adv1 prop2 High Quantum Yield (Φ_F) adv2 Bright Signal (Strong Contrast) prop2->adv2 prop3 NIR Emission (797-808 nm) adv3 Deep Tissue Penetration prop3->adv3 adv4 Low Tissue Autofluorescence prop3->adv4 adv1->center_node adv2->center_node adv3->center_node adv4->center_node

Caption: Figure 3: Rationale for In Vivo Imaging Success

When developing a targeted imaging agent, the goal is to maximize the signal from the target tissue while minimizing background noise. The high brightness (a function of both ε and ΦF) of Sulfo-Cyanine7.5 ensures that even a small accumulation of the probe at the target site can be robustly detected. Its emission in the NIR window ensures that the photons emitted can escape the body to be detected, providing clear, high-contrast images essential for tracking drug delivery, monitoring tumor progression, or assessing treatment efficacy.

References

  • Sulfo-Cyanine 7.5 carboxylic acid (A270302) - Antibodies.com. (antibodies.com) [Link]

  • ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment - RSC Publishing. (pubs.rsc.org) [Link]

  • sulfo-Cyanine7.5 - AxisPharm. (axispharm.com) [Link]

  • Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC. (ncbi.nlm.nih.gov) [Link]

  • Quantifying Emission Of Nir-i And Nir-ii Dyes Via Fluorescence Quantum Yield | IDEALS. (ideals.illinois.edu) [Link]

  • Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification | Analytical Chemistry - ACS Publications. (pubs.acs.org) [Link]

  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC. (ncbi.nlm.nih.gov) [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (agilent.com) [Link]

  • A Review on Effect of Solvents on Fluorescent Spectra. (journalcsji.com) [Link]

  • Solvent Effects on Fluorescence Emission - Evident Scientific. (evidentscientific.com) [Link]

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Technical Whitepaper: Sulfo-Cyanine7.5 Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sulfo-Cyanine7.5 dicarboxylic acid molecular weight Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.[1]

Chemical Identity, Bioconjugation Protocols, and In Vivo Imaging Applications[1]

Executive Summary

Sulfo-Cyanine7.5 dicarboxylic acid is a hydrophilic, near-infrared (NIR) fluorophore engineered for high-sensitivity in vivo imaging and biomolecular labeling. Distinguished by its benzindocyanine core and dual carboxylic acid handles, this dye offers a critical advantage in drug development: deep tissue penetration (via the NIR-I window) combined with high aqueous solubility and bifunctional conjugation capabilities.[1]

This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, validated conjugation workflows using carbodiimide chemistry, and quality control metrics essential for reproducible experimental data.

Chemical & Physical Specifications

The molecular weight of Sulfo-Cyanine7.5 dicarboxylic acid is dependent on its salt form, which dictates its solubility and stability profile.[1] The commercially dominant form is the tripotassium salt .

2.1 Molecular Identity
PropertySpecification
Molecular Weight (Salt) 1183.51 Da (Tripotassium salt)
Molecular Formula C₅₀H₅₃N₂K₃O₁₆S₄
Exact Mass ~1182.12
Core Structure Heptamethine cyanine with benzindole rings (Red-shifted)
Functional Groups 2 × Carboxylic Acid (-COOH) / 4 × Sulfonate (-SO₃⁻)
Solubility High in Water, DMF, DMSO
2.2 Spectral Properties

The "7.5" designation indicates a red-shift relative to standard Cyanine7, achieved by fusing benzo- rings to the indole heterocycles.[1] This shift pushes emission further into the NIR window, reducing autofluorescence background.

PropertyValueNotes
Excitation Max 778 nmMeasured in water/PBS
Emission Max 797 nmNIR-I window optimal for deep tissue
Extinction Coefficient (ε) ~222,000 M⁻¹cm⁻¹High brightness
Quantum Yield (Φ) 0.21High for NIR dyes in aqueous buffer

Senior Scientist Insight: When performing Mass Spectrometry (LC-MS) for validation, do not look for the salt MW (1183.51).[1] Instead, look for the charged anion species. The parent ion is typically found as


 or similar ionization states depending on the buffer pH and ionization mode (ESI-).[1]
Structural Analysis & Mechanism

The "dicarboxylic acid" nomenclature implies bifunctionality. Unlike monofunctional NHS-esters, this molecule possesses two reactive carboxylic acid arms linked to the nitrogen atoms of the benzindole rings via hexyl chains.[1]

  • The Sulfo- Groups: Four sulfonate groups ensure the dye remains strictly hydrophilic, preventing aggregation-induced quenching (ACQ) in biological media.[1]

  • The Rigid Bridge: The polymethine chain contains a cyclohexenyl ring, which rigidifies the structure, reducing non-radiative decay and enhancing quantum yield and photostability.

  • Bifunctionality: The two -COOH groups allow for crosslinking applications (e.g., linking two proteins) or increasing the valency of surface modifications on nanoparticles.[1]

Experimental Workflow: Bioconjugation

To utilize Sulfo-Cyanine7.5 dicarboxylic acid for labeling amines (lysine residues on antibodies or N-termini), the carboxyl groups must be activated in situ using EDC (Carbodiimide) and Sulfo-NHS.[1][2]

Why this protocol? We avoid pre-activated NHS esters here because the free acid form allows for greater control over the activation timing and is significantly more stable in storage.

4.1 Visualization of Reaction Logic

The following diagram illustrates the critical path from activation to purification.

ConjugationWorkflow Start Sulfo-Cy7.5 (Dicarboxylic Acid) Activation Activation Phase (EDC + Sulfo-NHS) pH 4.7 - 6.0 Start->Activation Add Reagents Intermediate Semi-Stable NHS-Ester Intermediate Activation->Intermediate 15-30 min @ RT Coupling Coupling Phase (Target Protein/Amine) pH 7.2 - 7.5 Intermediate->Coupling Add Protein Adjust pH Purification Purification (Gel Filtration/Dialysis) Coupling->Purification Incubate 2h QC QC Validation (DOL Calculation) Purification->QC Elute

Figure 1: Step-by-step activation and coupling workflow for carboxyl-to-amine bioconjugation.

4.2 Detailed Protocol

Materials:

  • Sulfo-Cy7.5 Dicarboxylic Acid (Stock: 10 mM in DMSO or Water).[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2]

  • Sulfo-NHS (N-hydroxysulfosuccinimide).[1][2][3]

  • Activation Buffer: 100 mM MES, pH 5.0.

  • Coupling Buffer: 1X PBS, pH 7.4 (Must be amine-free).[1]

Step-by-Step:

  • Activation: Dissolve the dye in Activation Buffer.[2] Add EDC (10-20 equivalents) and Sulfo-NHS (20-40 equivalents).[1]

    • Critical: The acidic pH (5.[1]0) is vital here. EDC hydrolysis is rapid at neutral pH. Keep it acidic to stabilize the active ester formation.

    • Incubate for 15–30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): If your protein is sensitive to EDC, perform a rapid desalting (Zeba spin column) to remove excess EDC before mixing with protein.[1] If not, proceed directly but ensure the buffer capacity can raise the pH.

  • Coupling: Mix the activated dye with the target protein solution. Adjust the final pH to 7.2–7.5 immediately.

    • Mechanism:[1] The amine attack on the NHS-ester is pH-dependent (requires unprotonated amines).[1]

    • Incubate for 2 hours at RT or overnight at 4°C in the dark.

  • Purification: Remove unreacted dye using a Sephadex G-25 column or extensive dialysis.[1] The dye is highly water-soluble, making removal of free dye relatively efficient compared to hydrophobic fluorophores.[1]

Quality Control & Validation

Trustworthy data requires validating the Degree of Labeling (DOL).[1]

5.1 DOL Calculation

Measure absorbance at 280 nm (


) and the dye max (

at 778 nm).[1]

[1]
  • 
    : 222,000 M⁻¹cm⁻¹[1][4][5][6]
    
  • 
     (Correction Factor): 0.09  (This is the % of dye absorbance that bleeds into the 280 nm channel).[1]
    
  • Target DOL: For antibodies, aim for 2–4 dyes per molecule. Higher loading may cause self-quenching despite the sulfonate groups.[1]

Applications in Drug Development

Sulfo-Cyanine7.5 is specifically chosen for In Vivo Biodistribution studies due to the "optical window" of tissue.

  • Deep Tissue Imaging: Light at 780-800 nm penetrates skin and muscle significantly better than Cy5 or Fluorescein, reducing scattering.[1]

  • Renal Clearance: The high polarity (4 sulfonates) often promotes renal excretion for small molecule conjugates, a desirable trait for reducing background noise in non-target organs.[1]

  • Crosslinking: The dicarboxylic acid form is unique; it can be used to tether a drug payload to a targeting moiety (Antibody-Drug Conjugate mimics) while simultaneously acting as the reporter.[1]

References
  • Lumiprobe Corporation. Sulfo-Cyanine7.5 dicarboxylic acid: Product Specifications and Spectral Data.[1] Retrieved from [1]

  • AxisPharm. Sulfo-Cyanine7.5 Dye: Spectral Properties and Applications. Retrieved from

  • MedKoo Biosciences. Sulfo-Cyanine7.5 dicarboxylic acid (Cat# 558979) Analysis.[1] Retrieved from [1]

  • Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Standard reference for EDC/NHS chemistry protocols).
  • Antibodies.com. Sulfo-Cyanine 7.5 carboxylic acid Specifications.[1][5][6] Retrieved from [1]

Sources

An In-depth Technical Guide to the Solubility of Sulfo-Cyanine7.5 Dicarboxylic Acid in Water and DMSO

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine7.5 dicarboxylic acid is a near-infrared (NIR) fluorescent dye that has garnered significant attention in biomedical research and drug development. Its utility in applications such as in vivo imaging, flow cytometry, and targeted drug delivery is largely predicated on its physicochemical properties, paramount among which is its solubility. This guide provides a detailed examination of the solubility of Sulfo-Cyanine7.5 dicarboxylic acid in two commonly used solvents: water and dimethyl sulfoxide (DMSO). As Senior Application Scientists, our goal is to present not just the data, but the underlying scientific principles and practical methodologies that will enable researchers to effectively utilize this versatile fluorophore.

The Chemical and Structural Basis for Solubility

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. Sulfo-Cyanine7.5 dicarboxylic acid possesses a complex architecture that includes a polymethine chain, two indolenine rings, four sulfonate groups, and two carboxylic acid moieties. Each of these components plays a distinct role in its solubility profile.

The presence of multiple sulfonate (-SO₃⁻) and two carboxylate (-COO⁻) groups are the primary drivers of its high aqueous solubility.[1][] These groups are highly polar and readily ionize in aqueous solutions, leading to strong ion-dipole interactions with water molecules.[3] The sulfonate groups, being salts of strong sulfonic acids, are ionized across a wide pH range.[4]

Caption: Chemical structure of Sulfo-Cyanine7.5 dicarboxylic acid highlighting the hydrophilic sulfonate and carboxylate groups.

Solubility in Aqueous Media

Sulfo-Cyanine7.5 dicarboxylic acid exhibits excellent solubility in water and aqueous buffers, a characteristic that is crucial for most biological applications.[1][]

The Influence of pH

The ionization state of the carboxylic acid groups is pH-dependent, which in turn influences the dye's solubility. A generic pKa for aliphatic carboxylic acids is in the range of 4-5.[5][6] Below this pH, the carboxyl groups are protonated (-COOH), reducing their polarity and potentially decreasing solubility. Above this pH, they are deprotonated (-COO⁻), enhancing their interaction with water and thus increasing solubility. The sulfonic acid groups, being strongly acidic with a pKa typically below -1, remain ionized as sulfonates (-SO₃⁻) across the entire biologically relevant pH range.[4][7]

cluster_water Aqueous Dissolution Dye Sulfo-Cy7.5 Dicarboxylic Acid -SO₃⁻ -COO⁻ HydratedDye Hydrated Dye Molecule Strong Ion-Dipole Interactions Dye->HydratedDye Hydration Water Water Molecules (H₂O) Water->HydratedDye

Caption: Conceptual diagram of the dissolution of Sulfo-Cyanine7.5 dicarboxylic acid in water.

Quantitative Solubility

While datasheets consistently report "good" or "high" water solubility, precise quantitative values for Sulfo-Cyanine7.5 dicarboxylic acid are not widely published. However, data for a structurally similar compound, Sulfo-Cy7.5 maleimide, indicates a solubility of at least 1.25 mg/mL.[8] Given the presence of two carboxylic acid groups in the title compound, which should further enhance hydrophilicity, a solubility value in a similar or even higher range can be reasonably expected.

Solvent SystemQualitative SolubilityEstimated Quantitative SolubilityKey Considerations
Water (neutral pH)High / Excellent≥ 1.25 mg/mLSolubility may decrease at low pH (<4) due to protonation of carboxyl groups.
Phosphate-Buffered Saline (PBS)High / Excellent≥ 1.25 mg/mLHigh salt concentrations can potentially decrease solubility ("salting out").
Aggregation Phenomena

Despite high water solubility, cyanine dyes, in general, can exhibit a tendency to form non-fluorescent dimers or higher-order aggregates in aqueous solutions, especially at high concentrations. This aggregation is driven by van der Waals interactions between the large, hydrophobic aromatic ring systems. The negatively charged sulfonate groups help to mitigate this aggregation through electrostatic repulsion.[1]

Solubility in Dimethyl Sulfoxide (DMSO)

Sulfo-Cyanine7.5 dicarboxylic acid is also highly soluble in DMSO.[3][9] DMSO is a polar aprotic solvent, meaning it has a large dipole moment but does not have acidic protons. It is an excellent solvent for a wide range of organic molecules, including those with both polar and nonpolar regions.

The dissolution in DMSO is facilitated by strong dipole-dipole interactions between the polar S=O bond in DMSO and the polar functional groups of the dye. For non-sulfonated cyanine dyes, DMSO is often a required co-solvent for aqueous reactions.[3] While not strictly necessary for the sulfonated version, its high solubilizing power makes it a reliable solvent for preparing concentrated stock solutions.

Experimental Determination of Aqueous Solubility

For applications requiring precise knowledge of solubility limits, an experimental determination is recommended. A straightforward method utilizing UV-Vis spectrophotometry is described below. This protocol is designed to be self-validating by ensuring measurements are taken from a truly saturated solution.

Principle

This method is based on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to its concentration. A calibration curve is first generated using solutions of known concentrations. Then, a saturated solution is prepared, and after ensuring all undissolved solid is removed, its absorbance is measured. The concentration of the saturated solution (i.e., the solubility) is then determined from the calibration curve.[10][11]

Step-by-Step Protocol
  • Preparation of a Stock Solution:

    • Accurately weigh a small amount (e.g., 5 mg) of Sulfo-Cyanine7.5 dicarboxylic acid.

    • Dissolve it in a known volume (e.g., 5 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Generation of a Calibration Curve:

    • Perform a series of dilutions of the stock solution to prepare several standards of known concentrations (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

    • Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the absorbance maximum (λmax) of the dye (approximately 788 nm). Use the same buffer as a blank.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, and 'm' is the slope.[12]

  • Preparation of a Saturated Solution:

    • To a small vial, add an excess amount of the dye (e.g., 5-10 mg) to a known volume of the buffer (e.g., 1 mL).

    • Agitate the mixture vigorously (e.g., using a vortex mixer followed by incubation on a rotator) for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached. There should be visible undissolved solid material.[13][14]

  • Separation and Quantification:

    • Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Perform a further dilution of the supernatant to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted supernatant at the λmax.

  • Calculation of Solubility:

    • Use the equation from the calibration curve to calculate the concentration of the diluted supernatant.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the dye under the tested conditions.

cluster_protocol Solubility Determination Protocol Start Prepare Stock Solution Standards Create Serial Dilutions (Standards) Start->Standards MeasureStandards Measure Absorbance of Standards Standards->MeasureStandards CalibrationCurve Generate Calibration Curve MeasureStandards->CalibrationCurve Calculate Calculate Solubility from Calibration Curve CalibrationCurve->Calculate Saturated Prepare Saturated Solution (Excess Solid) Separate Centrifuge to Pellet Solid Saturated->Separate DiluteSupernatant Dilute Supernatant Separate->DiluteSupernatant MeasureSupernatant Measure Absorbance of Diluted Supernatant DiluteSupernatant->MeasureSupernatant MeasureSupernatant->Calculate

Caption: Experimental workflow for determining the aqueous solubility of Sulfo-Cyanine7.5 dicarboxylic acid.

Summary and Key Considerations

Sulfo-Cyanine7.5 dicarboxylic acid is a highly versatile NIR dye, and its excellent solubility in both aqueous media and DMSO is a cornerstone of its utility.

  • High Aqueous Solubility: Driven by four sulfonate and two carboxylate groups, making it ideal for bioconjugation and in vivo studies.

  • pH-Dependence: Aqueous solubility is optimal at neutral to basic pH and may be reduced in acidic conditions (pH < 4).

  • DMSO as a Stock Solvent: Its high solubility in DMSO makes it a convenient choice for preparing concentrated stock solutions.

  • Quantitative Data: While specific values are not readily published, a solubility of at least 1.25 mg/mL in aqueous solutions is a reasonable estimate. For critical applications, experimental determination is advised.

  • Aggregation: While the charged groups minimize aggregation, it remains a potential consideration at very high concentrations.

By understanding these principles and employing rigorous experimental techniques, researchers can confidently and effectively utilize Sulfo-Cyanine7.5 dicarboxylic acid in their studies.

References

  • Acidity of Carboxylic Acids. (n.d.). HCPG College, Varanasi. Retrieved from [Link]

  • Burkhard, R. K., Sellers, D. E., DeCou, F., & Lambert, J. L. (1960). The pKa's of Aromatic Sulfinic Acids. The Journal of Organic Chemistry, 25(11), 2006–2007.
  • Creative Diagnostics. (n.d.). Cyanine Dyes. Retrieved from [Link]

  • Dong, H., Du, H., Wickramasinghe, S. R., & Qian, X. (2009). The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. The Journal of Physical Chemistry B, 113(43), 14094–14101.
  • Science Notes. (2022, February 13). How to Make a Saturated Solution. Retrieved from [Link]

  • Srivastava, S., & Singh, P. (2014). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. International Journal of Organic Chemistry, 4, 1-6.
  • YouTube. (2018, April 19). Acidity of carboxylic acids. Retrieved from [Link]

  • Zhang, S., et al. (2006). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors.
  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.2: Saturated Solutions and Solubility. Retrieved from [Link]

  • AxisPharm. (n.d.). sulfo-Cyanine7. Retrieved from [Link]

  • Science Department. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • University of Washington. (n.d.). Determination of Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • Wrocławska, M., & Krawczyk, T. (2015). Quantification of synthetic food dyes in beverages or pharmaceutical tablets by solid phase extraction (spe) followed by {UV}/{V. Acta Poloniae Pharmaceutica, 72(4), 639-646.
  • Sessions, L. B., & Thomas, L. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Science Department.

Sources

The Advent of Bifunctional Near-Infrared Fluorescent Dyes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of biomedical research and drug development, the ability to visualize and manipulate biological processes at the molecular level is paramount. Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool, offering deep tissue penetration and minimal autofluorescence, thereby providing a clear window into the complexities of living systems.[1][2] This guide delves into the core of a transformative class of molecules: bifunctional NIR fluorescent dyes. These sophisticated agents are engineered not only to illuminate but also to perform a secondary function, such as targeting specific cells or delivering a therapeutic payload, heralding a new era of precision in diagnostics and therapy.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will navigate the multifaceted world of bifunctional NIR dyes. We will explore their molecular design, synthesis, and photophysical properties, and provide practical, field-proven insights into their application. The narrative will be grounded in scientific integrity, with every protocol and mechanistic claim supported by authoritative sources.

The Near-Infrared Advantage: Seeing Deeper and Clearer

The NIR region of the electromagnetic spectrum, typically defined as 700 to 1700 nanometers, offers a unique set of advantages for in vivo imaging. Biological tissues are significantly more transparent to NIR light compared to visible light, which is readily absorbed and scattered by endogenous chromophores like hemoglobin and melanin.[1][2] This reduced attenuation allows for deeper tissue penetration, enabling the visualization of structures and processes that were previously inaccessible.

Furthermore, the intrinsic fluorescence of biological tissues, known as autofluorescence, is substantially diminished in the NIR window.[1] This results in a significantly higher signal-to-background ratio, leading to clearer and more sensitive images. The first NIR window (NIR-I) spans from 700 to 950 nm, while the second NIR window (NIR-II), from 1000 to 1700 nm, offers even greater penetration depth and image resolution.[3]

Molecular Architecture: Designing the Bifunctional Dye

The power of a bifunctional NIR dye lies in its modular design. At its core is a NIR-emissive fluorophore, which serves as the imaging component. To this core, two other key components are attached: a targeting moiety and a functional molecule, which could be a therapeutic drug.

Diagram: The Anatomy of a Bifunctional NIR Dye

Bifunctional_NIR_Dye Figure 1. Modular Structure of a Bifunctional NIR Dye cluster_core NIR Fluorophore Core cluster_targeting Targeting Moiety cluster_functional Functional Molecule Core e.g., Cyanine, BODIPY, Squaraine Target e.g., Antibody, Peptide, Small Molecule Core->Target Linker Functional e.g., Chemotherapeutic Drug, Photosensitizer Core->Functional Linker

Caption: This diagram illustrates the fundamental components of a bifunctional NIR dye, highlighting its modular nature.

The choice of each component is critical and depends on the specific application.

  • NIR Fluorophore Core: The selection of the NIR fluorophore dictates the photophysical properties of the final conjugate, such as its absorption and emission wavelengths, quantum yield, and photostability. Commonly used scaffolds include:

    • Cyanine Dyes: These are the most widely used NIR dyes due to their high extinction coefficients and tunable optical properties.[4] Heptamethine cyanine dyes, in particular, are workhorses in this field.[1]

    • BODIPY (Boron-Dipyrromethene) Dyes: BODIPY dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability.[5]

    • Squaraine Dyes: These dyes exhibit intense absorption in the NIR region and are known for their high molar absorptivity.[4]

  • Targeting Moiety: This component provides specificity, directing the dye to the desired biological target. The choice of targeting ligand is crucial for minimizing off-target effects and maximizing the concentration of the dye at the site of interest. Examples include:

    • Antibodies: Monoclonal antibodies that recognize specific antigens on the surface of cancer cells are frequently used for targeted cancer imaging and therapy.[6]

    • Peptides: Small peptides can be designed to bind to specific receptors that are overexpressed on diseased cells.

    • Small Molecules: These can target specific enzymes or receptors with high affinity and specificity.

  • Functional Molecule: This is the "business end" of the bifunctional dye, responsible for its secondary function. This can be:

    • A Therapeutic Drug: For theranostic applications, a chemotherapeutic agent can be conjugated to the dye for targeted drug delivery.[1]

    • A Photosensitizer: For photodynamic therapy (PDT), a molecule that generates reactive oxygen species upon light activation can be attached.

    • A Photothermal Agent: For photothermal therapy (PTT), a molecule that converts light energy into heat to ablate cancer cells can be incorporated.

A Comparative Look at NIR Fluorophore Cores

The selection of the appropriate NIR fluorophore core is a critical decision in the design of a bifunctional probe. Each class of dye possesses a unique set of photophysical properties that make it more or less suitable for a given application.

Dye ClassTypical λabs (nm)Typical λem (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
Cyanine 650 - 800670 - 820150,000 - 250,0000.1 - 0.3High ε, Tunable propertiesModerate photostability, Susceptible to aggregation
BODIPY 630 - 750650 - 78080,000 - 150,0000.3 - 0.8High Φ, Sharp spectra, Good photostabilityCan be sensitive to solvent polarity
Squaraine 630 - 680640 - 700250,000 - 350,0000.04 - 0.3Very high ε, Narrow absorption bandsLower quantum yields in aqueous media, Susceptible to nucleophilic attack

Data compiled from various sources, including[5][7][8][9]. Values can vary significantly based on the specific chemical structure and environment.

Synthesis and Bioconjugation: Building the Bifunctional Probe

The synthesis of a bifunctional NIR dye is a multi-step process that requires careful planning and execution. The general workflow involves the synthesis of the NIR fluorophore core with reactive functional groups, followed by the sequential or simultaneous conjugation of the targeting moiety and the functional molecule.

Diagram: A Generalized Workflow for Bifunctional Dye Synthesis and Application

Synthesis_Workflow Figure 2. Generalized Workflow for Bifunctional Dye Development A 1. Synthesis of NIR Fluorophore Core B 2. Introduction of Reactive Groups A->B C 3. Conjugation of Targeting Moiety B->C D 4. Conjugation of Functional Molecule C->D E 5. Purification and Characterization D->E F 6. In Vitro Validation (Cell Imaging) E->F G 7. In Vivo Evaluation (Animal Models) F->G

Caption: This flowchart outlines the key stages in the development and validation of a bifunctional NIR fluorescent dye.

Experimental Protocol: Antibody Conjugation to an NHS-Ester Activated NIR Dye

This protocol provides a general guideline for conjugating an amine-reactive NIR dye to an antibody.[10][]

  • Antibody Preparation:

    • Dialyze the antibody against 1X phosphate-buffered saline (PBS), pH 7.4, to remove any interfering substances such as Tris or glycine.

    • Adjust the antibody concentration to 1-2 mg/mL in PBS.

  • Dye Preparation:

    • Dissolve the NHS-ester activated NIR dye in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 using a 1M sodium bicarbonate solution. This increases the reactivity of the primary amines on the antibody.

    • Add the reactive dye to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). This ratio may need to be optimized for different antibodies and dyes.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Applications in Research and Drug Development

Bifunctional NIR dyes are revolutionizing various aspects of biomedical research and drug development, from basic cell biology to preclinical and clinical studies.

In Vitro and In Vivo Imaging

The primary application of these dyes is in fluorescence imaging. In vitro, they can be used to visualize specific cellular structures or processes in live cells with high specificity and contrast.[12][13] For example, a NIR dye conjugated to a mitochondria-targeting moiety can be used for real-time imaging of mitochondrial dynamics.[14][15]

Experimental Protocol: Live-Cell Imaging with a Mitochondria-Targeting NIR Dye

This protocol outlines the general steps for staining and imaging mitochondria in live cells.[2][13]

  • Cell Culture:

    • Plate the cells of interest on a glass-bottom dish or chamber slide and culture them to the desired confluency.

  • Dye Preparation:

    • Prepare a stock solution of the mitochondria-targeting NIR dye in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the nanomolar to low micromolar range).

  • Staining:

    • Remove the culture medium from the cells and replace it with the dye-containing medium.

    • Incubate the cells at 37°C for the recommended time (usually 15-30 minutes), protected from light.

  • Washing (Optional):

    • For some dyes, it may be necessary to wash the cells with fresh, pre-warmed medium to remove any unbound dye and reduce background fluorescence.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with the appropriate laser line for excitation and emission filters for the specific NIR dye.

In vivo, bifunctional NIR dyes enable the non-invasive visualization of biological processes in small animal models.[6] This is particularly valuable for studying disease progression, tracking the biodistribution of drugs, and assessing the efficacy of therapies in a longitudinal manner.[16][17]

Diagram: Workflow for In Vivo Fluorescence-Guided Surgery

FGS_Workflow Figure 3. Workflow for NIR Fluorescence-Guided Surgery A 1. Administration of Tumor-Targeting NIR Probe B 2. Probe Accumulation in Tumor Tissue A->B C 3. Intraoperative Imaging with NIR Camera System B->C D 4. Real-time Visualization of Tumor Margins C->D E 5. Complete Resection of Fluorescent Tissue D->E F 6. Post-operative Confirmation of Resection E->F

Caption: This diagram illustrates the key steps involved in using a tumor-targeting bifunctional NIR dye for fluorescence-guided surgery.

Theranostics: The Convergence of Diagnosis and Therapy

The term "theranostics" refers to the integration of diagnostic and therapeutic capabilities into a single agent.[9] Bifunctional NIR dyes are ideal candidates for theranostic applications. By conjugating a therapeutic drug to a NIR dye, it is possible to simultaneously visualize the tumor and deliver the drug directly to the cancer cells.[1] This approach offers several advantages:

  • Real-time Monitoring of Drug Delivery: The fluorescence signal from the dye allows for the non-invasive tracking of the drug's biodistribution and accumulation at the tumor site.

  • Reduced Systemic Toxicity: By targeting the drug specifically to the tumor, the exposure of healthy tissues to the toxic chemotherapeutic agent is minimized.

  • Personalized Medicine: Theranostic agents can be used to assess whether a particular patient's tumor is responsive to a specific targeted therapy before a full course of treatment is administered.

Experimental Protocol: Assessing Photothermal Conversion Efficiency

This protocol describes a method to measure the efficiency with which a NIR dye converts light into heat, a critical parameter for PTT agents.[18][19][20][21]

  • Sample Preparation:

    • Prepare a solution of the NIR dye in a suitable solvent (e.g., water or PBS) in a quartz cuvette.

  • Laser Irradiation:

    • Irradiate the sample with a continuous-wave NIR laser at the wavelength of maximum absorption of the dye.

    • Use a power meter to measure the laser power.

  • Temperature Measurement:

    • Insert a thermocouple into the solution to monitor the temperature change over time during laser irradiation.

    • Record the temperature until it reaches a steady state.

  • Cooling Curve:

    • Turn off the laser and continue to record the temperature as the solution cools down to room temperature.

  • Calculation:

    • The photothermal conversion efficiency (η) can be calculated using the following equation: η = [hA(T_max - T_surr) - Q_0] / [I(1 - 10^(-A_λ))] where:

      • h is the heat transfer coefficient.

      • A is the surface area of the container.

      • T_max is the maximum steady-state temperature.

      • T_surr is the ambient temperature.

      • Q_0 is the heat absorbed by the solvent.

      • I is the incident laser power.

      • A_λ is the absorbance of the dye at the laser wavelength.

Challenges and Future Perspectives

Despite the significant progress in the field of bifunctional NIR fluorescent dyes, several challenges remain. These include improving the photostability and quantum yield of NIR-II dyes, developing more efficient and specific targeting strategies, and overcoming the hurdles of clinical translation, including regulatory approval and large-scale manufacturing.[22]

The future of this field is bright, with ongoing research focused on the development of "smart" activatable probes that only become fluorescent upon interaction with a specific biological target, further enhancing imaging contrast.[22][23] Additionally, the combination of NIR fluorescence imaging with other imaging modalities, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), is a promising avenue for multimodal imaging with complementary advantages.

Conclusion

Bifunctional near-infrared fluorescent dyes represent a paradigm shift in our ability to study and combat disease. By combining the deep-tissue imaging capabilities of NIR fluorescence with the targeting and therapeutic potential of functional molecules, these sophisticated probes are empowering researchers and clinicians with unprecedented tools for understanding, diagnosing, and treating a wide range of diseases. As our understanding of the underlying chemistry and biology continues to grow, we can expect to see even more innovative and impactful applications of these remarkable molecules in the years to come.

References

  • Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy - SPIE Digital Library. (2016, May 10). Retrieved from [Link]

  • NIR-I Dye-Based Probe: A New Window for Bimodal Tumor Theranostics - Frontiers. (2022, March 23). Retrieved from [Link]

  • Real time bioimaging for mitochondria by taking the aggregation process of aggregation-induced emission near-infrared dyes with wash-free staining - RSC Publishing. (2018). Retrieved from [Link]

  • Targeting and Imaging of Mitochondria Using Near-Infrared Cyanine Dye and Its Application to Multicolor Imaging - NIH. (2019). Retrieved from [Link]

  • Activatable NIR-II organic fluorescent probes for bioimaging - Theranostics. (2022, April 11). Retrieved from [Link]

  • (PDF) Activatable Organic Near-Infrared Fluorescent Probes Based on a Bacteriochlorin Platform: Synthesis and Multicolor in Vivo Imaging with a Single Excitation - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Live-Cell Mitochondrial Targeted NIR Fluorescent Covalent Labeling of Specific Proteins Using a Dual Localization Effect | Bioconjugate Chemistry - ACS Publications. (2023, June 8). Retrieved from [Link]

  • Live-Cell Mitochondrial Targeted NIR Fluorescent Covalent Labeling of Specific Proteins Using a Dual Localization Effect | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Nitric oxide-activatable NIR-II organic small molecule for fluorescence imaging-guided synergistic photodynamic and photothermal therapy - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Theranostics Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - Semantic Scholar. (2018, July 16). Retrieved from [Link]

  • Use Near-Infrared Fluorescent Probes for Pharmacokinetics and Biodistribution Studies. (2013, November 14). Retrieved from [Link]

  • Chemical structures of most commonly used NIR-fluorescent small organic... - ResearchGate. (n.d.). Retrieved from [Link]

  • Theranostics Albumin-seeking dyes with adjustable assemblies in situ enable programmable imaging windows and targeting tumor ima. (2024, April 15). Retrieved from [Link]

  • Targeting and Imaging of Mitochondria Using Near-Infrared Cyanine Dye and Its Application to Multicolor Imaging | ACS Omega - ACS Publications. (2019, August 27). Retrieved from [Link]

  • Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of NIR dyes and nanoparticles for in vivo bioimaging and dicyanovinyl dyes for primary amine detection | École normale supérieure de Lyon. (n.d.). Retrieved from [Link]

  • Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC. (n.d.). Retrieved from [Link]

  • Biodistribution and pharmacokinetic (PK) parameters of targeted... - ResearchGate. (n.d.). Retrieved from [Link]

  • How to conjugate your own antibodies - Colibri Cytometry. (2024, April 29). Retrieved from [Link]

  • Synthesis of the fluorescent activatable probe chemo‐cat NIR. Reagents... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacokinetic and Biodistribution Assessment of a Near Infrared-Labeled PSMA-Specific Small Molecule in Tumor-Bearing Mice - PMC. (2014, April 7). Retrieved from [Link]

  • Basic principles of NIR fluorescence-guided surgery. A NIR fluorescent... - ResearchGate. (n.d.). Retrieved from [Link]

  • Graphviz tutorial - YouTube. (2021, January 14). Retrieved from [Link]

  • Assessment of near-infrared fluorophores to study the biodistribution and tumor targeting of an IL13 receptor α2 antibody by fluorescence molecular tomography - Oncotarget. (2017, August 22). Retrieved from [Link]

  • A general methodology to measure the light-to-heat conversion efficiency of solid materials. (2023, May 17). Retrieved from [Link]

  • Comparison of a series of hydrophilic squaraine and cyanine dyes for use as biological labels - Ariel University. (n.d.). Retrieved from [Link]

  • Towards structurally new cyanine dyes—investigating the photophysical and potential antifungal properties of linear substitute. (n.d.). Retrieved from [Link]

  • NIR-II Fluorescent Dyes - CD Bioparticles. (n.d.). Retrieved from [Link]

  • Graphviz. (2021, August 10). Retrieved from [Link]

  • Comparison of a series of hydrophilic squaraine and cyanine dyes for use as biological labels | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • NIR-II Fluorescent Probes for Fluorescence-Imaging-Guided Tumor Surgery - PMC. (2024, May 30). Retrieved from [Link]

  • NIR fluorescence-guided tumor surgery: new strategies for the use of indocyanine green. (2019, September 25). Retrieved from [Link]

  • Near-infrared biophotonics-based nanodrug release systems and their potential application for neuro-disorders - PMC. (n.d.). Retrieved from [Link]

  • Fluorescence Imaging of DMDG-ICG Across NIR-I and NIR-II Windows Using a Single-Camera System - MDPI. (2026, February 14). Retrieved from [Link]

  • NIR Dyes for Bioimaging Applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Antibody Conjugation Techniques - FluoroFinder. (2025, June 11). Retrieved from [Link]

  • Design of Activatable NIR-II Molecular Probe for In Vivo Elucidation of Disease-Related Viscosity Variations | Analytical Chemistry - ACS Publications. (2020, March 4). Retrieved from [Link]

  • Near infrared fluorescence for image-guided surgery - OHSU. (n.d.). Retrieved from [Link]

  • Synthetic Approaches Toward Phosphorus-Containing BODIPY and Squaraine Dyes: Enhancing Versatility of Small-Molecule Fluorophores - MDPI. (n.d.). Retrieved from [Link]

  • Surgical Navigation for Malignancies Guided by Near-Infrared-II Fluorescence Imaging. (2020, December 30). Retrieved from [Link]

  • Synthetic Approaches Toward Phosphorus-Containing BODIPY and Squaraine Dyes - Semantic Scholar. (2024, December 31). Retrieved from [Link]

  • Fig. 2. Photothermal tests and calculation of photothermal conversion... - ResearchGate. (n.d.). Retrieved from [Link]

  • Supplementary Information Photothermal Conversion Efficiency Photothermal conversion efficiencies (PCE) of HA-HDAPPs, HDAPPs a. (n.d.). Retrieved from [Link]

  • (a) Calculation of the photothermal conversion efficiency of FS-GdNDs.... - ResearchGate. (n.d.). Retrieved from [Link]

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Precision Bioconjugation: Mastering Carbodiimide Chemistry for Dye Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Length" Challenge

In drug development and high-sensitivity imaging, the covalent attachment of fluorescent dyes to biomolecules is a critical step. While commercial NHS-ester dyes are common, they are expensive and prone to hydrolysis during storage. Mastering carbodiimide chemistry —specifically the EDC/NHS system—empowers researchers to activate stable carboxylated dyes (Dye-COOH) on-demand, creating fresh, highly reactive species for conjugation.

This guide moves beyond basic kit instructions to explore the mechanistic nuance of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry. It focuses on maximizing the efficiency of the O-acylisourea intermediate , preventing the irreversible N-acylurea dead-end , and navigating the pH paradox inherent to this reaction.

Mechanistic Deep Dive: The Kinetic Battlefield

The core of this chemistry is a race between three pathways: productive activation, non-productive hydrolysis, and irreversible rearrangement.

The Reaction Cascade
  • Activation: The carbodiimide (EDC) protonates and reacts with a carboxylate (Dye-COOH) to form the O-acylisourea .[1][2] This intermediate is extremely unstable in aqueous solution (

    
     < 1 min at pH 7.5).
    
  • Stabilization (The NHS Rescue): N-hydroxysuccinimide (NHS) or Sulfo-NHS attacks the O-acylisourea, displacing the urea byproduct. This forms an NHS-ester , which is considerably more stable (

    
     ~4–5 hours at pH 7.[2][3][4]0) but still highly reactive toward primary amines.
    
  • Conjugation: The amine on the target biomolecule (e.g., Lysine

    
    -amine) attacks the NHS-ester, forming a stable amide bond .
    
The "N-Acylurea" Trap

A common failure mode is the rearrangement of the O-acylisourea into an N-acylurea .[5][6][7] This is an irreversible, stable byproduct that permanently "caps" the dye, rendering it unreactive.

  • Cause: Low dielectric constant solvents, absence of NHS, or low concentration of nucleophiles.

  • Prevention: rapid addition of NHS and maintaining appropriate solvent polarity.

Visualization: Reaction Pathways

The following diagram illustrates the competing pathways and the critical role of NHS.

Carbodiimide_Pathways Carboxyl Dye-COOH (Stable Precursor) O_Acyl O-Acylisourea (Highly Unstable) Carboxyl->O_Acyl Activation (pH 4.5-6.0) EDC + EDC (Activator) Hydrolysis Hydrolysis (Reverts to COOH) O_Acyl->Hydrolysis H2O Attack NAcyl N-Acylurea (Dead End / Waste) O_Acyl->NAcyl Rearrangement NHS_Ester NHS-Ester (Semi-Stable Active) O_Acyl->NHS_Ester Displacement NHS + NHS/Sulfo-NHS (Stabilizer) NHS_Ester->Hydrolysis Slow Hydrolysis Amide Amide Bond (Final Conjugate) NHS_Ester->Amide Conjugation (pH 7.2-8.0) Amine + Target Amine (Protein-NH2)

Caption: The kinetic competition in EDC coupling. The path to the Amide Bond requires bypassing the N-Acylurea trap via NHS stabilization.

Critical Parameters & Optimization

The pH Paradox

EDC chemistry requires two opposing pH environments for optimal efficiency:

  • Activation (Step 1): Requires protonation. EDC efficiency peaks at pH 4.5 – 6.0 .[3][8] At pH > 7.0, hydrolysis of the O-acylisourea outcompetes NHS ester formation.

  • Coupling (Step 2): Requires deprotonation.[3] Primary amines (Lysine pKa ~10.5) must be unprotonated (

    
    ) to act as nucleophiles. This reaction is slow below pH 7.0 .
    

The Solution: A Two-Step Protocol is mandatory for high-yield dye activation. Activate at pH 5.5, then raise to pH 7.5 for conjugation.

Buffer Incompatibility Table

Choosing the wrong buffer is the most frequent cause of failure.

Buffer SystemCompatibilityReason / Mechanism
MES Excellent Non-nucleophilic; buffers well at pH 4.5–6.0 (Activation).[9]
PBS Good Standard for Step 2 (Coupling).[8] Avoid phosphate in Step 1 if possible (minor side reactions).[10]
Tris / Glycine FATAL Contains primary amines.[1][2][3][4][8][11] Will react with activated dye, quenching it immediately.
Acetate Poor Contains carboxyls.[1][4][8] EDC will activate the buffer instead of the dye.
Azide Caution Sodium azide is a nucleophile; can interfere with NHS esters at high concentrations.

Experimental Protocol: On-Demand Dye Activation

This protocol describes the activation of a carboxylated dye (e.g., Cy5-COOH, AF488-COOH) followed by protein conjugation.

Phase 1: Activation (The "Hot" Mix)

Goal: Convert stable Dye-COOH to reactive Dye-NHS.

  • Solvent Prep: Dissolve the dye in dry, amine-free DMSO or DMF at 10 mg/mL.

    • Why: Organic solvent prevents immediate hydrolysis and solubilizes hydrophobic dyes.

  • Buffer Prep: Prepare Activation Buffer (100 mM MES, pH 6.0).

  • Reagent Prep:

    • Prepare EDC (100 mM) and Sulfo-NHS (100 mM) in Activation Buffer immediately before use.

    • Note: EDC is hygroscopic.[8][9][12] Equilibrate the bottle to room temp before opening to prevent moisture condensation.[8]

  • Reaction:

    • Mix Dye : EDC : Sulfo-NHS at a molar ratio of 1 : 10 : 25 .

    • Incubate at Room Temperature (RT) for 15 minutes .

    • Insight: The excess Sulfo-NHS drives the equilibrium toward the stable ester and prevents N-acylurea formation.

Phase 2: Conjugation (The Labeling)

Goal: Covalent attachment to the target protein.

  • Protein Prep: Buffer exchange protein into Coupling Buffer (PBS, pH 7.2–7.5). Ensure no Tris or Azide is present.

  • Mixing: Add the activated dye mixture to the protein solution.

    • Ratio: Typically 5–20 molar excess of dye over protein, depending on desired Degree of Labeling (DOL).

  • pH Adjustment: If the addition of the acidic activation mix lowers the pH below 7.0, add 1/10th volume of 1M Sodium Bicarbonate (pH 8.5) to restore basicity.

  • Incubation: React for 1–2 hours at RT or overnight at 4°C.

  • Quenching: Add 1M Tris (pH 8.0) or Ethanolamine to a final concentration of 50 mM. Incubate for 15 mins.

    • Why: This "kills" any remaining reactive NHS-ester to prevent non-specific binding later.

Decision Logic for Optimization

Optimization_Logic Start Start: Dye Activation Solubility Is Dye Water Soluble? Start->Solubility Aqueous Use Sulfo-NHS Buffer: MES pH 6.0 Solubility->Aqueous Yes Organic Use NHS Solvent: Dry DMSO/DMF Solubility->Organic No Target Target Biomolecule? Aqueous->Target Organic->Target Protein Two-Step Protocol (Prevent Polymerization) Target->Protein Protein/Antibody SmallMol One-Step Protocol (If no competing -COOH) Target->SmallMol Amine-Oligo/Small Mol Check_pH Check pH during Mixing Protein->Check_pH Adjust Add 1M NaHCO3 to maintain pH > 7.2 Check_pH->Adjust pH < 7.0 Proceed Incubate 2 hrs Check_pH->Proceed pH OK Adjust->Proceed

Caption: Decision tree for selecting reagents and protocols based on dye solubility and target molecule.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Labeling Efficiency: Usually caused by hydrolysis .

    • Fix: Ensure EDC/NHS are fresh.[3][8][12] Do not store them in solution. Use dry solvents. Ensure pH was > 7.0 during the coupling step.[13]

  • Precipitation:

    • Cause: Over-labeling changes the isoelectric point (pI) of the protein, or hydrophobic dyes cause aggregation.

    • Fix: Reduce the Dye:Protein molar ratio. Use sulfonated (water-soluble) dyes (e.g., Sulfo-Cy5).

  • Zero Fluorescence:

    • Cause: Fluorescence quenching due to dye stacking (too many dyes too close).

    • Fix: Aim for a Degree of Labeling (DOL) between 2 and 4 for IgG antibodies.

Validation

Always calculate the Degree of Labeling (DOL) using UV-Vis spectroscopy:



  • 
    : Correction Factor (absorbance of the dye at 280 nm).
    
  • 
    : Molar extinction coefficient.
    

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters.[7] Analytical Biochemistry, 185(1), 131-135. [Link]

  • Staros, J. V., et al. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated peptide coupling.[1][10] Analytical Biochemistry, 156(1), 220-222. [Link]

Sources

The Essential Guide to Water-Soluble Cyanine Dyes for Advanced Biological Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and robust labeling of biomolecules is paramount to unraveling complex biological processes and developing novel therapeutics. Among the arsenal of fluorescent tools, water-soluble cyanine dyes have emerged as a cornerstone technology, offering exceptional brightness, photostability, and a versatile palette of colors spanning the visible to the near-infrared (NIR) spectrum. This in-depth technical guide provides a comprehensive overview of water-soluble cyanine dyes, from their fundamental chemical principles to practical, field-proven protocols for their successful implementation in a variety of biological applications.

Understanding the Core: The Cyanine Dye Scaffold and the Imperative of Water Solubility

Cyanine dyes are a class of synthetic fluorophores characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties.[1][2] The length of this conjugated polymethine chain is a key determinant of the dye's absorption and emission wavelengths; a longer chain results in a spectral shift towards longer, near-infrared (NIR) wavelengths.[2][3] This structural feature allows for the rational design of dyes across a broad spectral range.[2]

However, the inherent hydrophobicity of the core cyanine structure presents a significant challenge for biological applications, which are predominantly conducted in aqueous environments.[4] This hydrophobicity can lead to dye aggregation, precipitation out of solution, and non-specific binding to cellular components, all of which compromise the quality and reliability of experimental data.[4][5]

The solution to this critical issue lies in chemical modification to enhance water solubility. The most common and effective strategy is the introduction of sulfonate groups (-SO₃⁻) to the dye's heterocyclic rings.[5][] These negatively charged moieties dramatically increase the hydrophilicity of the dye, preventing aggregation and ensuring that the dye remains in solution, even at high concentrations.[5][7] This increased water solubility is not just a matter of convenience; it is fundamental to achieving specific and efficient labeling of biomolecules in their native, aqueous milieu.[5][]

dot graph "Cyanine_Dye_Structure" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "General Cyanine Dye Structure"; bgcolor="#F1F3F4"; "Core" [label="Heterocycle-N-(CH=CH)n-CH=N-Heterocycle", fillcolor="#FFFFFF"]; "Polymethine_Bridge" [label="Polymethine Bridge\n(determines λ)", shape=ellipse, fillcolor="#FFFFFF", pos="3,0!"]; "Heterocycles" [label="Nitrogen-Containing\nHeterocycles", shape=ellipse, fillcolor="#FFFFFF", pos="-3,0!"]; "Solubility_Group" [label="Water-Solubilizing Group\n(e.g., -SO₃⁻)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"]; "Reactive_Group" [label="Reactive Group\n(for bioconjugation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,2!"];

} }

Caption: Generalized structure of a water-soluble cyanine dye.

The Photophysical Advantage: Spectral Properties of Water-Soluble Cyanine Dyes

Water-soluble cyanine dyes offer a number of photophysical advantages over traditional fluorophores like fluorescein and rhodamine, including superior brightness and photostability.[1] Their key spectral characteristics are summarized below:

Dye FamilyExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
Sulfo-Cy3 ~554~568~150,000~0.10Bright green-yellow emission, excellent for microscopy.[1][7]
Non-Sulfo-Cy3 ~554~568~140,000~0.07Requires organic co-solvent for labeling.[7]
Sulfo-Cy5 ~650~669~250,000~0.27Bright far-red emission, ideal for minimizing autofluorescence.[1][5][7]
Non-Sulfo-Cy5 ~650~669~230,000~0.16Requires organic co-solvent for labeling.[7]
Sulfo-Cy7 ~754~778~250,000~0.12Near-infrared emission for deep tissue imaging.[5][][7]
Non-Sulfo-Cy7 ~754~778~250,000~0.20Requires organic co-solvent for labeling.[7]

The high molar extinction coefficients of cyanine dyes contribute to their exceptional brightness, allowing for the detection of low-abundance targets.[2] Furthermore, their narrow emission spectra are advantageous for multiplexing applications, where multiple targets are labeled with different colored dyes.[1]

Bioconjugation Chemistries: Covalently Linking Dyes to Biomolecules

The utility of cyanine dyes in biological research is contingent on their ability to be covalently attached to a target biomolecule. This is achieved through the incorporation of a reactive functional group into the dye structure. The choice of reactive group depends on the available functional groups on the target biomolecule.

dot graph "Bioconjugation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Biomolecule" [label="Biomolecule\n(Protein, Antibody, etc.)", fillcolor="#FFFFFF"]; "Reactive_Dye" [label="Water-Soluble Cyanine Dye\nwith Reactive Group", fillcolor="#FFFFFF"]; "Conjugation" [label="Covalent Bond Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Labeled_Biomolecule" [label="Fluorescently Labeled\nBiomolecule", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [label="Removal of\nUnconjugated Dye", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Product" [label="Purified Labeled\nBiomolecule", fillcolor="#FFFFFF"];

"Biomolecule" -> "Conjugation"; "Reactive_Dye" -> "Conjugation"; "Conjugation" -> "Labeled_Biomolecule"; "Labeled_Biomolecule" -> "Purification"; "Purification" -> "Final_Product"; }

Caption: General workflow for the bioconjugation of cyanine dyes.

Amine-Reactive Labeling with NHS Esters

The most common strategy for labeling proteins and antibodies is to target primary amines (-NH₂) found on lysine residues and the N-terminus. N-hydroxysuccinimidyl (NHS) esters are highly reactive towards primary amines, forming a stable amide bond.[8][9]

Experimental Protocol: Antibody Labeling with a Cyanine-NHS Ester

  • Antibody Preparation:

    • Prepare a solution of the antibody at a concentration of 2 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5.[8][10] Buffers containing primary amines, like Tris, should be avoided as they will compete for the NHS ester.[10]

  • Dye Preparation:

    • Allow the vial of cyanine-NHS ester to equilibrate to room temperature.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8][10] This solution should be prepared fresh for each labeling reaction.[11]

  • Labeling Reaction:

    • While gently vortexing the antibody solution, add the dye stock solution to achieve a dye-to-antibody molar ratio of approximately 10:1 to 20:1.[12]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8][11]

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25).[8]

Thiol-Reactive Labeling with Maleimides

An alternative to amine labeling is to target thiol groups (-SH) on cysteine residues. Maleimides are highly specific for thiols, forming a stable thioether bond.[12][13] This approach is particularly useful when amine modification may compromise the biological activity of the protein, such as the antigen-binding site of an antibody.[1]

Experimental Protocol: Protein Labeling with a Cyanine-Maleimide

  • Protein Preparation:

    • Dissolve the protein at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris).[13][14]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) and incubate for 20-30 minutes at room temperature.[12][14]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the cyanine-maleimide in anhydrous DMSO or DMF.[12]

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1.[12]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Purification:

    • Remove the unreacted dye via gel filtration or dialysis.[13] For dialysis to be effective in removing unconjugated dye, a water-soluble sulfonated cyanine maleimide is recommended.[13]

Bio-orthogonal Labeling with Click Chemistry

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for labeling biomolecules. This reaction occurs between an azide and an alkyne, functional groups that are absent in most biological systems, thus providing exceptional bio-orthogonality.[15]

Experimental Protocol: Oligonucleotide Labeling via Click Chemistry

  • Reagent Preparation:

    • Dissolve the alkyne-modified oligonucleotide in water.

    • Prepare a 10 mM stock solution of the azide-functionalized cyanine dye in DMSO.[15]

    • Prepare a fresh 5 mM solution of ascorbic acid in water.[15]

    • Prepare a 10 mM stock solution of the Copper(II)-TBTA complex in 55% DMSO.[15]

  • Labeling Reaction:

    • In a reaction vial, combine the alkyne-modified oligonucleotide, the azide-dye stock solution (at a 1.5-fold molar excess to the oligonucleotide), and DMSO to a final concentration of 50% (v/v).[15]

    • Add the ascorbic acid solution to a final concentration of 0.5 mM.[15]

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[15]

    • Add the Copper(II)-TBTA solution to a final concentration of 0.5 mM.[15]

    • Incubate the reaction overnight at room temperature.[16]

  • Purification:

    • Precipitate the labeled oligonucleotide using a 3% lithium perchlorate solution in acetone.[15]

    • Wash the pellet with cold 70% ethanol and purify further by reverse-phase HPLC or PAGE.[16]

Quantifying Labeling Efficiency: The Degree of Labeling (DOL)

After purification, it is crucial to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. The DOL is a critical parameter for ensuring the reproducibility of experiments.[17][18] It can be calculated using absorbance measurements of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the dye (λ_max).[17][18]

Calculation of the Degree of Labeling (DOL):

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the λ_max of the cyanine dye (A_max).[17][18]

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye), and ε_protein is the molar extinction coefficient of the protein at 280 nm.[17][18]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its λ_max.[18]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)[18]

An optimal DOL for antibodies is typically between 2 and 10.[19]

Applications in Advanced Biological Research

The exceptional properties of water-soluble cyanine dyes have made them indispensable tools in a wide range of biological applications.

  • Fluorescence Microscopy: Their brightness and photostability are ideal for high-resolution imaging of cellular structures and dynamic processes.[5]

  • Flow Cytometry: The availability of a wide range of colors enables multi-parameter analysis of cell populations.[5]

  • In Vivo Imaging: Near-infrared (NIR) emitting cyanine dyes, such as Cy7, are particularly valuable for small animal imaging due to the reduced scattering and absorption of NIR light by biological tissues, allowing for deeper tissue penetration.[5][][20][21] The enhanced water solubility of sulfonated cyanine dyes is especially critical for in vivo applications to prevent aggregation and ensure proper biodistribution.[5][]

  • Super-Resolution Microscopy: The photophysical properties of certain cyanine dyes, including their ability to "blink," have been harnessed for techniques like dSTORM (direct stochastic optical reconstruction microscopy), enabling imaging beyond the diffraction limit of light.[22][23]

Troubleshooting and Best Practices

  • Low Labeling Efficiency: Ensure the correct buffer composition and pH. For NHS ester reactions, avoid amine-containing buffers. For maleimide reactions, ensure complete reduction of disulfide bonds.

  • Dye Precipitation: For non-sulfonated cyanine dyes, ensure a sufficient percentage of organic co-solvent (e.g., DMSO or DMF) is used in the labeling reaction.[2][24]

  • Photobleaching: While cyanine dyes are generally photostable, for demanding imaging applications, the use of antifade mounting media is recommended.[25]

  • Storage: Labeled conjugates should be stored at 4°C for short-term use and at -20°C or -80°C for long-term storage, protected from light.[8][12]

Conclusion

Water-soluble cyanine dyes represent a powerful and versatile class of fluorescent probes that have revolutionized biological labeling. Their tunable spectral properties, high brightness, and, most importantly, their engineered water solubility, make them ideal for a vast array of applications, from fundamental cell biology to preclinical drug development. By understanding the underlying chemical principles and adhering to optimized, validated protocols, researchers can confidently leverage the full potential of these exceptional fluorescent tools to illuminate the intricate workings of biological systems.

References

  • Click chemistry labeling of oligonucleotides and DNA | Cyan Dye. (n.d.). Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cyanine Dyes. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]

  • Unknown. (n.d.). Labeling L11-S87C with the Cy5 maleimide dye. Retrieved from [Link]

  • Shevchuk, A. V., et al. (n.d.). Interaction of cyanine dyes with nucleic acids. 4. Efficient 5'-fluorescent labelling of oligonucleotides with monomethyne. Retrieved from [Link]

  • Astakhova, I. K., et al. (2013, January 14). Interfacing click chemistry with automated oligonucleotide synthesis for the preparation of fluorescent DNA probes containing internal xanthene and cyanine dyes. Chemistry. Retrieved from [Link]

  • ATTO-TEC. (n.d.). Degree of Labeling Explanation. Retrieved from [Link]

  • Dutscher. (n.d.). Amersham CyDye mono-reactive NHS Esters. Retrieved from [Link]

  • Lisovskaya, A., et al. (2021, June 24). Pulse Radiolysis Investigation of Radicals Derived from Water-Soluble Cyanine Dyes: Implications for Super-resolution Microscopy. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2021, June 24). Pulse Radiolysis Investigation of Radicals Derived from Water-Soluble Cyanine Dyes: Implications for Super-resolution Microscopy. Retrieved from [Link]

  • Stratech. (n.d.). Cyanines. Retrieved from [Link]

  • ResearchGate. (n.d.). Pulse Radiolysis Investigation of Radicals Derived from Water-Soluble Cyanine Dyes: Implications for Super-resolution Microscopy | Request PDF. Retrieved from [Link]

  • ResearchGate. (2022, January 31). Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product? Retrieved from [Link]

  • Okoh, O., et al. (2024, May 29). Towards structurally new cyanine dyes—investigating the photophysical and potential antifungal properties of linear substitute. Luminescence. Retrieved from [Link]

  • Levitus, M. (2010, November 26). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. Quarterly Reviews of Biophysics. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the photophysical properties of the cyanine dyes. a)... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors. Retrieved from [Link]

  • Luminicell. (2023, October 18). Commonly Used Dyes for In Vivo Fluorescence Imaging. Retrieved from [Link]

  • Wiley Analytical Science. (2021, March 3). How 'photoblueing' impacts super-resolution microscopy. Retrieved from [Link]

  • TMR. (2025, May 26). Cyanine-tagged albumin facilitates high-performance NIR-II biomedical imaging. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 25.26 - Cyanine Dyes - A personal perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Water-Soluble NIR Absorbing and Emitting Indolizine Cyanine and Indolizine Squaraine Dyes for Biological Imaging. Retrieved from [Link]

Sources

Technical Guide: Stability & Storage of Sulfo-Cyanine7.5 Dicarboxylic Acid

[1]

Executive Summary: Critical Storage Parameters

For immediate implementation, adhere to these core storage directives. Deviations will accelerate polymethine chain degradation, resulting in loss of fluorescence quantum yield and "blueing" (hypsochromic shift).

StateTemperatureLight ExposureAtmosphereShelf Life
Lyophilized Powder -20°C (Optimal)Strict Dark Desiccated / Inert Gas24 Months
Stock Solution (DMSO/DMF)-20°C to -80°CStrict DarkSealed / Argon Purge1–3 Months
Aqueous Working Sol. +4°CStrict DarkAmbient< 24 Hours

Critical Note: Unlike its NHS-ester counterparts, the dicarboxylic acid form is chemically stable against hydrolysis of the functional group. However, the heptamethine cyanine backbone remains highly susceptible to oxidative chain shortening (photodegradation) and aggregation.

Chemical Profile & Stability Mechanics[1]

To understand the storage requirements, one must understand the molecule's vulnerabilities.

Molecule: Sulfo-Cyanine7.5 dicarboxylic acid Core Structure: Indocyanine-type heptamethine fluorophore with a rigid trimethine bridge.[1] Functionality: Bifunctional non-activated carboxylic acids (-COOH).[1]

The "Sulfo" & "7.5" Advantage[1]
  • Sulfo- Groups: The sulfonate groups (

    
    ) provide high aqueous solubility and prevent hydrophobic aggregation (H-aggregates), which typically quenches fluorescence in standard Cyanine7 dyes.[1]
    
  • Rigid 7.5 Bridge: The "7.5" designation refers to a rigid cyclohexenyl ring within the polymethine chain. This rigidification suppresses non-radiative decay (increasing Quantum Yield) and provides slight protection against nucleophilic attack compared to linear Cy7 chains.

Degradation Pathways (The "Blueing" Phenomenon)

The primary threat to Sulfo-Cy7.5 is not hydrolysis, but oxidative chain shortening .[1]

  • Photo-Oxidative Cleavage: Upon exposure to ambient light (especially UV/Blue), the polymethine chain reacts with Singlet Oxygen (

    
    ).[1]
    
  • Chain Truncation: This reaction cleaves the double bonds, effectively shortening the conjugation length.

  • Result: The dye does not just fade; it shifts its absorbance from NIR (~788 nm) to Red (~650 nm) or Orange (~550 nm).[1] This is fatal for multiplexing experiments, as the degraded dye will bleed into lower channels (e.g., Cy5 or Cy3 channels).

DegradationPathwayscluster_preventionPrevention StrategyFreshIntact Sulfo-Cy7.5(Ex: 778nm | Em: 797nm)InterDioxetane IntermediateFresh->Inter Photo-oxidationROSSinglet Oxygen / ROS(Light + O2)ROS->InterCy5LikeDegraded Species (Cy5-like)(Ex: ~650nm)Inter->Cy5Like Chain Shortening(Blue Shift)NonFluorNon-Fluorescent FragmentsCy5Like->NonFluor Further OxidationDarkDark StorageInertInert Gas (Ar/N2)

Figure 1: Oxidative degradation pathway of Cyanine 7.5 dyes. Note the "Blue Shift" risk where degraded products contaminate lower wavelength channels.

Comprehensive Storage Protocol

Lyophilized Powder (Long-Term)[1]
  • Vialing: Store in amber glass or foil-wrapped vials to prevent photon flux.

  • Desiccation: Cyanine dyes are hygroscopic. Moisture facilitates aggregation and slow chemical degradation. Store inside a secondary container (jar) with active desiccant packs (Silica gel or Drierite).[1]

  • Temperature: Maintain at -20°C .

    • Why? The Arrhenius equation dictates that reaction rates (degradation) roughly halve for every 10°C drop. -20°C effectively pauses thermal decomposition.[1]

Solubilization & Stock Solutions

When preparing the dye for conjugation or control experiments:

  • Solvent Choice:

    • Anhydrous DMSO or DMF: Recommended for stock solutions (1–10 mM).[1] These solvents suppress aggregation better than water for high-concentration stocks.[1]

    • Water/Buffer: Only use for working solutions (immediate use).[1]

  • Handling:

    • Equilibrate the frozen vial to Room Temperature (RT) before opening .

    • Reasoning: Opening a cold vial in humid air causes immediate water condensation inside the vial, ruining the remaining powder.

  • Aliquot Strategy:

    • Never re-freeze the main stock repeatedly. Freeze-thaw cycles induce ice crystal formation that can precipitate the dye and alter concentration.[1]

    • Divide stock into single-use aliquots (e.g., 10-50 µL) in light-safe tubes.

Working Solutions
  • Dilute into aqueous buffers (PBS, Borate) only immediately before use.

  • pH Sensitivity: Sulfo-Cy7.5 is generally stable between pH 4–9.[1] Avoid highly basic conditions (>pH 10) which promote rapid degradation of the polymethine chain.

StorageWorkflowArrivalProduct Arrival(Lyophilized)EquilibrateEquilibrate to RT(Do NOT open cold)Arrival->Equilibrate Before UseSolubilizeSolubilize in DMSO/DMF(Anhydrous)Equilibrate->SolubilizeAliquotAliquot into Single-Use Vials(Amber Tubes)Solubilize->AliquotFreezeFreeze at -20°CAliquot->Freeze Long TermUseDilute for Experiment(Use within 24h)Aliquot->Use ImmediateFreeze->Use Thaw Once

Figure 2: Optimal handling workflow to prevent condensation damage and freeze-thaw degradation.

Quality Control (QC) & Validation[1]

Before committing valuable biological samples to labeling, validate the dye integrity.

UV-Vis Spectroscopy Check

The most reliable self-validation method is measuring the Absorption Ratio.[1]

  • Dilute a small aliquot in PBS to ~5 µM.

  • Measure Absorbance at 778 nm (Peak) and 650 nm (Degradation shoulder).[1]

  • Calculation:

    
    
    
  • Interpretation:

    • High Ratio (>10): Dye is intact.[1]

    • Low Ratio (<5): Significant degradation ("Blueing") has occurred.[1] Discard.

Visual Inspection[1]
  • Good: Dark green/blue powder or clear dark blue solution.[1]

  • Bad: Pale blue or pinkish solution (indicates chain breakdown).[1]

  • Bad: Particulates or turbidity (indicates aggregation).[1]

References

  • Schnermann, M. J., et al. (2024). Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. ACS Publications. Retrieved from [Link][1]

Sulfo-Cyanine7.5 dicarboxylic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Stability, and Operational Handling Protocols

Executive Technical Summary

Sulfo-Cyanine7.5 dicarboxylic acid is a water-soluble, near-infrared (NIR) fluorophore utilized primarily for in vivo imaging and flow cytometry. Unlike its reactive derivatives (NHS esters or maleimides), the dicarboxylic acid form serves two distinct roles: it acts as a non-reactive reference standard for calibration, or as a bifunctional scaffold requiring activation (via carbodiimide chemistry) to crosslink biomolecules.

The molecule’s core utility lies in its spectral emission (~808 nm), which falls within the "biological window" where tissue autofluorescence is minimized. However, its polymethine chain is susceptible to oxidative degradation and photobleaching. This guide outlines the rigorous handling protocols required to maintain the fluorophore's quantum yield and ensure operator safety.

Physicochemical Profile

The following parameters define the operational boundaries for Sulfo-Cyanine7.5 dicarboxylic acid.

ParameterSpecificationTechnical Note
Molecular Weight ~1183.51 Da (K+ Salt)Varies by counterion (K+, Na+, or Inner Salt).
Excitation Max 788 nmRequires NIR-compatible excitation source.
Emission Max 808 nmDeep tissue penetration; invisible to naked eye.
Extinction Coeff. ~240,000 M⁻¹cm⁻¹High molar absorptivity requires precise dilution.
Solubility Water, DMSO, DMFSulfo- groups prevent aggregation in aqueous buffers.
Functional Group 2 × Carboxylic Acid (-COOH)Non-reactive until activated (e.g., via EDC/NHS).
Appearance Dark Green/Blue PowderHygroscopic solid.

Hazard Identification & Safety Mechanics

While many cyanine dyes are classified as low-toxicity, Sulfo-Cyanine7.5 dicarboxylic acid must be treated as a specific chemical hazard.

Toxicology & GHS Classification

According to safety data from major synthesis labs (e.g., Lumiprobe, BASF), this compound often carries the following GHS classifications [1, 5]:

  • H318 (Causes Serious Eye Damage): The sulfonic acid groups and the polymethine core can cause irreversible damage to corneal tissue upon direct contact.

  • H402 (Harmful to Aquatic Life): Cationic/Anionic dye structures can disrupt aquatic microbial membranes.

The "Invisible Contamination" Risk

A critical safety and data integrity risk specific to NIR dyes is their invisibility.

  • The Mechanism: A spill of 10 µL at 1 µM concentration is invisible to the human eye but shines brightly under an IVIS (In Vivo Imaging System) or NIR scanner.

  • The Consequence: Unnoticed contamination on bench surfaces, pipettes, or mouse fur will lead to "ghost signals" in future experiments, potentially invalidating months of in vivo data.

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles are mandatory. Standard safety glasses are insufficient due to the fine particulate nature of the lyophilized powder.

  • Skin: Nitrile gloves (double-gloving recommended during weighing).

  • Respiratory: Handle lyophilized powder inside a fume hood or biosafety cabinet to prevent inhalation of particulates.

Stability & Storage Dynamics

The heptamethine chain (7 carbons) in Cy7.5 is thermodynamically unstable compared to shorter chain dyes (Cy3/Cy5). It is prone to oxidation by ozone and singlet oxygen generation.

Degradation Pathways
  • Photobleaching: Exposure to ambient light excites the fluorophore, generating Reactive Oxygen Species (ROS) that attack the polymethine bridge, breaking the conjugation and destroying fluorescence [2, 6].

  • H-Dimer Aggregation: While "Sulfo" groups mitigate this, high concentrations in water can still lead to stacking (H-dimers), which quenches fluorescence.

  • Hygroscopic Hydrolysis: Moisture absorption does not hydrolyze the carboxylic acid but creates an acidic microenvironment that accelerates oxidative cleavage.

Storage Protocol[2]
  • Lyophilized: Store at -20°C , desiccated, and protected from light. Shelf life is ~12–24 months [1].

  • In Solution: Store stock solutions (e.g., 10 mM in DMSO) at -20°C. Aqueous working solutions should be prepared fresh.

Operational Protocols & Workflows

Reconstitution and Aliquoting

Goal: Create a stable stock solution while minimizing freeze-thaw cycles.

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water into the powder, ruining stability.

  • Solvent Choice: Dissolve in anhydrous DMSO or DMF first.

    • Why? Although water-soluble, initial dissolution in organic solvent ensures complete monomerization before aqueous dilution.

  • Concentration: Aim for 1–10 mM stock.

  • Aliquoting: Divide into single-use aliquots (e.g., 20 µL) in amber tubes. Flush with inert gas (Argon/Nitrogen) if available before capping.

Visualization of Storage Workflow

The following diagram illustrates the critical decision tree for handling the lyophilized solid to prevent degradation.

StorageProtocol Start Lyophilized Sulfo-Cy7.5 (Arrival) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevent Condensation Open Open Vial (Low Humidity Env) Equilibrate->Open Solubilize Dissolve in Anhydrous DMSO (Stock: 10mM) Open->Solubilize Vortex gently Aliquot Aliquot into Amber Tubes (Avoid Freeze-Thaw) Solubilize->Aliquot Gas Flush with Argon/N2 (Displace Oxygen) Aliquot->Gas Optional but Recommended Freeze Store at -20°C (Dark) Aliquot->Freeze Standard Path Gas->Freeze

Figure 1: Critical workflow for reconstitution. Note the equilibration step to prevent moisture ingress.

Activation (Conjugation)

Since this is the dicarboxylic acid form, it will not react with amines spontaneously.

  • Activation: Requires EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to convert the -COOH groups into reactive NHS esters.

  • Stoichiometry: Because there are two carboxylic acid groups, precise stoichiometry is required to prevent crosslinking (polymerization) if the target molecule has multiple amines [1, 3].

Waste Management & Decontamination

Disposal[3]
  • Liquid Waste: Dispose of as hazardous chemical waste. Do not pour down the drain due to aquatic toxicity risks (H402).

  • Solid Waste: Contaminated gloves and tips must be incinerated or treated as hazardous solid waste.

Decontamination Loop

If a spill occurs, standard cleaning is insufficient because the dye is invisible.

DeconLoop Spill Spill Occurs (Often Invisible) Clean Standard Cleaning (Ethanol/Water) Spill->Clean Verify Verify with NIR Camera (IVIS/Scanner) Clean->Verify Result Signal Detected? Verify->Result Reclean Deep Clean (Detergent + Methanol) Result->Reclean Yes (Contamination) Safe Safe for Experiment Result->Safe No (Clean) Reclean->Verify

Figure 2: Decontamination verification loop. Visual inspection is insufficient; NIR detection is required.

References

  • AxisPharm. (n.d.).[1] Sulfo-Cyanine7.5 Spectral Properties and Photostability.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective. PubMed Central. Retrieved from [Link]

  • Uelandy. (2022). Safety Data Sheet: Sulfo-Cy7-E free acid.[3] Retrieved from [Link]

Sources

Technical Guide: Sulfo-Cyanine7.5 Fluorescent Dye

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Architectures for Near-Infrared In Vivo Imaging & Bioconjugation

Executive Summary

Sulfo-Cyanine7.5 is a sulfonated, hydrophilic heptamethine cyanine fluorophore designed for the near-infrared (NIR) window.[1][2][][4][5] Unlike its hydrophobic predecessor (Cyanine7.5) or the clinically approved Indocyanine Green (ICG), Sulfo-Cyanine7.5 integrates a rigidized trimethylene polymethine chain with four sulfonate groups. This structural engineering confers two critical advantages: aqueous solubility without organic co-solvents and enhanced quantum yield (Φ ≈ 0.21) by reducing non-radiative decay pathways.

This guide serves as a technical manual for researchers utilizing Sulfo-Cyanine7.5 in deep-tissue imaging, flow cytometry, and proteomic labeling.

Part 1: Physicochemical Architecture & Spectral Logic

The utility of Sulfo-Cyanine7.5 lies in its ability to operate within the "biological transparency window" (700–900 nm), where tissue autofluorescence, light scattering, and absorbance by hemoglobin/water are minimized.

1.1 Comparative Technical Specifications

The following table contrasts Sulfo-Cyanine7.5 with standard NIR dyes to highlight its selection criteria.

FeatureSulfo-Cyanine7.5Cyanine7.5 (Non-Sulfo)Indocyanine Green (ICG)
Core Structure Sulfonated, Rigidized HeptamethineNon-sulfonated HeptamethineNon-rigidized Heptamethine
Solubility High (Water, PBS, buffers)Low (Requires DMF/DMSO)Moderate (Water/Plasma)
Excitation Max 788 nm788 nm780 nm
Emission Max 808 nm808 nm810 nm
Quantum Yield (Φ) ~0.21~0.20< 0.10 (Environment dependent)
Extinction Coeff. 222,000 - 240,000 M⁻¹cm⁻¹~223,000 M⁻¹cm⁻¹~145,000 M⁻¹cm⁻¹
Photostability HighHighLow (Prone to photodegradation)
Aggregation Minimal (due to -SO₃⁻ repulsion)High (H-aggregates in water)High (Concentration dependent)
1.2 Spectral & Structural Logic (Diagram)

The following diagram illustrates the mechanistic relationship between the dye's chemical structure and its photonics performance.

SpectralLogic Struct Sulfo-Cyanine7.5 Chemical Structure Rigid Rigidized Trimethylene Bridge Struct->Rigid Sulfo 4x Sulfonate Groups (-SO3-) Struct->Sulfo NIR NIR Emission (808 nm) Rigid->NIR Extends conjugated system QY Enhanced Quantum Yield (Φ ~0.21) Rigid->QY Reduces internal molecular rotation Solub Aqueous Solubility (No Aggregation) Sulfo->Solub Increases polarity Sulfo->QY Prevents fluorescence quenching (H-dimers) Tissue Deep Tissue Penetration NIR->Tissue Avoids Hb/H2O absorbance Label Direct Protein Labeling Solub->Label Biocompatible conditions QY->Tissue High Signal-to-Noise

Figure 1: Mechanistic flow detailing how structural modifications translate to imaging performance.

Part 2: Bioconjugation Protocols[5][8][9]

For most drug development applications, Sulfo-Cyanine7.5 is conjugated to antibodies, peptides, or nanoparticles. The NHS Ester derivative is the standard for amine labeling (Lysine residues).

2.1 Critical Protocol: NHS Ester Labeling of Antibodies

Objective: Label an IgG antibody with Sulfo-Cyanine7.5 NHS ester to achieve a Dye-to-Protein (D/P) ratio of 2.5–3.5.

Reagents Required:

  • Sulfo-Cyanine7.5 NHS Ester (Store at -20°C, desiccated).[6][7]

  • Antibody (1–10 mg/mL) in PBS or Borate buffer (pH 8.3–8.5). Crucial: Must be free of Tris, Glycine, or BSA.

  • Anhydrous DMSO or DMF.

  • Desalting Column (e.g., Sephadex G-25 or PD-10).

Step-by-Step Methodology:

  • Buffer Exchange (Pre-Check):

    • Why: Primary amines in Tris/Glycine buffers compete with the antibody for the NHS ester, killing reaction efficiency.

    • Action: If antibody is in Tris, dialyze against PBS (pH 7.4) or use a spin column to exchange into 0.1 M Sodium Bicarbonate (pH 8.3).

  • Dye Preparation:

    • Dissolve Sulfo-Cyanine7.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

    • Note: Prepare immediately before use. NHS esters hydrolyze rapidly in moisture.

  • Reaction Setup:

    • Calculate the molar excess. For IgG (150 kDa), a 10–15x molar excess of dye is standard.

    • Calculation:

      
      
      
    • Mix the antibody solution with the calculated dye volume. Vortex gently.

  • Incubation:

    • Incubate for 1 hour at Room Temperature (RT) in the dark, or overnight at 4°C.

    • Mechanism:[8] The NHS ester attacks the nucleophilic

      
      -amines of lysine, forming a stable amide bond.
      
  • Purification (Critical Step):

    • Separate free dye from conjugate using a Sephadex G-25 column equilibrated with PBS.

    • Visual Cue: The conjugate (blue/green band) will elute first (high MW). The free dye (lower band) will be retained in the column.

  • Validation:

    • Measure absorbance at 280 nm (

      
      ) and 788 nm (
      
      
      
      ).
    • Calculate D/P Ratio:

      
      
      Correction Factor:
      
      
      
      must be corrected for dye absorbance (CF ≈ 0.09 for Sulfo-Cy7.5).
2.2 Conjugation Workflow Visualization

ConjugationWorkflow Start Start: Protein (Amine-containing) Check Buffer Check: Contains Tris/Glycine? Start->Check Exchange Dialysis/Spin Column into NaHCO3 pH 8.3 Check->Exchange Yes Mix Add Dye (NHS Ester) 10-15x Molar Excess Check->Mix No Exchange->Mix React Incubate 1hr @ RT (Dark) Mix->React Purify Gel Filtration (Sephadex G-25) React->Purify Remove free dye Final Pure Conjugate (Store 4°C) Purify->Final

Figure 2: Decision tree for NHS-ester conjugation, highlighting the critical buffer exchange step.

Part 3: Applications in In Vivo Imaging[3][4][6][9][12]

Sulfo-Cyanine7.5 is optimized for non-invasive biodistribution tracking .

3.1 Experimental Design for Tumor Imaging
  • Animal Model: BALB/c nude mice (hairless to minimize scattering).

  • Dose: 0.5–1.0 nmol of dye per mouse (conjugated) or 0.5 mg/kg (free dye control).

  • Administration: Tail vein injection (IV).[9]

  • Imaging Timepoints:

    • Vascular: 1–10 mins post-injection.

    • Tumor Accumulation (EPR effect): 6–24 hours post-injection.[8]

    • Clearance: 48+ hours.[7][8]

3.2 Troubleshooting Signal Quality
IssueProbable CauseCorrective Action
High Background (Liver/Kidney) Non-specific uptake or aggregation.Ensure dye was fully solubilized; use PEGylated linkers to improve circulation time.
Low Signal Intensity Photobleaching or low D/P ratio.Check D/P ratio (aim for >2.0); minimize light exposure during prep; increase gain on 800 nm channel.
Precipitation in Vial Hydrolysis or "salting out".Reconstitute only in anhydrous DMSO; ensure protein buffer is not too high ionic strength.
Part 4: Storage & Stability[13]
  • Lyophilized Powder: Stable for 12–24 months at -20°C. Protect from light.

  • Conjugates: Store at 4°C (do not freeze antibodies repeatedly). Add Sodium Azide (0.02%) for long-term storage if compatible with downstream assays.

  • Solvent: Once dissolved in DMSO/DMF, use immediately. Do not store stock solutions of NHS esters.

References
  • Lumiprobe. Sulfo-Cyanine7.5 NHS ester: Technical Datasheet & Spectral Properties. Retrieved from

  • BroadPharm. Sulfo-Cy7.5 NHS ester Product Guide (Catalog #BP-22548). Retrieved from

  • AxisPharm. Sulfo-Cyanine7.5 (Sulfo-Cy7.5) Spectral Properties and Applications. Retrieved from

  • MedChemExpress. Sulfo-Cy7.5 NHS ester Protocol and Chemical Properties. Retrieved from

  • BOC Sciences. Characteristics and In Vivo Applications of Sulfo-Cyanine7.5 Dyes. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Covalent Labeling of Proteins with Sulfo-Cyanine7.5

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Near-Infrared Spectrum

Sulfo-Cyanine7.5 (Sulfo-Cy7.5) is a highly water-soluble, near-infrared (NIR) fluorescent dye that has become an invaluable tool for in-vivo imaging, flow cytometry, and other fluorescence-based assays.[] Its spectral properties, with an excitation maximum around 788 nm and an emission maximum near 808 nm, place it within the NIR window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence.[] This characteristic allows for deep tissue penetration and a high signal-to-noise ratio, making it ideal for sensitive detection in complex biological systems.

The Sulfo-Cy7.5 molecule is rendered highly hydrophilic by the presence of four sulfonate (sulfo) groups, which prevents the aggregation often seen with more hydrophobic dyes and makes it suitable for labeling sensitive biomolecules directly in aqueous buffers.[][2]

While it exists in a bifunctional dicarboxylic acid form, which can be activated using carbodiimide chemistry (e.g., EDC and NHS) to label amines, the most direct and widely used method for protein conjugation involves the use of a pre-activated Sulfo-Cyanine7.5 N-hydroxysuccinimidyl (NHS) ester .[3][4][5] This application note will provide a detailed protocol for the covalent labeling of proteins using Sulfo-Cy7.5 NHS ester, a robust method that targets primary amines on proteins to form stable, covalent amide bonds.[6][7]

Principle of Amine-Reactive Labeling

The core of this protocol is the reaction between the Sulfo-Cy7.5 NHS ester and primary amines (-NH₂) present on the protein. These amines are primarily found on the side chains of lysine residues and at the N-terminus of each polypeptide chain.[8] The NHS ester is a highly efficient amine-reactive group that, under slightly alkaline conditions (pH 8.0-8.5), reacts to form a stable amide bond, covalently linking the dye to the protein. The reaction releases N-hydroxysuccinimide as a byproduct.[9][10]

The pH of the reaction buffer is a critical parameter. At a pH below 8.0, the labeling efficiency decreases as the primary amines are more likely to be protonated (-NH₃⁺) and thus unreactive.[10] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the amine reaction and can reduce labeling yields.[9][11]

Protein Protein with Primary Amines (Lysine, N-Terminus) Reaction Conjugation Reaction (pH 8.0-8.5) Protein->Reaction Dye Sulfo-Cy7.5 NHS Ester (Amine-Reactive) Dye->Reaction Product Covalently Labeled Protein (Stable Amide Bond) Reaction->Product Forms Byproduct N-hydroxysuccinimide (Byproduct) Reaction->Byproduct Releases cluster_prep Preparation cluster_react Reaction cluster_purify Purification & QC p_prep 1. Prepare Protein (2-10 mg/mL, pH 8.3) calc 3. Calculate Molar Ratio (e.g., 15:1 Dye:Protein) p_prep->calc d_prep 2. Prepare Dye (10 mM in DMSO) d_prep->calc mix 4. Mix & Incubate (1 hr, RT, Dark) calc->mix purify 5. Purify Conjugate (Size-Exclusion Chromatography) mix->purify qc 6. Characterize Conjugate (Measure DOL) purify->qc A_max Measure Absorbance at ~788 nm (A_max) C_dye Calculate [Dye] A_max->C_dye A_prot_corr Calculate Corrected A_protein A_280 - (A_max * CF) A_max->A_prot_corr A_280 Measure Absorbance at 280 nm (A_280) A_280->A_prot_corr DOL Calculate DOL [Dye] / [Protein] C_dye->DOL C_prot Calculate [Protein] A_prot_corr->C_prot C_prot->DOL

Sources

Application Note: High-Fidelity Antibody Conjugation with Sulfo-Cyanine7.5

Author: BenchChem Technical Support Team. Date: February 2026

For Deep-Tissue In Vivo Imaging

Executive Summary

This guide details the protocol for conjugating Sulfo-Cyanine7.5 (Sulfo-Cy7.5) NHS ester to IgG antibodies. Sulfo-Cy7.5 is a near-infrared (NIR) fluorophore (Ex: 778 nm / Em: 797 nm) chosen specifically for in vivo applications due to its location in the biological transparency window, minimizing tissue autofluorescence.

Unlike hydrophobic cyanines, the Sulfo- modification adds charged sulfonate groups, rendering the dye water-soluble. This critical feature prevents antibody precipitation during conjugation and reduces non-specific binding in vivo, improving the signal-to-noise ratio in biodistribution studies.

Technical Principles & Mechanism

The conjugation relies on N-hydroxysuccinimide (NHS) ester chemistry . The NHS ester on the dye undergoes a nucleophilic attack by primary amines (


) present on the antibody (specifically lysine side chains and the N-terminus).

The Critical Balance:

  • Hydrolysis vs. Conjugation: NHS esters are unstable in aqueous solution. They compete between reacting with the antibody (desired) and hydrolyzing into a non-reactive carboxylic acid (waste).

  • pH Control: High pH accelerates both conjugation and hydrolysis. We utilize pH 8.3–8.5 to favor the amine reaction rate while maintaining protein stability.

Workflow Visualization

ConjugationWorkflow cluster_0 Critical Control Point Start Purified Antibody (Amine-Free Buffer) Check Quality Control (Conc > 2mg/mL pH 8.3-8.5) Start->Check Reaction Conjugation (1h @ RT) Check->Reaction Add Protein DyePrep Sulfo-Cy7.5 Reconstitution (Anhydrous DMSO) DyePrep->Reaction Add Dye (10-20x Excess) Purify Purification (Sephadex G-25/Zeba) Reaction->Purify Remove Free Dye Analyze Analysis (DOL & Conc) Purify->Analyze

Figure 1: The conjugation workflow emphasizes the pre-reaction Quality Control (QC) step, which is the most common point of failure.

Pre-Conjugation Checklist (Self-Validating System)

Before opening the dye vial, validate your system:

  • Buffer Compatibility: Ensure the antibody is in PBS or Sodium Bicarbonate .

    • STOP: If the buffer contains Tris, Glycine, or BSA , you must dialyze or spin-filter the antibody into PBS. These additives contain primary amines that will steal the dye from the antibody.

  • pH Verification: Spot-check the antibody solution pH.

    • Target: pH 8.3–8.5.[1][2]

    • Correction: If pH is 7.2–7.4 (standard PBS), add 1/10th volume of 1M Sodium Bicarbonate (pH 8.5) to the reaction mixture.

  • Protein Concentration:

    • Optimal: 2–5 mg/mL.

    • Minimum: 1 mg/mL.[3] Below this, hydrolysis outcompetes conjugation.

Materials
ComponentSpecification
Fluorophore Sulfo-Cyanine7.5 NHS Ester (Store at -20°C, desiccated)
Antibody IgG (Carrier-free, >1 mg/mL)
Reaction Buffer 1M Sodium Bicarbonate, pH 8.5
Solvent Anhydrous DMSO or DMF (High grade)
Purification Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 Columns
Analysis UV-Vis Spectrophotometer (Quartz cuvette or Nanodrop)
Step-by-Step Protocol
Step 1: Dye Preparation [4]
  • Warm the Sulfo-Cy7.5 vial to room temperature before opening to prevent moisture condensation (hydrolysis risk).

  • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL .

    • Note: NHS esters degrade in solution. Use immediately. Do not store aqueous dye solutions.

Step 2: Reaction Setup
  • Calculate the volume of dye needed for a 15-fold molar excess (standard for IgG).

    • Formula:

      
      
      
    • Rule of Thumb: For 1 mg of IgG (MW ~150kDa), use ~0.12 mg of Sulfo-Cy7.5 (MW ~1180 Da).

  • Add the calculated volume of dye to the antibody solution.

    • Technique: Do not add dye directly to the bottom; add it to the liquid vortex while mixing gently to prevent local high concentrations that cause precipitation.

  • Incubate: 1 hour at Room Temperature (in the dark) OR Overnight at 4°C.

Step 3: Purification
  • Remove unreacted dye using a Desalting Column (e.g., Sephadex G-25 or Zeba Spin).

  • Why: Dialysis is often too slow for removing free dye efficiently and generates more hazardous waste. Spin columns are preferred for speed and recovery.

  • Equilibrate the column with PBS (pH 7.4) before loading the sample.

  • Collect the flow-through (labeled protein). The free dye will remain trapped in the column (often visible as a dark green band).

Post-Conjugation Analysis

To validate the experiment, you must calculate the Degree of Labeling (DOL) .

Spectral Constants for Sulfo-Cy7.5
ParameterValue
Max Absorbance (

)
778 nm
Extinction Coeff.[5][6] Dye (

)
222,000

Correction Factor (

)
0.09 (Critical for Sulfo-Cy7.[3][6]5)
Extinction Coeff.[5][6][7][8] IgG (

)
210,000

Calculations

Measure Absorbance at 280 nm (


)  and 778 nm (

)
.
  • Calculate Protein Concentration (Corrected):

    
    
    
  • Calculate DOL:

    
    [9]
    
  • Target DOL: 2.0 – 5.0 dyes per antibody.

    • < 2.0: Weak signal.

    • > 6.0: Self-quenching (reduced brightness) and altered pharmacokinetics (liver accumulation).

Troubleshooting & Optimization

Troubleshooting Result Analyze DOL LowDOL DOL < 1.5 (Under-labeled) Result->LowDOL HighDOL DOL > 6.0 (Over-labeled) Result->HighDOL Precip Precipitation Observed Result->Precip FixLow 1. Check Buffer pH (must be >8.0) 2. Ensure Dye is Fresh (Hydrolysis?) 3. Remove Tris/Glycine LowDOL->FixLow FixHigh 1. Reduce Molar Excess (try 8x) 2. Reduce Incubation Time HighDOL->FixHigh FixPrecip 1. Spin @ 10k x g to remove agg. 2. Add Sulfo-Cy7.5 more slowly 3. Ensure Protein Conc < 5mg/mL Precip->FixPrecip

Figure 2: Decision matrix for optimizing conjugate quality based on DOL analysis.

Storage & Stability
  • Aliquot: Store the conjugate in small aliquots to avoid freeze-thaw cycles.

  • Additives: For long-term storage, add BSA (10 mg/mL) or Sodium Azide (0.02%) after purification to prevent sticking and microbial growth.

  • Temperature: Store at 4°C (short term < 2 weeks) or -20°C (long term). Protect from light.

References
  • Lumiprobe. "Sulfo-Cyanine7.5 NHS ester: Product Protocol and Spectral Properties." Lumiprobe Life Science Solutions. Link

  • Thermo Fisher Scientific. "NHS Ester Reaction Chemistry and Protocol Guidelines." Thermo Fisher Scientific User Guide. Link

  • AAT Bioquest. "Degree of Labeling (DOL) Calculator and Correction Factors." AAT Bioquest Tools. Link

Sources

activating Sulfo-Cyanine7.5 dicarboxylic acid with EDC/NHS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Activation of Sulfo-Cyanine7.5 Dicarboxylic Acid with EDC/NHS for Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Near-Infrared Fluorescence through Covalent Conjugation

Sulfo-Cyanine7.5 (Sulfo-Cy7.5) dicarboxylic acid is a bifunctional, water-soluble fluorophore that has become an invaluable tool in modern biological research, particularly for in vivo imaging applications.[1][2][3][4] Its spectral properties, with excitation and emission in the near-infrared (NIR) window (approx. 750-800 nm), leverage the transparency of biological tissues in this range, enabling deep-tissue imaging with minimal autofluorescence.[5][6] The presence of two carboxylic acid groups allows it to function as a cross-linker or as a doubly-activatable fluorescent tag.[3][4]

The key to utilizing this powerful dye is its stable covalent attachment to a target biomolecule, such as an antibody, peptide, or oligonucleotide. The most robust and widely adopted method for this is the carbodiimide reaction, which couples carboxylic acids to primary amines. This guide provides a detailed protocol and expert insights into the activation of Sulfo-Cy7.5 dicarboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), creating a highly reactive intermediate for efficient and specific bioconjugation.[7][8]

The Chemistry of Activation: A Two-Step Pathway to a Stable Conjugate

The EDC/NHS reaction is a "zero-length" crosslinking process, meaning no additional atoms are incorporated into the final amide bond between the dye and the target molecule.[7] The process is not a single reaction but a sequential, two-step activation that maximizes efficiency and stability.[9][10]

  • Carboxyl Activation by EDC: EDC reacts with the carboxylic acid groups on the Sulfo-Cy7.5 dye to form a highly reactive and unstable O-acylisourea intermediate.[8][10][11] This intermediate is highly susceptible to hydrolysis in aqueous environments, which would regenerate the original carboxyl group and reduce the overall yield.[7][10]

  • Stabilization with NHS: To prevent hydrolysis and increase the likelihood of a successful conjugation, NHS is introduced. It rapidly reacts with the O-acylisourea intermediate, displacing the EDC byproduct and forming a more stable, amine-reactive NHS ester.[7][9][11] This semi-stable intermediate can then efficiently react with a primary amine on the target biomolecule to form a stable, covalent amide bond.[12]

This two-step approach is critical as it allows for the optional removal of excess EDC before the introduction of the target protein, which is crucial if the protein itself contains accessible carboxyl groups that could lead to undesirable self-polymerization.[11][12]

G cluster_activation Stage 1: Activation cluster_conjugation Stage 2: Conjugation Dye_COOH Sulfo-Cy7.5 -COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Dye_COOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->Dye_COOH Hydrolysis (Side Reaction) NHS_Ester Amine-Reactive NHS Ester (Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Final_Conjugate Stable Amide Bond (Sulfo-Cy7.5-Conjugate) NHS_Ester->Final_Conjugate + Target -NH₂ Protein_NH2 Target Molecule -NH₂

Caption: Chemical activation pathway of a carboxylic acid using EDC and NHS.

Experimental Protocol: Activation and Conjugation Workflow

This protocol is designed as a two-stage process. The first stage activates the Sulfo-Cy7.5 dye, and the second stage conjugates the activated dye to an amine-containing biomolecule (e.g., a protein or antibody).

Workflow Overview

G prep 1. Reagent & Buffer Preparation activation 2. Activation of Dye (Dye + EDC + NHS in Activation Buffer) prep->activation incubation1 3. Incubate (15-30 min, RT) activation->incubation1 separation 4. Optional: Purify (Desalting Column) Remove excess EDC/NHS incubation1->separation conjugation 5. Conjugation (Add Target Protein in Coupling Buffer) incubation1->conjugation Direct Addition (pH adjusted) separation->conjugation pH 7.2-8.5 incubation2 6. Incubate (2h RT or O/N 4°C) conjugation->incubation2 quench 7. Quench Reaction (Add Tris or Glycine) incubation2->quench purification 8. Final Purification (Size-Exclusion Chromatography) quench->purification characterization 9. Characterize Conjugate purification->characterization

Caption: Step-by-step experimental workflow for dye activation and conjugation.

Stage 1: Activation of Sulfo-Cyanine7.5 Dicarboxylic Acid

This stage is performed under acidic conditions to maximize the efficiency of the EDC-mediated carboxyl activation.

Materials:

  • Sulfo-Cyanine7.5 dicarboxylic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) or NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[11][13][14]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

Protocol:

  • Prepare Dye Stock: Dissolve Sulfo-Cy7.5 dicarboxylic acid in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare EDC/Sulfo-NHS: Immediately before use, weigh out EDC and Sulfo-NHS.[9][11] Prepare concentrated stock solutions (e.g., 10 mg/mL) in Activation Buffer. Causality Note: EDC is highly moisture-sensitive and hydrolyzes rapidly in aqueous solutions. Fresh solutions are critical for high activation efficiency.[10][11]

  • Activation Reaction:

    • In a microcentrifuge tube, dilute the required amount of Sulfo-Cy7.5 dye stock into Activation Buffer.

    • Add Sulfo-NHS solution to the dye. A typical molar excess is 2-5 fold over the dye.[13][14] Mix gently.

    • Add EDC solution to the dye/Sulfo-NHS mixture. A typical molar excess is 2-10 fold over the dye.[13][14][15]

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.[9][13]

Stage 2: Conjugation to Amine-Containing Molecule

This stage is performed at a neutral to slightly basic pH to ensure that the target primary amines are deprotonated and thus sufficiently nucleophilic.[16]

Materials:

  • Activated Sulfo-Cy7.5 NHS ester (from Stage 1)

  • Target molecule (e.g., protein, antibody) in a suitable buffer

  • Coupling Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 7.2-8.5.[9][14] Critical: This buffer must be free of primary amines (e.g., Tris, Glycine).[17]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine.[9]

  • Purification tools (e.g., desalting column, size-exclusion chromatography system).[18]

Protocol:

  • Prepare Target Molecule: Ensure your protein or other target molecule is in the appropriate Coupling Buffer at a known concentration (e.g., 2 mg/mL).[18]

  • Initiate Conjugation: Add the activated Sulfo-Cy7.5 NHS ester solution from Stage 1 to the target molecule solution. The optimal molar ratio of dye to protein is typically between 5:1 and 20:1 and should be determined empirically.[18]

  • Incubation: React for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[9][13]

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[14] Incubate for an additional 30 minutes. This step deactivates any remaining NHS esters, preventing non-specific labeling during storage.[7]

  • Purification: Separate the labeled conjugate from unreacted dye and reaction byproducts. Size-exclusion chromatography (e.g., a Sephadex G-25 column) is highly effective for this purpose.[17][18] Collect the fractions containing the fluorescently labeled protein, which will typically be the first colored fractions to elute.

Optimization and Key Experimental Parameters

Achieving reproducible, high-efficiency conjugation requires careful control over several parameters. Optimization is often necessary for each unique biomolecule.[9]

ParameterRecommended RangeRationale & Expert Insights
Activation pH 4.5 - 6.0This pH range is optimal for EDC to react with carboxyl groups while minimizing hydrolysis. MES buffer is ideal as it does not contain competing carboxyl or amine groups.[11][12][14]
Conjugation pH 7.2 - 8.5A slightly basic pH ensures primary amines (like the side chain of lysine) are deprotonated and nucleophilic, facilitating the attack on the NHS ester.[16][19] However, pH > 8.5 significantly increases the rate of NHS ester hydrolysis, reducing efficiency.[16]
Molar Ratio (Dye:Protein) 5:1 to 20:1This ratio determines the Degree of Labeling (DOL). Start with a 10:1 ratio.[18] Too low a ratio results in poor signal, while too high a ratio can lead to protein precipitation or altered biological function.
Molar Ratio (EDC:Dye) 2:1 to 10:1A molar excess of EDC is required to drive the reaction forward. The exact ratio depends on the dye concentration.[15]
Molar Ratio (NHS:Dye) 2:1 to 5:1A slight molar excess of NHS over EDC is sometimes recommended to efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester.[13][14]
Temperature 4°C to Room Temp.Room temperature reactions are faster (1-2 hours), while incubation at 4°C overnight can be gentler for sensitive proteins and may improve yields by minimizing hydrolysis over shorter, high-temperature incubations.[9]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency / Low DOL 1. Inactive EDC due to hydrolysis. 2. Incorrect pH for activation or conjugation. 3. Competing nucleophiles (e.g., Tris, azide) in the buffer. 4. Insufficient molar excess of dye.1. Use fresh, high-quality EDC stored desiccated at -20°C; prepare solutions immediately before use.[11] 2. Verify the pH of your Activation and Coupling buffers. 3. Perform a buffer exchange on your target molecule into a non-amine, non-carboxylate buffer like PBS or HEPES. 4. Increase the molar ratio of dye:protein in increments (e.g., 15:1, 20:1).[18]
Precipitation of Protein during/after Conjugation 1. Over-labeling of the protein, leading to aggregation due to the hydrophobicity of the dye. 2. Use of an organic co-solvent (DMSO/DMF) at too high a final concentration.1. Reduce the molar ratio of dye:protein. 2. Ensure the final concentration of the organic solvent used to dissolve the dye is less than 10% of the total reaction volume.
High Background Signal in Assays Incomplete removal of unconjugated dye.Improve the purification step. Use a longer size-exclusion column or perform a second purification step (e.g., dialysis) to ensure all free dye is removed.

References

  • BenchChem. (2025). Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid.
  • Thermo Fisher Scientific. Instructions: EDC.
  • Generic Protocol. (2025, February 20).
  • Sigma-Aldrich. Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • BenchChem.
  • Interchim. NHS / sulfo-NHS.
  • MedchemExpress.com. Sulfo-Cy7.5 NHS ester | Hydrophilic Dye.
  • ResearchGate. (2013, January 9).
  • Lumiprobe. sulfo-Cyanine7.5 NHS ester.
  • Lumiprobe. sulfo-Cyanine7.5 maleimide.
  • BenchChem.
  • Antibodies.com. Sulfo-Cyanine 7.5 NHS ester (A270305).
  • Interchim. CYanine NHS - FT-BB7493.
  • Lumiprobe. sulfo-Cyanine7 NHS ester.
  • ResearchGate. (2022, January 31). Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product?.
  • MedKoo. Sulfo-Cyanine7.5 dicarboxylic acid.
  • Lumiprobe. sulfo-Cyanine7.5 alkyne.
  • Lumiprobe. sulfo-Cyanine7.5 dicarboxylic acid.
  • Sigma-Aldrich. Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca.

Sources

Application Note: Precise Determination of Dye-to-Protein (D/P) Ratio for Sulfo-Cyanine7.5 Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

In near-infrared (NIR) fluorescence imaging, Sulfo-Cyanine7.5 is a premier fluorophore due to its emission maximum (~797 nm), which lies within the biological transparency window, minimizing tissue autofluorescence. Unlike its non-sulfonated counterpart, Sulfo-Cyanine7.5 possesses charged sulfonate groups that significantly enhance water solubility and reduce the aggregation-induced quenching (AIQ) often seen with hydrophobic heptamethine cyanine dyes.

However, the efficacy of an antibody-drug conjugate (ADC) or imaging probe relies heavily on the Degree of Labeling (DOL) , also known as the Dye-to-Protein (D/P) ratio.

  • Low D/P (< 1): Results in poor signal-to-noise ratio and reduced sensitivity.

  • High D/P (> 4-5): Leads to fluorescence quenching (H-dimer formation) and potential precipitation of the protein due to charge masking.

This protocol details the rigorous spectrophotometric determination of the D/P ratio, incorporating specific correction factors for Sulfo-Cyanine7.5 to ensure data integrity.

Theoretical Principle

The determination of the D/P ratio is based on the Beer-Lambert Law , which relates absorbance to concentration. A critical challenge in this analysis is that Sulfo-Cyanine7.5, like most fluorophores, exhibits significant absorbance at 280 nm (the wavelength used to quantify protein).

To obtain an accurate protein concentration, the absorbance at 280 nm (


) must be "corrected" by subtracting the contribution of the dye.[1][2][3] This requires the Correction Factor (CF) , a constant specific to the fluorophore in a given solvent.
The Mathematical Model


Where:

  • 
     is the absorbance due to the protein alone.
    
  • 
     is the absorbance at the dye's maximum (
    
    
    
    ).[4]
  • 
     is the ratio of the dye's absorbance at 280 nm to its absorbance at 
    
    
    
    (
    
    
    ).[2][3]

Critical Constants for Sulfo-Cyanine7.5

Use the following constants for calculations. Note that these values are specific to Sulfo-Cyanine7.5 (hydrophilic) and differ from Cyanine7.5 (hydrophobic).

ParameterValueUnitNotes

(Absorbance)
778 nmMeasured in PBS or water.

(Extinction Coeff.)
222,000

High extinction allows sensitive detection.
Correction Factor (

)
0.09 Dimensionless9% of the dye's signal appears at 280 nm.[5]

(Generic Antibody)
203,000

Standard for IgG (approx. 1.4

for 1 mg/mL).

Materials & Equipment

  • UV-Vis Spectrophotometer: Must be capable of scanning from 250 nm to 850 nm. Single-wavelength readers are insufficient for detecting aggregation.

  • Cuvettes: Quartz cuvettes are mandatory. Plastic cuvettes often have inconsistent transmission in the NIR region and can absorb UV light, skewing the

    
     baseline.
    
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4. Avoid buffers with preservatives (azide) or high concentrations of imidazole during measurement, as they can alter absorbance.

  • Purified Conjugate: The sample must be free of unreacted dye. Use a desalting column (e.g., Sephadex G-25, PD-10) or extensive dialysis prior to measurement.

Experimental Protocol

Step 1: Sample Preparation & Blanking
  • Blank the Spectrophotometer: Fill a quartz cuvette with the exact buffer used for the protein (e.g., 1x PBS). Record the baseline.

  • Dilute the Conjugate: Dilute the labeled protein sample so that the maximum absorbance (

    
    ) falls within the linear range of the instrument, typically 0.1 – 1.0 AU .
    
    • Why? Absorbance values > 2.0 violate the linearity of the Beer-Lambert law due to detector saturation and inner-filter effects.

Step 2: Spectral Scanning
  • Scan Range: Measure absorbance from 250 nm to 850 nm .

  • Record Values:

    • 
      : Absorbance at 280 nm.[2][3][5][6]
      
    • 
      : Absorbance at 778 nm (or the observed peak maximum).[7]
      
  • Quality Control Check: Inspect the spectrum shape.

    • Pass: A sharp, narrow peak at ~778 nm and a distinct shoulder at ~720 nm (vibronic shoulder).

    • Fail: A broadened peak or a "blue-shifted" shoulder (e.g., peak shifting toward 700-750 nm) indicates H-aggregation . If observed, the calculated D/P ratio will be inaccurate (usually underestimated).

Step 3: Calculation Workflow

The following diagram illustrates the logical flow for determining the D/P ratio.

DP_Calculation_Workflow Start Start: Purified Conjugate Measure Measure Absorbance (A280 and A778) Start->Measure Check_QC Quality Control: Is A778 < 1.0? Measure->Check_QC Dilute Dilute Sample Check_QC->Dilute No (>1.0) Calc_Prot Calculate Corrected Protein Abs A_prot = A280 - (A778 * 0.09) Check_QC->Calc_Prot Yes Dilute->Measure Calc_Molar_Prot Calculate Protein Conc (M) [P] = A_prot / 203,000 Calc_Prot->Calc_Molar_Prot Calc_Molar_Dye Calculate Dye Conc (M) [D] = A778 / 222,000 Calc_Molar_Prot->Calc_Molar_Dye Final_Ratio Calculate Ratio D/P = [D] / [P] Calc_Molar_Dye->Final_Ratio

Figure 1: Logical workflow for acquiring and processing absorbance data to determine the Dye-to-Protein ratio.

Calculation Steps (The Math)

Use the values recorded from the spectrophotometer.

1. Calculate Molar Concentration of Dye (


): 



[5]

2. Calculate Molar Concentration of Protein (


): 
First, correct the 280 nm absorbance:


Then, calculate molarity (assuming IgG


):


3. Calculate Dye-to-Protein Ratio (D/P):



(Note: Dilution Factor cancels out if the same sample was used for both wavelengths).
Example Calculation
  • Measured

    
    :  0.450
    
  • Measured

    
    :  0.800
    
  • Protein: IgG[3][8][9][10]

  • Dye Conc:

    
    
    
  • Corrected

    
    : 
    
    
    
  • Protein Conc:

    
    
    
  • D/P Ratio:

    
    
    

Result: The antibody has approximately 2 dye molecules attached.

Troubleshooting & Optimization

IssueObservationRoot CauseSolution
Blue Shift

shifts to <770 nm; peak broadens.
Dye Aggregation. Dyes are stacking on the protein surface (H-dimers).Use a lower molar excess of dye during labeling. Ensure organic solvent (DMSO/DMF) is <10% in reaction.
High

Calculated protein conc. is impossibly high.Unreacted Dye. Free dye was not fully removed.Repeat desalting (Zeba Spin or PD-10 column). Free dye inflates

significantly.
Low D/P D/P < 0.5 despite high dye input.Hydrolysis. NHS-ester hydrolyzed before reacting with amines.Ensure buffer is amine-free (No Tris/Glycine). Use fresh dye stock. Check pH (optimal 8.3-8.5).
Pathway of Potential Errors

The following diagram highlights where errors typically enter the quantification process.

Error_Pathway cluster_0 Labeling Reaction cluster_1 Purification cluster_2 Measurement Reagents Hydrolyzed NHS-Ester Low_Labeling Result: Low D/P Reagents->Low_Labeling Buffer Tris Buffer (Primary Amines) Buffer->Low_Labeling Competes with Protein FreeDye Residual Free Dye High_A280 Result: Inaccurate Protein Conc (D/P Underestimated) FreeDye->High_A280 Plastic Plastic Cuvette (Absorbs UV) Plastic->High_A280

Figure 2: Common experimental pitfalls leading to erroneous D/P calculations.

References

  • Interchim. Sulfo-Cyanine Antibody Labeling Kit Protocol. Retrieved from [Link]

Sources

using Sulfo-Cyanine7.5 dicarboxylic acid for nucleic acid labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Nucleic Acid Labeling with Sulfo-Cyanine7.5 Dicarboxylic Acid

Abstract & Introduction

This guide details the protocol for labeling nucleic acids (DNA/RNA oligonucleotides) with Sulfo-Cyanine7.5 dicarboxylic acid . Unlike the pre-activated NHS-ester forms often found in kits, the dicarboxylic acid form is a versatile, cost-effective precursor that requires in situ activation.

Sulfo-Cyanine7.5 is a near-infrared (NIR) fluorophore (Ex: 788 nm / Em: 808 nm).[] Its emission range is critical for in vivo imaging as it falls within the "optical window" of biological tissue, minimizing background autofluorescence and maximizing penetration depth. The "Sulfo" groups provide high water solubility, preventing dye aggregation—a common failure mode in NIR labeling.

Critical Technical Distinction: The specific reagent "Dicarboxylic acid" is bifunctional (containing two carboxyl groups).[2][3] This presents a unique chemical challenge: if not handled with precise stoichiometry, it can act as a crosslinker, binding two DNA strands together. This protocol is engineered to prevent dimerization and ensure high-yield, mono-labeled probes.

Technical Specifications & Molecular Profile[5]

Before beginning, verify the spectral properties to ensure compatibility with your imaging system (e.g., LI-COR Odyssey, IVIS Spectrum).

PropertyValueNotes
Molecule Name Sulfo-Cyanine7.5 Dicarboxylic AcidBifunctional, non-activated
Excitation Max 788 nmRequires NIR laser/filter set
Emission Max 808 nmDeep tissue penetration
Extinction Coeff. 223,000 L·mol⁻¹·cm⁻¹High brightness
Quantum Yield ~0.21High for NIR dyes
Solubility High (Water, DMF, DMSO)Sulfonated core prevents aggregation
Molecular Weight ~1183.51 DaVaries slightly by salt form (K+/Na+)

The Chemistry of Activation (Mechanism)

Since the starting material is a carboxylic acid, it will not react spontaneously with the amine-modified DNA. We must first convert the carboxyl groups into reactive NHS-esters using carbodiimide chemistry (EDC/Sulfo-NHS).[4][5]

The Stoichiometry Trap: Because the dye is dicarboxylic (two reactive sites), reacting it with DNA in a 1:1 ratio will lead to crosslinking (DNA-Dye-DNA).

  • Solution: We utilize a 20-fold molar excess of Dye relative to DNA. This ensures that every DNA amine encounters a fresh Dye molecule, statistically eliminating the chance of a DNA strand attacking a Dye that is already attached to another DNA strand.

Reaction Pathway Diagram

ActivationPathway cluster_0 Critical Control Point: Excess Dye prevents Crosslinking Dye Sulfo-Cy7.5 (Dicarboxylic Acid) Intermediate Bis-NHS Ester (Activated Dye) Dye->Intermediate Activation (pH 6.0, 15 min) Activator EDC + Sulfo-NHS (Activation Mix) Activator->Intermediate Conjugate Labeled Oligo (Mono-functionalized) Intermediate->Conjugate Conjugation (pH 8.5, Excess Dye) Waste Hydrolyzed Byproducts Intermediate->Waste Hydrolysis of 2nd NHS group DNA 5'-Amino-Oligonucleotide (Target) DNA->Conjugate

Caption: Activation of dicarboxylic acid to bis-NHS ester followed by controlled conjugation to amino-DNA. High dye excess prevents crosslinking.

Detailed Protocol

Phase A: Materials Preparation
  • Nucleic Acid: 5'-Amino-Modifier C6 labeled Oligonucleotide (100 µM in water). Note: Ensure it is free of Tris or Ammonium ions.

  • Dye: Sulfo-Cyanine7.5 dicarboxylic acid (lyophilized).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).[4]

  • Buffers:

    • Activation Buffer: 100 mM MES, pH 6.0.

    • Conjugation Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5.

  • Solvent: Anhydrous DMSO or DMF.

Phase B: In Situ Activation (The "Missing Step")

Most commercial kits skip this because they sell the expensive NHS-ester. Here is how to do it yourself.

  • Calculate Molar Equivalents: You need a 20x excess of Dye over DNA, and a 1.2x excess of EDC/NHS over the Dye's carboxyl groups.

  • Solubilize Dye: Dissolve 1 mg of Sulfo-Cy7.5 dicarboxylic acid in 100 µL of Activation Buffer (MES, pH 6.0).

  • Add Activators:

    • Add 0.5 mg Sulfo-NHS.

    • Add 0.4 mg EDC.[6]

    • Tip: Dissolve EDC immediately before use; it hydrolyzes rapidly in water.

  • Incubate: Vortex gently and incubate at room temperature (RT) for 15-20 minutes .

    • Result: You have now generated the reactive Sulfo-Cy7.5-NHS ester in solution.

Phase C: Conjugation
  • Prepare DNA: In a separate tube, dilute 10 nmol of your Amino-Oligonucleotide (e.g., 100 µL of 100 µM stock) with 50 µL of 1 M NaHCO₃ (pH 8.5) .

    • Why? The amine must be deprotonated (neutral) to react. pH 8.5 is ideal.

  • Combine: Add the activated dye solution (from Phase B) to the DNA solution.

  • React: Incubate overnight at 4°C or for 4 hours at RT in the dark. Constant agitation (rotation) is recommended.

Phase D: Purification (Critical)

Since we used a massive excess of dye, simple ethanol precipitation is often insufficient to remove all free dye.

  • Ethanol Precipitation (First Pass):

    • Add 0.1 volume of 3 M Sodium Acetate (pH 5.2).

    • Add 3 volumes of ice-cold 100% Ethanol.

    • Freeze at -20°C for 30 mins. Centrifuge at 13,000 x g for 15 mins.

    • Discard supernatant (contains most free dye).

  • HPLC or Spin Column (Polishing):

    • For in vivo use, >95% purity is required.[] Use a Reverse-Phase HPLC (C18 column) or a high-quality Gel Filtration column (e.g., Sephadex G-25 or Zeba Spin columns) to remove the remaining non-covalently bound dye.

    • Note: The "dicarboxylic" dye is very polar. It elutes earlier than non-sulfonated dyes on RP-HPLC.

Quality Control & Validation

Do not assume labeling worked. Validate using UV-Vis spectroscopy.

1. Measure Absorbance: Measure


 (DNA) and 

(Dye).

2. Correction Factor: Cyanine dyes absorb slightly at 260 nm. You must correct the DNA reading.

  • 
     for Sulfo-Cy7.5 ≈ 0.04 (4%).
    

3. Calculate Concentration:



4. Calculate Degree of Labeling (DOL):



  • Target: A DOL of 0.9 – 1.1 is ideal for 5'-labeled oligos.

  • Troubleshooting: If DOL > 1.2, you may have non-covalent sticking or dimerization (rare with high excess dye). If DOL < 0.5, check your pH during conjugation (must be > 8.0).

Application: In Vivo Imaging Workflow

The primary advantage of Sulfo-Cy7.5 is deep tissue imaging.

InVivoWorkflow cluster_imaging Signal-to-Noise Optimization Step1 Probe Synthesis (Protocol Above) Step2 Systemic Injection (IV Tail Vein) 1-5 nmol probe Step1->Step2 Step3 Biodistribution (Time: 1h - 24h) Step2->Step3 Step4 NIR Imaging (Ex: 780nm / Em: 810nm) Step3->Step4 Analysis Background Subtraction (Tissue Autofluorescence) Step4->Analysis Spectral Unmixing

Caption: Workflow for utilizing Sulfo-Cy7.5 labeled nucleic acids in preclinical in vivo models.

References

  • Lumiprobe Corporation. "Sulfo-Cyanine7.5 dicarboxylic acid data sheet." Lumiprobe Product Catalog. Link

  • Thermo Fisher Scientific. "Crosslinking of Carboxylates to Amines using EDC/Sulfo-NHS."[5] Pierce Protein Biology Technical Handbook. Link

  • BOC Sciences. "Sulfo-Cyanine7.5 Spectral Properties and Applications." BOC Sciences Probe Division.

  • MedKoo Biosciences. "Sulfo-Cyanine7.5 dicarboxylic acid Chemical Properties." MedKoo Product Data. Link

  • National Cancer Institute (NCI). "Amino-Allyl Labeling of DNA/RNA Probes." NCI Center for Cancer Research Protocols. Link

Sources

Application Notes & Protocols for Sulfo-Cyanine7.5 Dicarboxylic Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The expansion of multiparametric flow cytometry into the near-infrared (NIR) spectrum represents a significant leap forward in resolving complex cellular populations. This guide provides an in-depth technical overview and detailed protocols for the use of Sulfo-Cyanine7.5 (Sulfo-Cy7.5) dicarboxylic acid, a water-soluble, near-infrared fluorescent dye. Its emission maximum of approximately 808 nm allows it to be used in a spectral window with minimal cellular autofluorescence, thereby enhancing signal-to-noise ratios and expanding the multiplexing capacity of modern flow cytometers.[] This document details the principles of its use, the chemistry of conjugation to biomolecules, and step-by-step protocols for antibody labeling and subsequent cell staining for flow cytometric analysis.

Principles and Scientific Rationale

The Near-Infrared Advantage in Flow Cytometry

Conventional flow cytometry has historically utilized the visible light spectrum. However, cellular components such as mitochondria and lysosomes exhibit natural fluorescence (autofluorescence) in this range, which can obscure signals from low-abundance targets.[2] The near-infrared spectrum (700-900 nm) is largely devoid of this intrinsic background noise. By employing fluorophores like Sulfo-Cy7.5, researchers can achieve significantly cleaner signals, which is critical for identifying rare cell populations or quantifying dimly expressed antigens. Furthermore, the distinct spectral signature of Sulfo-Cy7.5 minimizes spectral overlap with many common fluorophores (e.g., FITC, PE, APC), simplifying panel design and reducing the complexity of compensation.[2]

Mechanism of Action: Biomolecule Conjugation

Sulfo-Cyanine7.5 dicarboxylic acid is a bifunctional molecule, meaning it possesses two reactive carboxylic acid groups (-COOH).[3][4][5] These groups are not directly reactive with proteins. They must first be activated to form a more reactive intermediate that can covalently bind to primary amines (-NH₂) found on proteins, such as the lysine residues of an antibody. The most common and reliable method for this activation is carbodiimide chemistry, which utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The process unfolds in two primary steps:

  • Activation: EDC reacts with the carboxylic acid groups on the Sulfo-Cy7.5 dye to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization and Reaction: NHS is added to react with this intermediate, replacing it with a more stable NHS ester. This semi-stable NHS ester is then ready to react efficiently with primary amines on the target protein, forming a stable amide bond and releasing NHS.

This two-step process is highly efficient and is the foundation for the labeling protocol described in this guide.

G cluster_activation Step 1: Dye Activation cluster_stabilization Step 2: NHS Ester Formation cluster_conjugation Step 3: Conjugation Dye Sulfo-Cy7.5 (Carboxylic Acid) Intermediate Reactive O-acylisourea Intermediate (Unstable) Dye->Intermediate + EDC EDC EDC->Intermediate + NHSEster Sulfo-Cy7.5 NHS Ester (Semi-Stable) Intermediate->NHSEster + Intermediate->NHSEster NHS NHS NHS->NHSEster + Conjugate Antibody-Sulfo-Cy7.5 Conjugate (Stable Amide Bond) NHSEster->Conjugate + NHSEster->Conjugate Antibody Antibody (Primary Amine) Antibody->Conjugate +

Diagram 1: Carbodiimide conjugation chemistry workflow.

Technical Specifications and Instrument Requirements

Spectral and Physical Properties

The performance of a fluorophore is defined by its physical and spectral characteristics. Sulfo-Cy7.5 is highly water-soluble due to its sulfonate groups, which prevents aggregation when conjugated to biomolecules and makes it suitable for use in aqueous buffers without organic solvents.[][6]

PropertyValueSource
Excitation Maximum (λex) ~778 - 788 nm[][5]
Emission Maximum (λem) ~797 - 808 nm[][5]
Molar Extinction Coefficient ~222,000 cm⁻¹M⁻¹[5][7]
Fluorescence Quantum Yield ~0.21[5]
Molecular Formula C₅₀H₅₃K₃N₂O₁₆S₄[3]
Molecular Weight ~1183.51 g/mol [3]
Solubility Good in Water, DMSO, DMF[4][8]
Flow Cytometer Configuration

To effectively utilize Sulfo-Cy7.5 conjugates, the flow cytometer must be equipped with the appropriate hardware.

  • Excitation Laser: A red laser (e.g., 633, 638, or 640 nm) can provide sub-optimal excitation, but for best performance, a near-infrared laser diode is recommended (e.g., 705 nm, 730 nm, or ideally ~785 nm).[9][10]

  • Detectors: The instrument must have detectors (photomultiplier tubes, PMTs) with high quantum efficiency in the NIR range (>750 nm). Standard PMTs often have reduced sensitivity in this region.[9]

  • Optical Filters: A bandpass filter appropriate for the emission peak of Sulfo-Cy7.5 is required. A filter such as an 820/60 nm bandpass is a common and effective choice.

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cyanine7.5 to an Antibody

This protocol describes the activation of Sulfo-Cy7.5 dicarboxylic acid and its covalent labeling of a target antibody.

Materials:

  • Sulfo-Cyanine7.5 dicarboxylic acid

  • Antibody of interest (carrier-free, e.g., no BSA or gelatin) at 1-5 mg/mL

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

Procedure:

  • Dye Preparation (Causality: The dye must be dissolved in an anhydrous organic solvent to prevent premature hydrolysis of the activation reagents.)

    • Prepare a 10 mM stock solution of Sulfo-Cyanine7.5 dicarboxylic acid in anhydrous DMF or DMSO. For example, dissolve 1.18 mg of the dye (MW ~1183.5 g/mol ) in 100 µL of solvent. Vortex briefly. This solution should be prepared fresh.

  • Activation of the Dye (Causality: EDC and NHS are used to create a stable, amine-reactive ester. The reaction is performed in an acidic buffer to optimize EDC activity and minimize hydrolysis.)

    • In a microcentrifuge tube, combine:

      • 10 µL of 10 mM Sulfo-Cy7.5 stock solution

      • 50 µL of Activation Buffer (0.1 M MES, pH 6.0)

      • 10 µL of 100 mM NHS in Activation Buffer (prepare fresh)

      • 10 µL of 100 mM EDC in Activation Buffer (prepare fresh)

    • Vortex gently and incubate for 30-60 minutes at room temperature, protected from light.

  • Antibody Preparation (Causality: The buffer of the antibody must be amine-free and at a slightly alkaline pH to ensure the primary amines on lysine residues are deprotonated and available for reaction.)

    • If your antibody is not in an appropriate buffer, exchange it into the Coupling Buffer (PBS, pH 7.4-8.0) using a spin column or dialysis. Ensure the final concentration is at least 1 mg/mL.

  • Conjugation Reaction (Causality: A molar excess of the activated dye is added to the antibody to achieve an optimal degree of labeling. Too little results in a dim conjugate; too much can cause protein precipitation and loss of function.)

    • Add the entire 80 µL of the activated dye solution from step 2 to your prepared antibody. A typical starting point is a 10-20 fold molar excess of dye to antibody.

    • Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching the Reaction (Causality: A quenching agent with primary amines, like Tris, is added to react with any remaining activated dye, preventing non-specific labeling.)

    • Add 1/10th volume of 1 M Tris-HCl, pH 8.0 to the reaction mixture.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate (Causality: It is critical to remove all unconjugated dye, as free dye will cause high background staining in flow cytometry.)

    • Purify the antibody-dye conjugate using a size-exclusion chromatography column (e.g., G-25) equilibrated with PBS. The labeled antibody will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.

    • Alternatively, perform dialysis against PBS at 4°C with several buffer changes over 24-48 hours.

    • Store the purified conjugate at 4°C, protected from light. Add a preservative like sodium azide if desired.

Protocol 2: Staining Cells for Flow Cytometry

This protocol outlines the use of the newly created Sulfo-Cy7.5 conjugate for direct immunofluorescent staining of cells.

Materials:

  • Cell suspension (e.g., PBMCs, cultured cells)

  • Antibody-Sulfo-Cy7.5 conjugate (from Protocol 1)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% Sodium Azide)

  • (Optional) Viability Dye (choose one that does not emit in the NIR spectrum)

  • (Optional) Fc Block (to prevent non-specific antibody binding)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation (Causality: A single-cell suspension is essential for flow cytometry. Cell count is adjusted to ensure an optimal staining concentration.)

    • Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

    • Resuspend the cell pellet to a concentration of 1x10⁷ cells/mL in staining buffer.

  • Fc Receptor Blocking (Optional but Recommended) (Causality: Fc receptors on cells like macrophages and B cells can bind non-specifically to antibodies, leading to false-positive signals.)

    • Add Fc Block to your 100 µL cell suspension (1x10⁶ cells) according to the manufacturer's instructions.

    • Incubate for 10 minutes at 4°C. Do not wash.

  • Staining with Sulfo-Cy7.5 Conjugate (Causality: The antibody conjugate is added to bind specifically to its target antigen on the cell surface.)

    • Add the predetermined optimal concentration of the Antibody-Sulfo-Cy7.5 conjugate to the cells. (Note: Titration is essential for every new conjugate to determine the best signal-to-noise ratio).

    • Vortex gently and incubate for 30 minutes at 4°C, protected from light.

  • Washing (Causality: Washing removes unbound antibody, which is crucial for reducing background fluorescence.)

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

    • Repeat the wash step one more time.

  • Resuspension and Data Acquisition (Causality: Cells are resuspended in a final volume suitable for acquisition on the cytometer.)

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire events on a flow cytometer configured with the appropriate NIR laser and detectors as described in section 2.2. Ensure unstained and single-color controls are run for proper voltage setting and compensation.

G cluster_prep Cell Preparation cluster_stain Staining cluster_acq Acquisition P0 Start with Cell Suspension P1 Wash with Staining Buffer P0->P1 P2 Adjust to 1x10^6 cells/100µL P1->P2 S1 Fc Block (Optional, 10 min) P2->S1 S2 Add Sulfo-Cy7.5 Conjugate S1->S2 S3 Incubate 30 min at 4°C (Dark) S2->S3 A1 Wash Cells (2x) S3->A1 A2 Resuspend in 300-500µL Buffer A1->A2 A3 Acquire on Flow Cytometer A2->A3

Diagram 2: Workflow for cell staining and flow cytometry.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal 1. Sub-optimal conjugation ratio.2. Antibody lost activity during labeling.3. Incorrect cytometer setup (laser/filters).4. Low antigen expression.1. Re-run conjugation with a higher dye:protein ratio.2. Use a gentler conjugation process (e.g., lower temp).3. Verify laser alignment and correct filter set.4. Use a positive control cell line known to express the antigen.
High Background 1. Incomplete removal of free dye.2. Conjugate is over-labeled, causing aggregation.3. Non-specific binding (e.g., Fc receptors).4. Dead cells are non-specifically taking up the dye.1. Repeat purification of the conjugate.2. Use a lower dye:protein ratio in the conjugation step.3. Include an Fc Block step; use isotype controls.4. Include a viability dye to exclude dead cells from analysis.

References

  • sulfo-Cyanine7.5 - AxisPharm. [Link]

  • Sulfo-Cyanine7.5 dimethyl | AxisPharm. [Link]

  • Sulfo-Cyanine 7.5 carboxylic acid (A270302) - Antibodies.com. [Link]

  • Near infrared lasers in flow cytometry - PMC. [Link]

  • Flow Cytometry Handbook | Oxford Global. [Link]

  • Multiparametric Flow Cytometry Using Near-Infrared Fluorescent Proteins Engineered from Bacterial Phytochromes - PLOS. [Link]

Sources

Application Note: Protocol for In Vivo Imaging with Sulfo-Cyanine7.5 Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Sulfo-Cyanine7.5

In the landscape of in vivo optical imaging, the Near-Infrared (NIR) window is critical for minimizing tissue autofluorescence and maximizing penetration depth.[1] While Indocyanine Green (ICG) is the clinical gold standard, it suffers from low quantum yield and instability. Sulfo-Cyanine7.5 (Sulfo-Cy7.5) represents a superior alternative for preclinical research.

Its rigid trimethylene bridge enhances quantum yield, while the sulfonate groups confer high hydrophilicity, preventing the aggregation-induced quenching (ACQ) often seen with non-sulfonated cyanines. This guide details the protocol for synthesizing, administering, and imaging Sulfo-Cy7.5 conjugates to achieve high-contrast data in deep tissue.

Key Technical Specifications
PropertyValueClinical Relevance
Excitation Max 788 nmMatches standard 785 nm lasers/filters; avoids hemoglobin absorption.
Emission Max 808 nmDeep tissue penetration; distinct from autofluorescence (<700 nm).
Extinction Coeff. ~223,000 M⁻¹cm⁻¹High brightness per molecule.
Solubility High (Aqueous)No organic co-solvents (DMSO/DMF) needed for injection, reducing toxicity.
Clearance Renal (Free dye)Rapid background clearance; conjugate-dependent pharmacokinetics.

Phase I: Bioconjugation & Probe Validation

Before animal work, the dye must be successfully conjugated to a targeting ligand (antibody, peptide, or nanoparticle). The Degree of Labeling (DOL) is the critical quality attribute (CQA).

Conjugation Workflow (NHS Ester Chemistry)

Mechanism: The NHS ester targets primary amines (


) on Lysine residues or N-termini at pH 8.3–8.5.

Protocol:

  • Buffer Exchange: Buffer the protein (e.g., Antibody) into 0.1 M Sodium Bicarbonate (pH 8.3) . Note: Avoid Tris or Glycine buffers as they compete for the dye.

  • Dye Preparation: Dissolve Sulfo-Cy7.5-NHS ester in anhydrous DMSO to 10 mg/mL immediately before use. Hydrolysis competes with conjugation; minimize aqueous exposure.

  • Reaction: Add dye to protein at a 10:1 to 20:1 molar excess . Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.

  • Purification: Remove free dye using Zeba™ Spin Desalting Columns (7K MWCO) or dialysis against PBS. Critical: Free dye clears renally in minutes, creating false-positive bladder signals.

Quality Control: Calculating Degree of Labeling (DOL)

Measure absorbance at 280 nm (


) and 788 nm (

).


  • CF (Correction Factor): 0.04 (for Sulfo-Cy7.5, accounts for dye absorbance at 280 nm).

  • 
    :  223,000 M⁻¹cm⁻¹.
    
  • Target DOL: 2–4 dyes per antibody. (>5 leads to self-quenching).

Visualization: Conjugation Logic

ConjugationWorkflow Protein Protein/Antibody (Amine-containing) Reaction Incubation 1h @ RT (Dark) Protein->Reaction Buffer 0.1M NaHCO3 pH 8.3 Buffer->Reaction Dye Sulfo-Cy7.5 NHS (in DMSO) Dye->Reaction 10-20x Molar Excess Purification Purification (Spin Column/Dialysis) Reaction->Purification Mixture QC QC: Determine DOL (Spec: 2-4 dyes/Ab) Purification->QC Purified Conjugate QC->Reaction Low DOL? Increase Ratio

Figure 1: Critical path for generating valid Sulfo-Cy7.5 probes. Note the feedback loop: if DOL is low, the molar excess of dye must be increased in subsequent batches.

Phase II: In Vivo Imaging Protocol

Experimental Model: BALB/c or Nude Mice (preferred to minimize hair scattering). Equipment: IVIS® Spectrum (PerkinElmer) or LI-COR Pearl®.

Animal Preparation[2][3]
  • Diet: Switch mice to a chlorophyll-free diet (e.g., alfalfa-free) 1 week prior. Standard chow fluoresces strongly in the NIR range (680–750 nm), creating abdominal background.

  • Depilation: If using furred mice, shave and use depilatory cream (Nair) 24 hours pre-imaging. Fur scatters NIR light and ruins quantitation.

Administration[2][3][4]
  • Route: Intravenous (Tail Vein) for rapid systemic distribution.

  • Dose:

    • Targeted Probes (Abs/Peptides): 1–5 nmol per mouse (approx. 0.2–1.0 mg/kg depending on MW).

    • Untargeted/Vascular: 5–10 nmol per mouse.

    • Warning: Do not exceed 0.5 mg/kg for targeted studies; saturation of receptors leads to non-specific background.

  • Vehicle: PBS (pH 7.4).[2] No DMSO needed due to Sulfo-Cy7.5 hydrophilicity.

Imaging Parameters (IVIS Spectrum)

Sulfo-Cy7.5 sits between the traditional "Cy7" and "ICG" filter sets.

  • Excitation Filter: 745 nm (Narrow band) or 710–760 nm.

  • Emission Filter: 820 nm (or 810–875 nm).

  • Exposure: Auto-exposure (typically 1–5 seconds).

  • Binning: Medium (8) for sensitivity; High (16) for low-signal targets.

  • F-Stop: f/2 (maximal light collection).

Workflow Visualization

ImagingProtocol Prep Animal Prep (Alfalfa-free diet, Shaving) Injection I.V. Injection (2-5 nmol Probe in PBS) Prep->Injection Clearance Clearance Phase (Time: 1h - 48h) Injection->Clearance Anesthesia Anesthesia (Isoflurane 2%) Clearance->Anesthesia At Timepoint Imaging Acquisition Ex: 745nm | Em: 820nm Anesthesia->Imaging Imaging->Clearance Longitudinal Study Analysis Data Analysis (ROI Quantitation) Imaging->Analysis

Figure 2: Operational workflow for in vivo imaging. The longitudinal loop allows for pharmacokinetic monitoring (e.g., 1h, 4h, 24h post-injection).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Liver Signal Hepatic clearance of large conjugates.Use smaller scaffolds (peptides/Fab fragments) or PEGylate the probe to shift to renal clearance.
High Bladder Signal Free dye contamination.Re-purify using a spin column (7K MWCO). Free Sulfo-Cy7.5 clears renally very fast.
Gut Autofluorescence Chlorophyll in chow.Enforce alfalfa-free diet for >7 days.
Low Signal-to-Noise Suboptimal filters.Ensure Emission filter is >800 nm. 780 nm emission filters will block the peak signal of Sulfo-Cy7.5.

References

  • Lumiprobe Corporation. Sulfo-Cyanine7.5: hydrophilic NIR dye for in vivo imaging.[3] Retrieved from

  • Alfa Chemistry. Cyanine Dyes for Mouse In Vivo Imaging: Experimental Steps and Methods. Retrieved from

  • National Institutes of Health (NIH). Near-infrared Molecular Probes for In Vivo Imaging. (PMC3529733). Retrieved from

  • PerkinElmer. IVIS Spectrum Filter Selection Guide. Retrieved from

Sources

Application Note: High-Fidelity NIR Imaging with Sulfo-Cyanine7.5 Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfo-Cyanine7.5 (Sulfo-Cy7.[1][][3]5) dicarboxylic acid is a water-soluble, near-infrared (NIR) fluorophore engineered for deep-tissue imaging and high-contrast microscopy.[1] Unlike visible-spectrum dyes (e.g., FITC, TRITC), Sulfo-Cy7.5 operates in the NIR-I/NIR-II border region (Ex: ~788 nm / Em: ~808 nm) .[1] This spectral window minimizes photon scattering and eliminates autofluorescence from biological matrices such as collagen and hemoglobin.

This guide addresses the specific utility of the dicarboxylic acid derivative. Unlike pre-activated NHS esters, this form offers bifunctional chemical versatility (two reactive carboxyl groups) and high aqueous solubility, making it ideal for constructing cross-linked conjugates, functionalizing nanoparticles, or serving as a fluid-phase marker.[1]

Technical Specifications & Spectral Properties

Sulfo-Cy7.5 is an analog of Indocyanine Green (ICG) but possesses a rigid trimethine linker that significantly enhances quantum yield and photostability.[1]

ParameterValueNotes
Excitation Max 788 nmOptimal excitation source: 785 nm Laser diode
Emission Max 808 nmRequires IR-sensitive detectors (see Hardware Section)
Extinction Coefficient 222,000 M⁻¹cm⁻¹High molar absorptivity for bright signal
Quantum Yield ~0.21Significantly higher than ICG in aqueous buffer
Solubility High (Water, DMSO, DMF)4x Sulfonate groups prevent aggregation
Molecular Weight ~1183.51 DaVaries slightly by counterion (K/Na)
Reactive Groups 2x Carboxylic Acid (-COOH)Requires activation (EDC/Sulfo-NHS) for amine labeling

Optical Configuration for Microscopy

Critical Requirement: Standard photomultiplier tubes (PMTs) and CMOS cameras used for GFP/RFP imaging often have <5% Quantum Efficiency (QE) beyond 750 nm.[1] Successful imaging of Sulfo-Cy7.5 requires specific hardware optimization.

Recommended Hardware Setup
  • Excitation Source: 785 nm solid-state laser (preferred) or 750 nm LED (sub-optimal but functional).

  • Dichroic Mirror: 795 nm or 800 nm Longpass (LP).[1]

  • Emission Filter: 810 nm Longpass or 820/40 nm Bandpass.

  • Detector:

    • Confocal: GaAsP PMT (Red-shifted) or Hybrid Detectors (HyD) optimized for NIR.[1]

    • Widefield: Deep-depletion CCD or InGaAs Camera (essential for >900 nm sensitivity, beneficial here).[1]

Diagram: Optimized NIR Optical Path

OpticalPath Source Excitation Source (785 nm Laser) ExcFilter Excitation Filter (780/20 nm) Source->ExcFilter Dichroic Dichroic Mirror (LP 800 nm) ExcFilter->Dichroic Sample Sample (Labeled Tissue) Dichroic->Sample Ex: 788nm EmFilter Emission Filter (BP 820/40 nm) Dichroic->EmFilter Passes >800nm Sample->Dichroic Em: 808nm Detector Detector (GaAsP PMT / InGaAs) EmFilter->Detector

Caption: Figure 1. Optical light path configuration optimized for NIR fluorescence to maximize signal-to-noise ratio.

Protocol: Bioconjugation (Activation & Labeling)

Context: The dicarboxylic acid form is non-reactive toward amines until activated. This protocol uses carbodiimide chemistry (EDC/Sulfo-NHS) to convert the carboxyl groups into amine-reactive NHS esters.[1][4][5] Warning: Since this molecule is bifunctional (two -COOH groups), using a low dye-to-protein ratio may cause crosslinking (protein-dye-protein).[1] To label proteins without crosslinking, use a molar excess of dye.

Materials
  • Sulfo-Cy7.5 dicarboxylic acid (resuspended in anhydrous DMSO at 10 mg/mL).[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).[1]

  • Sulfo-NHS (N-hydroxysulfosuccinimide).[1][4][6]

  • Activation Buffer: 100 mM MES, pH 6.0 (No amines!).

  • Conjugation Buffer: PBS, pH 7.4 (or Sodium Bicarbonate pH 8.3).

  • Purification: Zeba Spin Columns (7K MWCO) or Dialysis cassettes.[1]

Workflow Diagram

Bioconjugation Step1 1. Solubilization Dissolve Dye in DMSO (10 mg/mL) Step2 2. Activation Add EDC + Sulfo-NHS (15 min @ RT in MES Buffer) Step1->Step2 Forms Semi-stable NHS Ester Step3 3. Conjugation Add Protein (pH 8.3) Incubate 2 hrs @ RT Step2->Step3 Amide Bond Formation Step4 4. Quenching Add Tris or Glycine (Stop reaction) Step3->Step4 Step5 5. Purification Gel Filtration / Dialysis (Remove free dye) Step4->Step5

Caption: Figure 2. Two-step activation and conjugation workflow for Sulfo-Cy7.5 dicarboxylic acid.

Step-by-Step Methodology
  • Activation (In Situ NHS Ester Generation):

    • Dissolve 1 mg of Sulfo-Cy7.5 dicarboxylic acid in 100 µL dry DMSO.[1]

    • Add to 900 µL of Activation Buffer (MES, pH 6.0).

    • Add 10 equivalents of EDC and 25 equivalents of Sulfo-NHS.[1]

    • Incubate for 15 minutes at room temperature (RT). Note: The pH 6.0 environment stabilizes the active ester intermediate.

  • Conjugation:

    • Adjust the target protein solution to pH 8.3 using Sodium Bicarbonate (1M stock).

    • Add the activated dye mixture to the protein solution.[7]

    • Ratio Guide:

      • For Antibodies: Use 10-20 molar excess of dye to antibody.[1]

      • For Nanoparticles: Titrate based on surface amine density.

    • Incubate for 2 hours at RT in the dark with gentle rotation.

  • Purification:

    • Remove excess unreacted dye using a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.[1]

    • Validation: Measure Absorbance at 280 nm (Protein) and 788 nm (Dye).[1]

    • Correction Factor (CF280): 0.09.[1][3][8][9]

    • Calculation:

      
      .[1]
      

Protocol: In Vivo Imaging Preparation

Sulfo-Cy7.5 is highly effective for in vivo biodistribution studies due to its ability to penetrate tissue up to several millimeters.

  • Preparation:

    • Sterilize the conjugate solution using a 0.22 µm syringe filter.

    • Dilute to 1-10 µM in sterile PBS for injection.[1]

  • Administration:

    • Intravenous (IV): 100-200 µL (mouse model).[1]

    • Subcutaneous (SC):[1] For lymphatic drainage imaging.

  • Imaging Parameters:

    • Anesthetize animal (Isoflurane).[1]

    • Place in NIR imaging system (e.g., IVIS, Pearl, or custom rig).

    • Filters: Excitation 785 nm / Emission 820 nm.

    • Exposure: 1-5 seconds (signal is usually bright; avoid saturation).

  • Clearance Monitoring:

    • Sulfo-Cy7.5 conjugates are typically cleared renally (if <60 kDa) or hepatically.[1] The sulfonate groups facilitate renal clearance for smaller molecules.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Intensity Incompatible FiltersEnsure detector QE >10% at 800nm. Use GaAsP or InGaAs.
Precipitation during Labeling Hydrophobicity/AggregationAlthough Sulfo-Cy7.5 is soluble, high EDC concentrations can cause aggregation.[1] Dissolve EDC in water immediately before use.
No Conjugation Hydrolysis of NHS EsterEDC/NHS esters hydrolyze rapidly at high pH. Perform activation at pH 6.0, then shift to pH 8.3 only when adding protein.
Protein Crosslinking Bifunctional DyeThe dicarboxylic acid has two reactive sites.[3] Increase dye molar excess to statistically favor single-point attachment, or use the Mono-NHS ester form if crosslinking is unacceptable.[1]

References

  • Zhu, B., et al. (2020). Stable and functional dyes for imaging living subjects. Advanced Science News. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013).[1] Performance of near-infrared fluorescence imaging devices used in clinical studies. Retrieved from [Link]

Sources

Bioconjugation of Sulfo-Cyanine7.5 Dicarboxylic Acid: Advanced Protocols for NIR Labeling and Crosslinking

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioconjugation Techniques for Sulfo-Cyanine7.5 Dicarboxylic Acid Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals

Introduction & Scientific Context

Sulfo-Cyanine7.5 (Sulfo-Cy7.[1][2][3]5) dicarboxylic acid is a hydrophilic, near-infrared (NIR) fluorophore widely utilized in in vivo imaging due to its emission maximum (~808 nm), which lies within the biological transparency window. Unlike visible dyes, this NIR window minimizes tissue autofluorescence and maximizes penetration depth.

The "Dicarboxylic" Distinction

Crucially, this specific variant is bifunctional , possessing two carboxylic acid groups.[1][3][4][5] This distinguishes it from mono-functional NHS esters typically used for simple labeling.

  • Advantages: The dual carboxyl handles allow for the construction of cross-conjugates (e.g., linking two different biomolecules) or increasing solubility through the non-conjugated carboxylate's negative charge.

  • Challenges: Without careful protocol design, the bifunctionality can lead to intermolecular crosslinking (aggregation) or intramolecular looping on a single protein.

This guide provides a rigorous workflow for activating Sulfo-Cy7.5 dicarboxylic acid using EDC/Sulfo-NHS chemistry, tailored to control reactivity and ensure high-fidelity bioconjugation.

Chemical Mechanism & Strategy[6][7][8]

The carboxylic acid groups on Sulfo-Cy7.5 are non-reactive toward amines under physiological conditions. They must be activated in situ to form a succinimidyl ester.

Reaction Pathway[6][7][8]
  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylate to form an unstable O-acylisourea intermediate.[6][7]

  • Stabilization: N-hydroxysulfosuccinimide (Sulfo-NHS) displaces the intermediate to form a semi-stable amine-reactive Sulfo-NHS ester.

  • Conjugation: The active ester attacks primary amines (lysine residues, N-terminus) on the target biomolecule, forming a stable amide bond.

Mechanism Visualization

G Cy7 Sulfo-Cy7.5 (COOH groups) Inter Unstable O-acylisourea Cy7->Inter + EDC (pH 4.7-6.0) EDC EDC (Carbodiimide) EDC->Inter Active Stable NHS-Ester Inter->Active + Sulfo-NHS NHS Sulfo-NHS NHS->Active Conjugate Stable Conjugate (Amide Bond) Active->Conjugate + Protein (pH 7.2-8.5) Protein Protein-NH2 Protein->Conjugate

Figure 1: Two-step activation and conjugation pathway. The use of Sulfo-NHS is critical to prevent rapid hydrolysis of the O-acylisourea intermediate.

Detailed Protocol: In Situ Activation and Conjugation

Objective: Covalent attachment of Sulfo-Cy7.5 dicarboxylic acid to an IgG antibody or protein. Note on Stoichiometry: Because the dye is bifunctional, using a high molar excess of dye (10-20x) relative to protein favors single-point attachment (labeling) over crosslinking.

Materials Required[6][7][8][9][10][11][12][13][14]
  • Fluorophore: Sulfo-Cy7.5 dicarboxylic acid (Store at -20°C, desiccated).[2]

  • Target: Protein/Antibody (concentration > 2 mg/mL preferred).

  • Activation Buffer: 100 mM MES, pH 6.0 (Do not use PBS here; phosphate competes with EDC).

  • Coupling Buffer: 1X PBS, pH 7.4 (or 100 mM Sodium Bicarbonate, pH 8.3 for faster reaction).

  • Reagents: EDC (freshly prepared), Sulfo-NHS (freshly prepared).[8]

  • Purification: Sephadex G-25 desalting column or Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Workflow
Phase 1: Dye Solubilization & Activation
  • Calculate Reagents: Determine the amount of dye needed for a 20-fold molar excess over the protein.

    • Example: For 1 mg IgG (~6.7 nmol), use ~134 nmol of dye.

  • Solubilization: Dissolve Sulfo-Cy7.5 dicarboxylic acid in anhydrous DMSO or DMF at 10 mg/mL.

    • Expert Tip: Although water-soluble, starting in DMSO prevents hydrolysis before the reaction starts.

  • Activation Mix:

    • Dilute the dye into Activation Buffer (MES, pH 6.0) to a final concentration of ~1 mM.

    • Add EDC to a final concentration of 5 mM.

    • Add Sulfo-NHS to a final concentration of 10 mM.

  • Incubation: Incubate at room temperature for 15–30 minutes with gentle agitation.

    • Critical: Do not exceed 30 minutes. The active ester can hydrolyze.[6]

Phase 2: Conjugation
  • Buffer Exchange (Target): Ensure the protein is in a buffer free of primary amines (NO Tris, NO Glycine). PBS pH 7.4 is standard.

  • Mixing: Add the activated dye solution to the protein solution.

    • Ratio: Aim for a final reaction volume where organic solvent (DMSO) is <10% to prevent protein denaturation.

  • Reaction: Incubate for 2 hours at room temperature or overnight at 4°C in the dark.

Phase 3: Purification
  • Equilibration: Equilibrate a desalting column (e.g., PD-10 or Zeba Spin) with PBS.

  • Separation: Load the reaction mixture. The high molecular weight conjugate will elute first; the free dye (small molecule) will be retained in the column pores.

  • Visual Check: You will see two blue/green bands. Collect the fast-moving first band (Conjugate).

Analytical Validation: Degree of Labeling (DOL)

A robust protocol must include self-validation. Calculating the DOL ensures the dye-to-protein ratio is optimal (typically 2–4 dyes per IgG for in vivo applications).

Constants for Sulfo-Cy7.5
  • Molar Extinction Coefficient (

    
    ):  222,000 M⁻¹cm⁻¹ at 788 nm.
    
  • Correction Factor (

    
    ):  0.09 (The absorbance of the dye at 280 nm is ~9% of its max absorbance).
    
Calculation Protocol
  • Measure Absorbance: Dilute the purified conjugate (e.g., 1:10) and measure

    
     and 
    
    
    
    (788 nm) using a UV-Vis spectrophotometer.
  • Calculate Protein Concentration (

    
    ): 
    
    
    
    
    (For IgG,
    
    
    )
  • Calculate DOL:

    
    [9]
    
Data Summary Table
ParameterValue / ConditionNotes
Excitation Max 788 nmNear-Infrared
Emission Max 808 nmDeep tissue penetration

222,000 M⁻¹cm⁻¹High brightness
CF

0.09Correction for A280 contribution
Ideal DOL (IgG) 2.0 – 4.0Avoid >5 to prevent self-quenching
Activation pH 4.7 – 6.0 (MES)Critical for EDC stability
Coupling pH 7.2 – 8.5 (PBS/Bicarb)Critical for Lysine reactivity

Troubleshooting & Expert Insights

Issue: Precipitation in Reaction
  • Cause: Sulfo-Cy7.5 is highly soluble, but EDC activation can alter charge. High local concentrations of protein can also cause aggregation.

  • Solution: Ensure DMSO content is <10%. Add the dye solution slowly to the protein while vortexing.[10]

Issue: Low Degree of Labeling (DOL < 1.0)
  • Cause: Hydrolysis of the NHS ester before conjugation.

  • Solution: Use fresh EDC. Ensure Activation Buffer is pH 6.0 (EDC hydrolyzes rapidly at pH > 7). Increase dye molar excess to 30x or 50x.

Issue: Crosslinking (Dimerization of Proteins)
  • Cause: Since the dye is dicarboxylic, it can bridge two proteins if the protein concentration is very high and dye concentration is low.

  • Solution: Maintain high dye excess.[11] This statistically ensures that once one end of the dye reacts with a protein, the other end is more likely to hydrolyze or react with a small molecule amine (like Tris in a quench step) rather than finding another protein.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Purification & QC Step1 Dissolve Dye (DMSO) Step2 Add EDC + Sulfo-NHS (MES Buffer, pH 6.0) Step1->Step2 Step3 Incubate 15 min (Form Active Ester) Step2->Step3 Step4 Mix with Protein (PBS, pH 7.4) Step3->Step4 Add immediately Step5 Incubate 2 hrs (Room Temp, Dark) Step4->Step5 Step6 Desalting Column (Remove free dye) Step5->Step6 Step7 Measure A280 / A788 Calculate DOL Step6->Step7

Figure 2: Complete experimental workflow for bioconjugation of Sulfo-Cy7.5 dicarboxylic acid.

References

  • Antibodies.com. Sulfo-Cyanine 7.5 carboxylic acid Product Specifications.[12] Retrieved from [Link]

Sources

Leveraging Sulfo-Cyanine7.5 Dicarboxylic Acid for High-Fidelity Dual-Labeling Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: Overcoming the Challenge of Spectral Crosstalk with Near-Infrared (NIR) Fluorophores

Multiplex fluorescence imaging, the simultaneous detection of multiple targets within a single sample, is a cornerstone of modern cell biology and pathology. However, a significant challenge in designing these experiments is spectral crosstalk, where the emission signal from one fluorophore "bleeds" into the detection channel of another.[1] This phenomenon arises from the broad emission spectra of many conventional fluorophores (e.g., FITC, TRITC), which can lead to false positives and complicate quantitative analysis.[2]

The near-infrared (NIR) spectrum (roughly 650-950 nm) offers a powerful solution to this problem.[3] Biological tissues exhibit minimal autofluorescence and lower light scattering in this window, resulting in a significantly higher signal-to-noise ratio and enabling deeper tissue penetration.[4] Sulfo-Cyanine7.5 (Sulfo-Cy7.5), a water-soluble dye, is an exemplary NIR fluorophore that provides bright, stable fluorescence, making it an ideal candidate for demanding applications like in vivo imaging and multiplex immunofluorescence.[]

This guide provides a comprehensive technical overview and detailed protocols for utilizing Sulfo-Cyanine7.5 dicarboxylic acid in dual-labeling experiments. We will cover the principles of dye selection, bioconjugation chemistry, a detailed immunofluorescence workflow, and data interpretation, empowering researchers to design and execute high-fidelity multiplexing studies.

Technical Profile: Sulfo-Cyanine7.5 Dicarboxylic Acid

Sulfo-Cyanine7.5 is a hydrophilic cyanine dye structurally similar to Indocyanine Green (ICG) but engineered for superior fluorescence quantum yield and with a linker arm for bioconjugation.[][6] The "dicarboxylic acid" variant features two carboxylic acid (COOH) groups, making it a versatile bifunctional molecule that can be used as a cross-linker or activated for conjugation to primary amines on target biomolecules.[7][8]

Key Properties & Spectral Characteristics

The defining feature of Sulfo-Cy7.5 is its spectral placement in the far-red/near-infrared region, which ensures minimal spectral overlap with dyes emitting in the blue, green, yellow, or red channels.

PropertyValueSource
Excitation Maximum (λex) ~778 - 788 nm[7]
Emission Maximum (λem) ~797 - 808 nm[7]
Molar Extinction Coefficient (ε) ~222,000 L⋅mol⁻¹⋅cm⁻¹[7][9]
Fluorescence Quantum Yield (Φ) ~0.21[7][9]
Form Dark Green Solid[10][11]
Solubility Good in water, DMSO, DMF[10][11]

Core Principles for Dual-Labeling Design

Partner Dye Selection

The success of a dual-labeling experiment hinges on selecting a partner fluorophore with maximal spectral separation from Sulfo-Cy7.5. The goal is to excite each dye independently and collect their emission signals in distinct channels with minimal bleed-through.

Recommended Partner Fluorophore Classes:

  • Blue Emitters: DAPI, Hoechst (for nuclear counterstaining)

  • Green Emitters: FITC, Alexa Fluor™ 488, CF®488A

  • Red Emitters: TRITC, Alexa Fluor™ 594, Texas Red™

Instrumentation and Filter Configuration

A fluorescence microscope or imaging system equipped for NIR detection is essential. This includes:

  • Light Source: A source that provides strong output in the >750 nm range (e.g., Xenon lamp, specific laser lines).[12]

  • Filter Sets: Dichroic mirrors and bandpass filters designed to specifically isolate the excitation and emission windows of both your chosen partner dye and Sulfo-Cy7.5.

  • Detector: A sensitive CCD or CMOS camera with high quantum efficiency in the NIR region (>800 nm).[13]

Experimental Protocols

Protocol 1: Activation and Antibody Conjugation

Sulfo-Cyanine7.5 dicarboxylic acid must first be activated to react with primary amines (e.g., lysine residues) on proteins like antibodies. This is typically achieved using carbodiimide chemistry to form a reactive NHS-ester intermediate. Alternatively, a pre-activated Sulfo-Cy7.5 NHS ester can be purchased.[6][14] This protocol details the more common workflow using a commercially available NHS ester.

Causality: The N-hydroxysuccinimide (NHS) ester creates a highly reactive group that readily forms a stable, covalent amide bond with primary amines at a physiological to slightly alkaline pH.[15] Using an amine-free buffer like PBS is critical to prevent the buffer from quenching the reaction.[16]

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product prep prep reac reac puri puri qc qc Ab_Prep 1. Prepare Antibody (2 mg/mL in amine-free buffer, pH 8.0-8.5) Mix 3. Mix Dye & Antibody (10:1 molar ratio) Ab_Prep->Mix Dye_Prep 2. Prepare Dye (10 mM Sulfo-Cy7.5 NHS Ester in anhydrous DMSO) Dye_Prep->Mix Incubate 4. Incubate (1 hr, RT, in dark) Mix->Incubate Column 5. Purify Conjugate (Size-exclusion chromatography, e.g., Sephadex G-25) Incubate->Column Store 6. Characterize & Store (Measure DOL, store at 4°C) Column->Store Dual_IF_Workflow prep prep stain stain wash wash img img start Start: Fixed & Permeabilized Sample block 1. Block Non-Specific Sites (5% Serum, 1 hr) start->block pri_ab 2. Primary Antibody Incubation (Mixture of Unlabeled Ab #1 & Sulfo-Cy7.5-Ab #2) block->pri_ab wash1 3. Wash (3x PBS) pri_ab->wash1 sec_ab 4. Secondary Antibody Incubation (Partner Dye-conjugated 2° Ab) wash1->sec_ab wash2 5. Wash (3x PBS) sec_ab->wash2 counterstain 6. Nuclear Counterstain (DAPI / Hoechst) wash2->counterstain wash3 7. Final Wash (PBS) counterstain->wash3 mount 8. Mount Coverslip (Antifade Medium) wash3->mount image 9. Image mount->image

Sources

Mastering Near-Infrared Imaging: A Detailed Guide to Sample Preparation with Sulfo-Cyanine7.5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive and in-depth understanding of sample preparation for imaging applications using Sulfo-Cyanine7.5. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, ensuring robust and reproducible results.

Introduction to Sulfo-Cyanine7.5: The Near-Infrared Advantage

Sulfo-Cyanine7.5 (Sulfo-Cy7.5) is a water-soluble, hydrophilic fluorescent dye that has emerged as a powerful tool for near-infrared (NIR) imaging.[1] Its spectral properties, with an excitation maximum around 788 nm and an emission maximum at approximately 808 nm, fall within the NIR window (700-900 nm).[1][2] This region of the electromagnetic spectrum offers significant advantages for biological imaging, primarily due to the reduced absorption and scattering of light by endogenous molecules like hemoglobin and water. The result is deeper tissue penetration and a higher signal-to-noise ratio, making Sulfo-Cyanine7.5 an ideal choice for in vivo and deep-tissue imaging.[1]

Compared to the clinically approved indocyanine green (ICG), Sulfo-Cyanine7.5 exhibits a higher quantum yield, leading to brighter fluorescence signals and enhanced sensitivity.[2][3] Its excellent water solubility simplifies the labeling of sensitive biomolecules that may be compromised by the use of organic solvents.[2]

Sulfo-Cyanine7.5 is commercially available with a variety of reactive groups, enabling the covalent labeling of a wide range of biomolecules. The most common derivatives include:

  • NHS ester: Reacts with primary amines (-NH2) found on proteins (lysine residues and the N-terminus) and other molecules.[4]

  • Maleimide: Specifically targets thiol groups (-SH) on cysteine residues within proteins and peptides.[5]

  • Alkyne/Azide: Used for copper-catalyzed "click chemistry," a highly specific and efficient conjugation method.[6]

This guide will primarily focus on the widely used NHS ester chemistry for protein and antibody labeling.

Covalent Labeling of Proteins and Antibodies with Sulfo-Cyanine7.5 NHS Ester

The successful conjugation of Sulfo-Cyanine7.5 to your protein of interest is the cornerstone of a successful imaging experiment. The following sections provide a detailed protocol and explain the critical parameters that govern this process.

The Chemistry of NHS Ester Labeling

The N-hydroxysuccinimide (NHS) ester of Sulfo-Cyanine7.5 reacts with primary amines on the target protein to form a stable amide bond. This reaction is highly pH-dependent.

G cluster_0 Reaction SulfoCy75 Sulfo-Cyanine7.5 NHS Ester Conjugate Sulfo-Cyanine7.5-Protein (Stable Amide Bond) SulfoCy75->Conjugate pH 8.0 - 9.0 Protein Protein-NH₂ (Primary Amine) Protein->Conjugate NHS NHS leaving group Conjugate->NHS G A Prepare Protein Solution (2-10 mg/mL, pH 8.5) C Mix Dye and Protein (Target Molar Ratio) A->C B Prepare Dye Solution (10 mg/mL in DMSO) B->C D Incubate (1-2h, RT, Dark) C->D E Purify Conjugate (Gel Filtration) D->E F Characterize & Store E->F

Figure 2: Workflow for labeling proteins with Sulfo-Cyanine7.5 NHS ester.

Sample Preparation for In Vitro Imaging

Staining of Adherent and Suspension Cells

Principle: Labeled antibodies or proteins are used to specifically target and visualize cellular components. Proper cell handling, fixation, and permeabilization are critical for high-quality imaging.

Protocol for Adherent Cells:

  • Cell Culture: Grow cells on sterile coverslips or in imaging-compatible plates to 50-70% confluency. [7]2. Washing: Gently wash the cells twice with pre-warmed PBS to remove culture medium.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization (for intracellular targets): If targeting an intracellular protein, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the Sulfo-Cyanine7.5-labeled primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional): Stain the nuclei with a suitable counterstain (e.g., DAPI).

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. [8] Protocol for Suspension Cells:

  • Cell Harvesting: Harvest cells by centrifugation (e.g., 300-400 x g for 5 minutes). [9]2. Washing: Wash the cell pellet twice with cold PBS.

  • Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization buffer and proceed as for adherent cells, performing washes by centrifugation.

  • Staining: Perform blocking and antibody incubations in suspension, gently agitating.

  • Preparation for Microscopy: After the final wash, resuspend the cells in a small volume of PBS and transfer them to a slide for imaging.

Sample Preparation for Ex Vivo Tissue Imaging

Ex vivo imaging of organs and tissues allows for the detailed analysis of probe biodistribution after in vivo administration.

Staining of Frozen Tissue Sections

Principle: Rapidly freezing tissue preserves antigenicity well. This method is often preferred for detecting sensitive epitopes.

Protocol:

  • Tissue Preparation: Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen and embed in Optimal Cutting Temperature (OCT) compound. 2. Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them on charged microscope slides. 3. Fixation: Fix the sections with cold acetone or 4% paraformaldehyde for 10 minutes. [10][11]4. Staining: Proceed with the blocking, antibody incubation, and washing steps as described for adherent cells.

  • Mounting: Mount with an anti-fade mounting medium.

Staining of Paraffin-Embedded Tissue Sections

Principle: Formalin-fixed, paraffin-embedded (FFPE) tissues offer excellent morphological preservation. However, the fixation process can mask antigens, often requiring an antigen retrieval step.

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2-3 changes, 5-10 minutes each). [12][13] * Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each. [12][13] * Rinse with deionized water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes. [13]3. Staining: Allow the slides to cool, then proceed with the blocking, antibody incubation, and washing steps.

  • Mounting: Dehydrate the sections through a graded ethanol series and xylene before mounting with a non-aqueous mounting medium.

In Vivo Imaging with Sulfo-Cyanine7.5 Conjugates

Principle: The NIR properties of Sulfo-Cyanine7.5 allow for the non-invasive visualization of biological processes in living animals.

G A Administer Sulfo-Cy7.5 Conjugate (e.g., IV) B Anesthetize Animal A->B C Position in Imaging System B->C D Acquire Images at Multiple Time Points C->D E Analyze Biodistribution and Signal Intensity D->E F Ex Vivo Organ Imaging (Optional) D->F

Figure 3: General workflow for in vivo imaging with Sulfo-Cyanine7.5 conjugates.

Protocol Outline:

  • Animal Preparation: Use appropriate animal models (e.g., tumor-bearing mice).

  • Probe Administration: Administer the Sulfo-Cyanine7.5 conjugate via a suitable route (e.g., tail vein injection). The dose will depend on the specific probe and target. [14]3. Imaging:

    • Anesthetize the animal (e.g., with isoflurane).

    • Place the animal in a preclinical in vivo imaging system equipped with the appropriate excitation laser (~780 nm) and emission filter (~810 nm long-pass). [15] * Acquire images at various time points post-injection to determine the optimal imaging window for target accumulation and clearance from non-target tissues. [16]4. Ex Vivo Analysis (Optional): After the final in vivo imaging time point, euthanize the animal and excise major organs for ex vivo imaging to confirm the biodistribution of the probe. [2][17]

Troubleshooting and Expert Insights

Table 2: Common Problems and Solutions in Sulfo-Cyanine7.5 Imaging

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Fluorescent Signal • Inefficient labeling (low DOL)• Protein degradation• Photobleaching• Incorrect filter sets• Optimize labeling conditions (pH, molar ratio).• Handle labeled protein with care; store properly.• Use an anti-fade mounting medium; minimize light exposure.<[6][18]br>• Ensure excitation and emission filters match the spectral properties of Sulfo-Cyanine7.5.
High Background/Non-specific Staining • Unbound dye in the conjugate• Insufficient blocking• Antibody concentration too high• Autofluorescence of the sample• Ensure thorough purification of the conjugate after labeling.• Increase blocking time or try a different blocking agent.• Titrate the antibody to find the optimal concentration.<[19]br>• Use an unstained control to assess autofluorescence; consider using a spectral unmixing imaging system. [5]
Protein Precipitation after Labeling • Over-labeling of the protein• Hydrophobicity of the dye• Reduce the dye-to-protein molar ratio.<[1]br>• Sulfo-Cyanine7.5 is hydrophilic, which minimizes this issue, but for other dyes, consider a more hydrophilic version.
Signal Quenching • High degree of labeling (DOL)• Optimize the dye-to-protein ratio to avoid having too many dye molecules in close proximity. [20]

References

  • AxisPharm. (n.d.). sulfo-Cyanine7.5. Retrieved from [Link]

  • Antibodies.com. (n.d.). Sulfo-Cyanine 7.5 NHS ester (A270305). Retrieved from [Link]

  • Electron Microscopy Sciences. (n.d.). The Antidote for Photobleaching. Retrieved from [Link]

  • ResearchGate. (2025, July 2). Is there a labeling process for Sulfo-Cyanine7 (CY7)?. Retrieved from [Link]

  • Near-infrared Molecular Probes for In Vivo Imaging. (n.d.). PMC - NIH. Retrieved from [Link]

  • A Comprehensive Guide to Minimizing Photobleaching in Fluorescence Microscopy. (n.d.). Retrieved from [Link]

  • FluoroFinder. (2019, September 3). Newsletter: Background Fluorescence. Retrieved from [Link]

  • Aviva Systems Biology. (n.d.). IMMUNOHISTOCHEMISTRY PARAFFIN-EMBEDDED PROTOCOL (FLUORESCENCE). Retrieved from [Link]

  • Bio-Techne. (n.d.). Fluorescent IHC Staining of Frozen Tissue Protocol. Retrieved from [Link]

  • 바이오스코리아. (2025, July 8). IMMUNOFLUORESCENCE PROTOCOL FOR FROZEN TISSUE. Retrieved from [Link]

  • UAB. (n.d.). Protocol for immunofluorescence staining on frozen sections. Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • OriGene. (n.d.). Immunohistochemistry Protocol for Paraffin-embedded Tissues. Retrieved from [Link]

  • ABclonal. (n.d.). Flow Cytometry Staining Protocol. Retrieved from [Link]

  • ResearchGate. (2016, May 6). How can I achieve sufficient protein fluorescence labeling?. Retrieved from [Link]

  • The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules. (2016, December 24). PMC. Retrieved from [Link]

  • Takara Bio. (n.d.). Single-Cell Handling and Staining Protocol for Suspension and Adherent Cells Protocol-At-A-Glance. Retrieved from [Link]

  • Prediction of optimal contrast times post-imaging agent administration to inform personalized fluorescence-guided surgery. (n.d.). NIH. Retrieved from [Link]

  • Protocol for immunofluorescence staining of adhesion cells Preparation. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation between in vivo and ex vivo NIR fluorescence imaging and.... Retrieved from [Link]

  • AxisPharm. (n.d.). sulfo-Cyanine7.5. Retrieved from [Link]

  • In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. (2021, May 7). PMC. Retrieved from [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024, June 4). PMC. Retrieved from [Link]

  • Prediction of optimal contrast times post-imaging agent administration to inform personalized fluorescence-guided surgery. (n.d.). NIH. Retrieved from [Link]

Sources

Application Notes and Protocols: Determining Optimal Concentration for Sulfo-Cyanine7.5 Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfo-Cyanine7.5 (Sulfo-Cy7.5) is a near-infrared (NIR), water-soluble fluorescent dye increasingly utilized in biomedical research for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry. Its emission in the NIR spectrum (approximately 808 nm) allows for deep tissue penetration with minimal background autofluorescence. The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cyanine7.5 provides a robust method for covalently labeling proteins and other biomolecules containing primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues.[1][2][3]

The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter that dictates the success of downstream applications.[4][5][6] Under-labeling can result in a poor signal-to-noise ratio, while over-labeling can lead to fluorescence quenching, protein aggregation, and altered biological activity.[7][8][9] Therefore, a systematic approach to determine the optimal concentration of Sulfo-Cyanine7.5 for labeling is paramount for generating reliable and reproducible results.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand the principles of Sulfo-Cyanine7.5 labeling, optimize the dye-to-protein molar ratio, and accurately characterize the resulting conjugate.

Principles of Sulfo-Cyanine7.5 NHS Ester Labeling

The labeling reaction involves the formation of a stable amide bond between the NHS ester of Sulfo-Cyanine7.5 and a primary amine on the target protein. This reaction is highly dependent on pH, with optimal conditions typically between pH 8.2 and 8.5.[10] At this pH, the primary amino groups are sufficiently deprotonated and nucleophilic to attack the NHS ester. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or bicarbonate buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the dye.[11][12][13]

Key Factors Influencing Labeling Efficiency

Several factors influence the final degree of labeling:

  • Molar Ratio of Dye to Protein: This is the most direct factor controlling the DOL. An empirical approach, testing a range of molar ratios, is often necessary to determine the optimal ratio for a specific protein and application.[8][10]

  • Protein Concentration: Higher protein concentrations (ideally 2-10 mg/mL) generally lead to greater labeling efficiency.[10][11][13]

  • Reaction pH: As mentioned, a slightly alkaline pH (8.2-8.5) is optimal for the reaction between the NHS ester and primary amines.[10][14]

  • Reaction Time and Temperature: These parameters can be adjusted to control the extent of the conjugation reaction.[10]

  • Buffer Composition: The absence of competing primary amines in the reaction buffer is critical for efficient labeling.[10][11][13]

Experimental Workflow for Optimal Labeling

The process of determining the optimal Sulfo-Cyanine7.5 concentration involves a systematic approach of labeling, purification, and characterization.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Protein Preparation (Buffer Exchange) labeling Incubate Protein + Dye (Varying Molar Ratios) prep_protein->labeling Amine-free buffer prep_dye Dye Preparation (Fresh Stock Solution) prep_dye->labeling Anhydrous DMSO/DMF purify Remove Unconjugated Dye (e.g., Gel Filtration) labeling->purify Reaction Mixture dol Determine Degree of Labeling (Spectrophotometry) purify->dol Purified Conjugate activity Assess Protein Activity (Functional Assay) dol->activity Characterized Conjugate

Caption: A streamlined workflow for Sulfo-Cyanine7.5 protein labeling.

Materials and Reagents
  • Sulfo-Cyanine7.5 NHS ester

  • Protein of interest (in an amine-free buffer)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)[13][15][16]

  • Storage Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • UV-Vis Spectrophotometer

Protocol 1: Preparation of Reagents
  • Protein Solution:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[11][13] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • Dye Stock Solution:

    • Allow the vial of Sulfo-Cyanine7.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[3]

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[11] This stock solution should be prepared fresh for optimal reactivity.[12]

Protocol 2: Labeling Reaction
  • Determine Molar Ratios: To find the optimal labeling concentration, it is recommended to test a range of dye-to-protein molar ratios. A good starting point is to test ratios of 5:1, 10:1, 15:1, and 20:1.[11]

  • Reaction Setup:

    • For each molar ratio, add the calculated volume of the 10 mM dye stock solution to the protein solution.

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[3]

ParameterRecommended RangeRationale
Protein Concentration 2 - 10 mg/mLHigher concentrations improve labeling efficiency.[10][11][13]
Reaction Buffer 0.1 M Sodium Bicarbonate or PhosphateAmine-free buffer is essential to prevent competition for the dye.[11][12][13]
Reaction pH 8.2 - 8.5Optimal for the reactivity of primary amines with NHS esters.[10][14]
Dye:Protein Molar Ratio 5:1 to 20:1A range should be tested to determine the optimal degree of labeling.[11]
Reaction Time 1 hourSufficient for the reaction to proceed to completion at room temperature.[3]
Reaction Temperature Room TemperatureConvenient and generally suitable for most proteins.[17]
Protocol 3: Purification of the Labeled Protein

It is critical to remove any unconjugated Sulfo-Cyanine7.5 from the labeled protein to ensure accurate determination of the DOL and to prevent background signal in downstream applications.[5][10][]

  • Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with your desired storage buffer (e.g., PBS).[15][16]

  • Sample Loading: Apply the reaction mixture to the top of the column.

  • Elution: Elute the labeled protein with the storage buffer. The labeled protein will typically be the first colored fraction to elute.[15]

  • Fraction Collection: Collect the fractions containing the labeled protein.

Characterization of the Labeled Protein

Protocol 4: Determining the Degree of Labeling (DOL)

The DOL is calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at two wavelengths: ~280 nm (for the protein) and ~788 nm (the absorbance maximum for Sulfo-Cyanine7.5).[4][19]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 788 nm (A₇₈₈).

  • DOL Calculation:

    • Step 1: Calculate the molar concentration of the dye. [Dye] (M) = A₇₈₈ / (ε_dye × path length)

      • A₇₈₈ = Absorbance at 788 nm

      • ε_dye = Molar extinction coefficient of Sulfo-Cyanine7.5 at 788 nm (222,000 M⁻¹cm⁻¹)[20][21]

      • path length = Cuvette path length in cm (typically 1 cm)

    • Step 2: Calculate the corrected absorbance of the protein at 280 nm. A_protein = A₂₈₀ - (A₇₈₈ × CF₂₈₀)

      • A₂₈₀ = Absorbance at 280 nm

      • CF₂₈₀ = Correction factor for Sulfo-Cyanine7.5 absorbance at 280 nm (0.09)[20][21]

    • Step 3: Calculate the molar concentration of the protein. [Protein] (M) = A_protein / (ε_protein × path length)

      • A_protein = Corrected absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (this is specific to your protein)

    • Step 4: Calculate the Degree of Labeling (DOL). DOL = [Dye] / [Protein]

An ideal DOL is typically between 2 and 10 for antibodies, but the optimal value is application-dependent and should be determined empirically.[5][22]

dol_calculation cluster_inputs Inputs cluster_calculations Calculations cluster_output Output A280 A₂₈₀ calc_prot_abs A_protein = A₂₈₀ - (A₇₈₈ × CF₂₈₀) A280->calc_prot_abs A788 A₇₈₈ calc_dye [Dye] = A₇₈₈ / ε_dye A788->calc_dye A788->calc_prot_abs E_dye ε_dye E_dye->calc_dye E_prot ε_protein calc_prot_conc [Protein] = A_protein / ε_protein E_prot->calc_prot_conc CF CF₂₈₀ CF->calc_prot_abs DOL DOL = [Dye] / [Protein] calc_dye->DOL calc_prot_abs->calc_prot_conc calc_prot_conc->DOL

Caption: Flowchart for calculating the Degree of Labeling (DOL).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Hydrolysis of NHS ester due to moisture.[7] - Suboptimal pH (too low).[7] - Presence of competing amines in the buffer.[12] - Insufficient dye-to-protein molar ratio.[7]- Use fresh, anhydrous DMSO/DMF for dye stock.[10] - Ensure reaction buffer pH is between 8.2-8.5.[10] - Use an amine-free buffer (e.g., PBS, bicarbonate).[12] - Increase the molar ratio of dye to protein.[11]
Protein Precipitation/Aggregation - Over-labeling of the protein.[7] - Hydrophobicity of the dye.[7]- Reduce the dye-to-protein molar ratio or reaction time.[7] - Ensure thorough purification to remove unconjugated dye.
High Background Signal - Incomplete removal of unconjugated dye.[10]- Repeat the purification step or use a different purification method (e.g., dialysis).[17]

Storage of Labeled Conjugates

For optimal stability, store the purified Sulfo-Cyanine7.5-labeled protein at 2-8°C in the dark for short-term storage (up to one week).[17] For long-term storage, it is recommended to add a stabilizing agent such as bovine serum albumin (BSA) at 5-10 mg/mL and 0.01-0.03% sodium azide to prevent microbial growth.[17] Alternatively, the conjugate can be stored in 50% glycerol at -20°C for up to a year.[17]

Conclusion

Determining the optimal concentration for Sulfo-Cyanine7.5 labeling is a critical step in ensuring the success of subsequent fluorescence-based experiments. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently produce well-characterized, optimally labeled protein conjugates for a wide range of applications. A systematic approach to varying the dye-to-protein molar ratio and accurately calculating the DOL will lead to reproducible and high-quality data.

References

  • AxisPharm. sulfo-Cyanine7.5. Available at: [Link]

  • ACS Publications. (2018, July 20). Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? Analytical Chemistry. Available at: [Link]

  • NanoTemper Technologies. Degree-of-labeling (DOL). Available at: [Link]

  • PMC - NIH. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Available at: [Link]

  • 太鼎生物科技. Sulfo-Cyanine7.5 NHS ester | lumiprobe貨號16320 (1mg). Available at: [Link]

  • ResearchGate. (2016, January 20). What is the right concentration to label Antibodies/glogular proteins to chemically reactive fluorescent dyes? Available at: [Link]

  • Abberior Instruments. NHS ester protocol for labeling proteins. Available at: [Link]

  • Interchim. Sulfo-CYanine Antibody Labeling Kit. Available at: [Link]

  • ResearchGate. (2025, July 2). Is there a labeling process for Sulfo-Cyanine7 (CY7)? Available at: [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]

  • Glen Research. (2021, September 13). Application Note – Protein Labeling with NHS Esters. Glen Report 33.13. Available at: [Link]

  • Antibodies.com. Sulfo-Cyanine 7.5 NHS ester (A270305). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfo-Cyanine7.5 Labeling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Labeling Support Hub. Topic: Impact of pH on Sulfo-Cyanine7.5 NHS Ester Labeling Efficiency Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The pH "Sweet Spot"

The efficiency of labeling proteins with Sulfo-Cyanine7.5 NHS ester is governed by a kinetic competition between two reactions: aminolysis (the desired labeling) and hydrolysis (degradation of the reactive group).

For Sulfo-Cyanine7.5, the optimal pH window is 8.3 – 8.5 .[1][2]

  • Below pH 8.0: The primary amines on lysine residues are protonated (

    
    ), rendering them non-nucleophilic. Reaction rates drop significantly.
    
  • Above pH 8.5: The rate of NHS ester hydrolysis accelerates exponentially. At pH 8.6, the half-life of the reactive ester drops to ~10 minutes, destroying your expensive dye before it can label the protein.

The Mechanism: Kinetic Competition

To troubleshoot low labeling efficiency, you must understand the underlying chemistry. The NHS ester does not "prefer" the protein; it simply reacts with the strongest available nucleophile.

Visualization: The Reaction Decision Tree

The following diagram illustrates the kinetic fate of Sulfo-Cyanine7.5 based on pH environment.

G cluster_low_ph pH < 8.0 Dye Sulfo-Cy7.5 NHS Ester Conjugate Labeled Protein (Stable Amide Bond) Dye->Conjugate Aminolysis (Dominant at pH 8.3) Waste Hydrolyzed Dye (Non-Reactive) Dye->Waste Hydrolysis (Dominant at pH > 8.6) Protein Protein (Lysine-NH2) Protein->Conjugate Nucleophilic Attack Water Water (OH-) Water->Waste Fast at High pH Protein_Low Lysine-NH3+ (Inactive)

Figure 1: Kinetic competition between protein labeling (Aminolysis) and dye degradation (Hydrolysis). Optimal labeling occurs when aminolysis outpaces hydrolysis.

Optimized Protocol: Sulfo-Cyanine7.5 Labeling

This protocol is designed to maximize the Degree of Labeling (DOL) while preventing dye aggregation (a common issue with Cy7.5 derivatives).

Reagents Required[2][3][4][5][6][7]
  • Dye: Sulfo-Cyanine7.5 NHS ester (store at -20°C, desiccated).[1][3]

  • Labeling Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.
    
  • Purification: Gel filtration column (e.g., PD-10 or Zeba Spin) or Dialysis.

Step-by-Step Workflow
  • Buffer Exchange (Critical): Ensure your protein is in a buffer free of primary amines .[4]

    • Incompatible: Tris, Glycine, BSA-containing buffers.

    • Action: Dialyze or desalt into 0.1 M Sodium Bicarbonate, pH 8.3 .

    • Concentration: Aim for protein concentration > 2 mg/mL to favor aminolysis over hydrolysis [1].

  • Dye Preparation: Dissolve Sulfo-Cyanine7.5 NHS ester in anhydrous DMSO or water.

    • Note: Although Sulfo-Cy7.5 is water-soluble, preparing the stock in anhydrous DMSO minimizes hydrolysis prior to the reaction start.

  • Reaction: Add the dye to the protein solution at a molar excess (typically 10:1 to 20:1 Dye:Protein).

    • Mix immediately. Do not allow the dye to sit in aqueous buffer before adding to protein.

    • Incubation: 1 hour at Room Temperature (RT) or overnight at 4°C, protected from light.

  • pH Checkpoint (Self-Validating Step): NHS esters are acidic. Upon addition of the dye, the pH of the reaction mixture may drop.

    • Validation: Spot check pH with a micro-strip. If pH < 8.0, adjust immediately with small volumes of 1 M Bicarbonate (pH 9.0) to return to pH 8.3.

  • Quenching & Purification: Add a primary amine (e.g., 100 mM Tris or Glycine, pH 8.0) to quench unreacted dye. Proceed to gel filtration to remove free dye.

Troubleshooting & FAQs

Issue 1: Low Degree of Labeling (DOL < 0.5)

User Question: "I followed the protocol, but my protein has almost no fluorescence. What happened?"

Root Cause Analysis: The most likely culprit is pH mismatch or buffer incompatibility .

  • Scenario A (pH too low): If the reaction pH was < 8.0, the lysine

    
    -amino groups (pKa ~10.5) were too protonated to react [2].
    
  • Scenario B (Competing Amines): The protein was in Tris or Glycine buffer.[4] The dye labeled the buffer instead of the protein.

Solution:

  • Verify the protein buffer via dialysis.

  • Check the pH of the final reaction mixture, not just the stock buffer.

Issue 2: Fluorescence Quenching / Blue Shift

User Question: "My conjugate absorbs at 788 nm, but the fluorescence signal is very weak, and the absorption peak looks broader than usual."

Root Cause Analysis: This indicates H-aggregation .[5] Cyanine dyes, particularly long-chain ones like Cy7.5, tend to stack like coins (face-to-face) when the local density is too high [3]. This stacking causes a non-fluorescent "dark" state.

Solution:

  • Reduce DOL: You may have over-labeled the protein. Aim for a DOL of 1.0 – 2.0 for antibodies.

  • Avoid "Salting Out": Do not use extremely high ionic strength buffers during the reaction.

  • Add Co-solvent: While Sulfo-Cy7.5 is hydrophilic, adding 5-10% DMSO to the reaction can disrupt stacking interactions during conjugation.

Issue 3: Dye Precipitation

User Question: "When I added the dye to the protein, I saw a blue/green precipitate form."

Root Cause Analysis: While Sulfo-Cy7.5 is water-soluble, the NHS-ester moiety is hydrophobic. If the dye stock (in DMSO) is added too quickly to a cold aqueous buffer, it can crash out before reacting.

Solution:

  • Add the dye while vortexing the protein solution gently.

  • Ensure the organic solvent content (DMSO) in the final mixture does not exceed 10% (unless the protein tolerates it).

Data Summary: Buffer Compatibility Matrix

Buffer SystempH RangeCompatibility with NHS-EsterNotes
Sodium Bicarbonate 8.3 – 8.5 Optimal Best balance of reactivity vs. hydrolysis.[1]
Phosphate (PBS)7.2 – 7.5Sub-optimalReaction is slow; requires longer incubation (overnight).
Tris (TBS)7.0 – 9.0Incompatible Primary amines in Tris will react with the dye.
GlycineVariableIncompatible Primary amines will react with the dye.
HEPES7.0 – 8.0CompatibleGood alternative if Bicarbonate is toxic to specific protein.

Troubleshooting Logic Flow

Use this flow to diagnose labeling failures quickly.

Troubleshooting Start Problem: Low Signal CheckAbs Check Absorbance (A788) Start->CheckAbs HighAbs High Absorbance (Dye is present) CheckAbs->HighAbs A788 > 0.5 LowAbs Low Absorbance (Dye is missing) CheckAbs->LowAbs A788 < 0.1 Quenching Issue: Fluorescence Quenching (H-Aggregation) HighAbs->Quenching CheckBuffer Was Buffer Tris/Glycine? LowAbs->CheckBuffer FixQuench Solution: Lower Dye:Protein Ratio Target DOL 1-2 Quenching->FixQuench YesBuffer Yes CheckBuffer->YesBuffer NoBuffer No CheckBuffer->NoBuffer Competed Issue: Buffer Competition (Dye labeled the Tris) YesBuffer->Competed CheckPH Check pH Was it < 8.0? NoBuffer->CheckPH LowPH Issue: Low Reactivity (Protonated Lysines) CheckPH->LowPH Yes Hydrolysis Issue: Hydrolysis (Old Dye or pH > 9.0) CheckPH->Hydrolysis No

Figure 2: Diagnostic flowchart for Sulfo-Cyanine7.5 labeling failures.

References

  • Berlepsch, H. v., & Böttcher, C. (2015). "H-Aggregates of Cyanine Dyes: Spectroscopic Properties and Structure." Journal of Physical Chemistry B. Available at: [Link]

  • Glen Research. "Protein Labeling with NHS Esters." Glen Report 33.13. Available at: [Link]

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio in Sulfo-Cyanine7.5 Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The NIR Advantage and Challenge

Welcome to the Technical Support Center. You are likely here because you are utilizing Sulfo-Cyanine7.5 , a near-infrared (NIR) fluorophore with peak excitation at 788 nm and emission at 808 nm [1].

The Scientific Case: Sulfo-Cy7.5 is chosen for its ability to penetrate deep into biological tissue with minimal autofluorescence, as most biomolecules (hemoglobin, water, melanin) have their lowest absorption in this "NIR window." However, the challenge lies in detection efficiency . Standard silicon-based detectors (sCMOS/CCD) often suffer from a dramatic drop in Quantum Efficiency (QE) beyond 750 nm. Optimizing Signal-to-Noise Ratio (SNR) in this regime is not just about "turning up the laser"—it requires a systemic balance of photon collection, detector sensitivity, and chemical labeling density.

Module 1: Optical Configuration (Hardware)

Q: My laser power is high, but my signal is barely visible. Is my detector failing?

A: Likely not failing, but potentially ill-suited. Standard sCMOS cameras often have a Quantum Efficiency (QE) of <30% at 800 nm.

  • The Fix: Verify your detector's spectral response curve. For Sulfo-Cy7.5, you require a back-illuminated sCMOS or a deep-depletion CCD optimized for NIR, which can maintain >60% QE at 800 nm.

  • The Check: If you are using a standard PMT (photomultiplier tube) on a confocal system, ensure it is a GaAsP or multialkali detector with extended red sensitivity. Standard bialkali PMTs are effectively blind at 800 nm.

Q: How do I select the correct filter set to prevent "crosstalk" noise?

A: You must strictly separate the excitation (788 nm) from the emission (808 nm) due to the narrow Stokes shift (~20 nm) [1].

  • Excitation Filter: Must cut off sharply below 795 nm.

  • Emission Filter: Must turn on sharply above 800 nm.

  • Dichroic Mirror: A "long-pass" dichroic around 795-800 nm is critical.

  • Warning: Avoid "Cy7" generic filters if they are centered for 750/770 nm; they will cut off 50% of your Sulfo-Cy7.5 signal.

Visualization: Optimized NIR Optical Path

The following diagram illustrates the photon flow required to maximize SNR for Sulfo-Cy7.5.

OpticalPath Figure 1: Optimized Optical Path for Sulfo-Cyanine7.5 Microscopy Laser NIR Laser Source (785 nm) ExFilter Excitation Filter (BP 760-790 nm) Laser->ExFilter Excitation Light Dichroic Dichroic Mirror (LP 795 nm) ExFilter->Dichroic Sample Sample (Sulfo-Cy7.5 Labeled) Dichroic->Sample Reflected Excitation EmFilter Emission Filter (LP 805 nm or BP 810-840) Dichroic->EmFilter Transmitted Emission Sample->Dichroic Emission (808 nm) Detector NIR-Optimized Detector (Deep-Depletion CCD / sCMOS) EmFilter->Detector Signal

Module 2: Sample Preparation & Labeling (Chemistry)

Q: I increased the dye concentration, but the signal decreased. Why?

A: You have likely hit the Self-Quenching Limit . Cyanine dyes, including Sulfo-Cy7.5, are prone to forming non-fluorescent H-dimers when packed too closely on a biomolecule.

  • Optimal Degree of Labeling (DOL): Target 2–3 dye molecules per antibody [4].

  • The Mechanism: At DOL > 4, the fluorophores are close enough to transfer energy non-radiatively between each other (homo-FRET) rather than emitting photons, drastically reducing brightness.

Q: Which mounting medium should I use?

A: This is a critical failure point for NIR imaging.

  • AVOID: Vectashield (liquid). It is known to quench Cy dyes and can exhibit autofluorescence in the far-red/NIR spectrum.

  • RECOMMENDED:

    • Mowiol 4-88: Excellent refractive index matching and low NIR autofluorescence [2].

    • Prolong Gold/Glass: Cures to a hard set, providing better refractive index matching (~1.52) for high-NA objectives.

    • EverBrite: Specifically formulated for cyanine dye stability [2].

Protocol: Determining Degree of Labeling (DOL)

Use this self-validating protocol to ensure your probe is chemically optimized before imaging.

Prerequisites: UV-Vis Spectrophotometer, Quartz Cuvette. Constants for Sulfo-Cy7.5:

  • 
     (Extinction Coeff.): 
    
    
    
    [1].[1][2]
  • 
     (Correction Factor): 
    
    
    
    (Correction for dye absorption at 280nm) [1].[3]
  • 
     (IgG Antibody): 
    
    
    
    .[3]

Step-by-Step:

  • Measure Absorbance: Measure

    
     (protein peak) and 
    
    
    
    (dye peak, ~788 nm).
  • Calculate Protein Concentration (

    
    ): 
    
    
    
    
  • Calculate DOL:

    
    
    
  • Validation: If

    
    , add more dye during conjugation. If 
    
    
    
    , reduce dye or use a purification column to remove aggregates.

Module 3: Troubleshooting Guide

Q: My background is high. Is it autofluorescence?

A: True autofluorescence is rare in the NIR window (700-900 nm). High background is usually non-specific binding or free dye .

  • Test: Image a non-labeled control sample.

    • If dark: The background is coming from your probe (non-specific binding). Action: Increase blocking (BSA/Serum) or wash steps.

    • If bright:[4][5] The background is environmental. Action: Check your mounting media or coverslip glass quality.

Troubleshooting Decision Tree

Use this logic flow to diagnose low SNR issues.

Troubleshooting Figure 2: Diagnostic Workflow for Sulfo-Cy7.5 SNR Issues Start Problem: Low SNR CheckSignal Is the Signal Weak? Start->CheckSignal CheckBg Is the Background High? Start->CheckBg DetectorCheck Check Detector QE at 800nm (Must be >40%) CheckSignal->DetectorCheck DOLCheck Check DOL (Target 2-3) CheckSignal->DOLCheck FilterCheck Check Filter Cutoff (Ex < 790nm, Em > 800nm) CheckSignal->FilterCheck ControlCheck Image Unlabeled Control CheckBg->ControlCheck AutoFluor Autofluorescence? (Change Mounting Media) ControlCheck->AutoFluor Control is Bright Binding Non-Specific Binding? (Increase Blocking) ControlCheck->Binding Control is Dark

Summary Data Table: Sulfo-Cyanine7.5 Properties

ParameterValueImpact on SNR
Excitation Max 788 nmRequires 785 nm laser diode or filtered white light.
Emission Max 808 nmInvisible to eye; requires camera/detector.
Quantum Yield ~0.21High for NIR, but lower than visible dyes (e.g., AF488).
Extinction Coeff. 222,000

Very bright absorption; compensates for lower QY.
Stokes Shift ~20 nmNarrow; requires high-quality filters to prevent bleed-through.
Solubility High (Sulfonated)Reduces aggregation in aqueous buffers, improving SNR.

References

  • Keyence Microscopy. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Available at: [Link]

  • Abberior Instruments. Degree of Labeling (DOL) Calculation and Optimization. Available at: [Link]

Sources

Technical Support Center: Sulfo-Cyanine7.5 Conjugation & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Non-Specific Binding (NSB) in Sulfo-Cyanine7.5 Conjugates

Executive Summary: The Mechanism of "Stickiness"

Sulfo-Cyanine7.5 (Sulfo-Cy7.[1][][][4][5]5) is a premier near-infrared (NIR) fluorophore due to its aqueous solubility and reduced aggregation compared to non-sulfonated parent dyes. However, users frequently encounter non-specific binding (NSB), manifested as high background noise in Western blots or non-target organ uptake (liver/spleen) in in vivo imaging.

The Core Paradox: While the sulfonate groups (


) provide hydrophilicity, the polymethine bridge required for NIR emission (788/808 nm) remains inherently hydrophobic. NSB in Sulfo-Cy7.5 conjugates is rarely a "bad batch" of dye; it is almost always a thermodynamic inevitability driven by two factors:
  • Over-labeling (High DOL): Attaching too many dyes creates hydrophobic patches on the protein surface, triggering aggregation and opsonization.

  • Free Dye Aggregates: Incomplete purification leaves micellar dye aggregates that bind surfaces avidly.

This guide provides a self-validating workflow to eliminate these artifacts.

Module 1: Conjugation Design (Prevention)

The most common error is maximizing the Degree of Labeling (DOL) to "increase brightness." This is counter-productive. For Sulfo-Cy7.5, less is often more .

The Golden Rule of DOL
  • Target DOL: 2.0 – 3.0 dyes per IgG molecule.[6]

  • Critical Threshold: A DOL > 3.5 induces fluorescence quenching (H-dimer formation) and drastically alters the pharmacokinetics of the antibody, leading to rapid hepatic clearance rather than tumor targeting [1, 3].

Protocol: Controlled NHS-Ester Labeling

Standard protocols often suggest a 20-fold molar excess of dye. Do not follow this blindly.

  • Buffer Exchange: Exchange antibody into PBS pH 8.3–8.5 . Remove all amine-containing buffers (Tris, Glycine) and carriers (BSA/Gelatin) via dialysis or spin columns [4].

    • Why: Tris acts as a scavenger, reducing efficiency. BSA will be labeled instead of your antibody.

  • Dye Stoichiometry:

    • For 1 mg/mL IgG: Use 10–15 molar excess of Sulfo-Cy7.5 NHS ester.

    • For >5 mg/mL IgG: Use 6–8 molar excess .

    • Logic: Higher protein concentration increases collision frequency, requiring less dye to achieve the same DOL.

  • Reaction: Incubate for 45–60 minutes at Room Temperature (RT) in the dark.

    • Note: Do not exceed 2 hours; hydrolysis of the NHS ester competes with conjugation.

Module 2: Purification (The Filter)

Stop using dialysis as your primary purification method for NIR dyes. Dialysis relies on passive diffusion. Sulfo-Cy7.5, despite being water-soluble, can form loose aggregates (micelles) that are too large to pass through dialysis membranes, yet are not covalently bound to your protein [5]. These "sticky" aggregates are the primary cause of background noise.

Recommended Workflow: Size Exclusion Chromatography (SEC)

Method: Spin Desalting Columns (7K MWCO) or Gravity SEC (Sephadex G-25/PD-10).

FeatureDialysisSpin Column / SECVerdict
Time 12–24 Hours15 MinutesSEC prevents dye hydrolysis.
Free Dye Removal Moderate (Equilibrium based)High (Size based)SEC removes aggregates.
Recovery HighModerate (80-90%)SEC is worth the slight loss.

Validation Step (The "Spot Test"): Before using your conjugate, spot 1 µL on a nitrocellulose membrane alongside 1 µL of free dye. Image. If your conjugate spot has a "halo" or smear similar to the free dye, purification is incomplete.

Visualization: The Vicious Cycle of NSB

The following diagram illustrates how over-labeling and poor purification compound to create experimental failure.

NSB_Cycle Start Conjugation Reaction Excess Excess Dye Input (>20x Molar Ratio) Start->Excess FreeDye Residual Free Dye (Micelles) Start->FreeDye Poor Purification HighDOL High DOL (>4.0) Excess->HighDOL Over-labeling Hydrophobicity Increased Surface Hydrophobicity HighDOL->Hydrophobicity Quenching Fluorescence Quenching (H-Aggregates) HighDOL->Quenching InVivo In Vivo Effect: Liver/Spleen Uptake FreeDye->InVivo InVitro In Vitro Effect: Membrane Sticking FreeDye->InVitro Non-Specific Adsorption Hydrophobicity->InVivo Opsonization

Figure 1: The cascade of events leading to non-specific binding. High Degree of Labeling (DOL) and residual free dye are the primary upstream causes of downstream imaging artifacts.

Troubleshooting Matrix & FAQs

Scenario A: In Vivo Imaging (Mice/Rats)

Problem: "I see bright signal in the liver and kidneys immediately after injection, obscuring my tumor."

Potential CauseMechanismSolution
Aggregates Particulates are filtered by the Reticuloendothelial System (RES).Filter injectate through a 0.22 µm syringe filter immediately before injection.
High DOL Hydrophobic antibodies are opsonized by serum proteins.Re-synthesize conjugate targeting DOL 2.0 .
Free Dye Sulfonated dyes are cleared renally (kidneys).Perform a second round of SEC (PD-10 column).

Q: Can I block NSB in vivo? A: Yes. Co-injecting a 50-fold excess of unlabeled antibody ("cold block") proves specificity but is expensive. A more practical approach for reducing liver background is pre-injecting unlabeled isotype control IgG or using PEGylated versions of the dye to mask hydrophobicity [6].

Scenario B: In Vitro (Western Blot / Flow Cytometry)

Problem: "The entire membrane is glowing red/black."

Potential CauseMechanismSolution
Ionic Interactions Negatively charged dye binds positively charged membrane/proteins.Increase salt concentration in wash buffer (up to 500 mM NaCl ) to shield charges.
Dye Aggregation Dye-dye stacking on the membrane.Add 0.05% Tween-20 or 0.1% Triton X-100 to all blocking and antibody buffers.
Poor Blocking Open sites on nitrocellulose/PVDF.Use 5% BSA or Non-Fat Dry Milk . Crucial: Dissolve blocker fully to avoid particulates.

Q: My signal is weak despite high DOL. A: You have likely self-quenched the fluorophore. Sulfo-Cy7.5 molecules in close proximity (DOL > 4) transfer energy non-radiatively (homo-FRET). You must lower your labeling ratio.

Advanced Workflow: DOL Calculation

To ensure reproducibility, you must calculate the DOL for every batch.

Formula:



  • 
     = Absorbance at 788 nm
    
  • 
     = Absorbance at 280 nm (protein)
    
  • 
     = Extinction coeff. of protein (IgG 
    
    
    
    210,000
    
    
    )
  • 
     = Extinction coeff. of Sulfo-Cy7.5 (
    
    
    
    223,000
    
    
    )
  • 
     = Correction factor (absorbance of the dye at 280 nm)
    

References

  • Interchim. (n.d.). Sulfo-Cyanine Antibody Labeling Kit Protocol. Retrieved February 19, 2026, from [Link]

  • NanoComposix. (n.d.). Antibody Purification Protocol. Retrieved February 19, 2026, from [Link]

  • National Institutes of Health (PMC). (2020). Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation. Retrieved February 19, 2026, from [Link]

Sources

solving Sulfo-Cyanine7.5 dicarboxylic acid solubility problems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfo-Cyanine7.5 Dicarboxylic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Sulfo-Cyanine7.5 dicarboxylic acid. This guide is designed to provide you with in-depth, field-proven insights to overcome one of the most common hurdles encountered with this powerful near-infrared (NIR) fluorophore: solubility. As a bifunctional dye with two carboxylic acid groups and multiple sulfonate groups, its behavior in solution can be complex. This document will equip you with the foundational knowledge and practical protocols to ensure consistent and successful experimental outcomes.

Understanding the Molecule: The Key to Solubility

Sulfo-Cyanine7.5 dicarboxylic acid is engineered for functionality and water solubility. Its structure contains three key components that dictate its dissolution behavior:

  • Cyanine Core: This large, planar, polymethine structure is inherently hydrophobic and prone to π-stacking interactions. This is the primary driver of aggregation and precipitation if not handled correctly[1].

  • Sulfonate Groups (SO₃⁻): To counteract the hydrophobicity of the core, multiple sulfonate groups are added. These highly polar, negatively charged moieties dramatically increase aqueous solubility and help prevent dye-dye aggregation through electrostatic repulsion[][3][4][].

  • Dicarboxylic Acid Groups (-COOH): These two functional groups are essential for conjugation (e.g., via carbodiimide chemistry) but are also critical players in solubility[6][7][8]. Their charge state is pH-dependent. At acidic or neutral pH, they are protonated (-COOH) and less soluble. At alkaline pH (>8.0), they deprotonate to carboxylates (-COO⁻), significantly enhancing water solubility.

Understanding this structural interplay is the foundation for effective troubleshooting. Most solubility issues arise from failing to account for the pH-dependent charge of the carboxylic acid groups or from conditions that favor aggregation of the cyanine core.

Frequently Asked Questions (FAQs)

Q1: Why is my Sulfo-Cyanine7.5 dicarboxylic acid not dissolving in water or PBS?

This is the most common issue. While the "sulfo-" prefix indicates water solubility, the dicarboxylic acid component is the critical factor.

  • Causality: In neutral pH buffers like PBS (pH 7.4), the carboxylic acid groups are not fully deprotonated. This reduces the molecule's overall negative charge, diminishing its solubility and making it more prone to aggregation. The dark green solid may appear as insoluble particulates or a fine suspension.

  • Solution: The key is to ensure an alkaline environment. Start by preparing a concentrated stock solution in a suitable organic solvent like DMSO or DMF, where the dye is readily soluble regardless of pH[6][9][10][11]. Alternatively, for direct aqueous dissolution, use a slightly basic buffer (e.g., 50-100 mM sodium bicarbonate or phosphate buffer, pH 8.5-9.0).

Q2: What is the best solvent for making a high-concentration stock solution?

High-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for preparing stock solutions[6][9][10][11].

  • Causality: These are polar aprotic solvents that effectively solvate the dye molecule, disrupting the π-stacking interactions that lead to aggregation. They dissolve the dye quickly and allow for the preparation of concentrated stocks (e.g., 1-10 mM) that are stable when stored properly.

  • Best Practice: Always use anhydrous grade solvents to prevent hydrolysis of the dye over long-term storage. After dissolving the dye, aliquot the stock solution into single-use vials and store desiccated at -20°C, protected from light[6][8][9].

Q3: My solution dissolved initially but then precipitated. What happened?

This typically occurs when a concentrated organic stock solution is diluted into an aqueous buffer of suboptimal pH or high salt concentration.

  • Causality: The sudden change in solvent environment can cause the dye to crash out of solution if the aqueous buffer cannot maintain its solubility. This is especially true if the final pH of the solution is neutral or acidic, causing the carboxylate groups to become protonated. High salt concentrations can also sometimes promote aggregation[12].

  • Solution: When diluting your DMSO/DMF stock into an aqueous buffer, ensure the final pH of the mixture is in the optimal range (pH 8.0-9.0). Add the dye stock to the buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.

Q4: My dye solution has a different color or a shoulder peak in its absorbance spectrum. Is this a problem?

Yes, this is a clear indicator of dye aggregation.

  • Causality: Cyanine dyes are known to form aggregates (dimers, H-aggregates, or J-aggregates) in aqueous solutions[1][12]. This self-association is driven by hydrophobic and van der Waals interactions between the dye molecules. Aggregation alters the electronic properties of the dye, leading to a change in the absorption spectrum. H-aggregates typically show a blue-shifted absorption peak (a shoulder or new peak at a shorter wavelength), while J-aggregates show a sharp, red-shifted peak[13][14]. This can lead to fluorescence quenching and inaccurate quantification.

  • Solution: Aggregation is a sign of poor solubility. To resolve it, you may need to:

    • Increase the pH of the solution.

    • Add a small percentage (5-10%) of an organic co-solvent like DMSO to the aqueous buffer[10].

    • Briefly sonicate the solution in a bath sonicator to break up aggregates.

Troubleshooting Guide

This section provides a structured approach to solving common solubility problems.

Problem 1: The dye powder will not dissolve in aqueous buffer (e.g., PBS pH 7.4).

Troubleshooting Workflow

Caption: Troubleshooting workflow for dissolving Sulfo-Cyanine7.5 dicarboxylic acid.

Problem 2: The dye precipitates after dilution from a stock solution.
  • Step 1: Verify Buffer pH: Confirm that the aqueous buffer you are diluting into has a pH between 8.0 and 9.0. Standard PBS is often insufficient.

  • Step 2: Modify Dilution Technique: Instead of adding the buffer to the dye, add the small volume of dye stock to the large volume of buffer while actively vortexing. This ensures rapid dispersion.

  • Step 3: Use a Co-solvent: If precipitation persists, formulate your final aqueous buffer to contain 5-10% DMSO to aid in solvation.

Protocols for Success

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM)

This is the recommended starting procedure for all applications.

  • Preparation: Allow the vial of Sulfo-Cyanine7.5 dicarboxylic acid (MW ~1183.5 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For 1 mg of dye, this would be approximately 84.5 µL.

  • Dissolution: Vortex the vial for 1-2 minutes. If necessary, briefly sonicate in a water bath for 5 minutes to ensure complete dissolution. The solution should be clear and dark green.

  • Storage: Aliquot the stock solution into low-protein-binding, single-use tubes. Store tightly sealed at -20°C, protected from light and moisture.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol describes how to dilute the DMSO stock for a typical bioconjugation reaction.

  • Buffer Preparation: Prepare a reaction buffer, such as 100 mM sodium bicarbonate buffer, and adjust the pH to 8.5.

  • Dilution: While gently vortexing the reaction buffer, slowly add the required volume of the 10 mM DMSO stock solution to achieve the desired final concentration. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of pH 8.5 buffer.

  • Quality Control: (Optional but recommended) Measure the absorbance spectrum of the diluted solution. A clean peak around 778-788 nm indicates a properly dissolved, monomeric dye. The presence of a significant shoulder at a shorter wavelength (~680-720 nm) indicates H-aggregation and suggests a need to re-evaluate the buffer conditions.

Data Summary

SolventSolubilityRecommended UseKey Considerations
DMSO / DMF ExcellentStock Solutions (1-10 mM) Use anhydrous grade. Store at -20°C, desiccated.[6][9][10]
Water (DI) Moderate to PoorNot RecommendedSolubility is highly pH-dependent and often incomplete.
PBS (pH 7.4) PoorNot RecommendedpH is too low for full deprotonation of carboxylic acids.
Bicarbonate/Phosphate Buffer (pH 8.0-9.0) GoodWorking Solutions The recommended aqueous system for ensuring solubility.[15]
Methanol / Ethanol ModerateLimited UseCan be used, but DMSO/DMF offer higher concentrations.

The Role of pH in Solubility

The ionization state of the two carboxylic acid groups is a primary determinant of the dye's aqueous solubility.

Caption: Effect of pH on the ionization and solubility of the dicarboxylic acid dye.

References

  • Sulfo-Cyanine 7.5 carboxylic acid (A270302). Antibodies.com. [Link]

  • Controlling the Formation of Cyanine Dye H‐ and J‐Aggregates with Cucurbituril Hosts in the Presence of Anionic Polyelectrolytes. ResearchGate. [Link]

  • Cyanine Dyes. Creative Diagnostics. [Link]

  • Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. National Institutes of Health (NIH). [Link]

  • Potential of Cyanine Derived Dyes in Photodynamic Therapy. MDPI. [Link]

  • Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. UniPR.it. [Link]

  • sulfo-Cyanine7.5 carboxylic acid. HyperCyte. [Link]

  • sulfo-Cyanine7.5. AxisPharm. [Link]

  • J-Aggregates of Cyanine Dyes in Aqueous Solution of Polymers: A Quantitative Study. [Link]

  • Bioaggregachromism of Asymmetric Monomethine Cyanine Dyes as Noncovalent Binders for Nucleic Acids. National Institutes of Health (NIH). [Link]

  • Liquid-Crystalline J-Aggregates Formed by Aqueous Ionic Cyanine Dyes. Imaging.org. [Link]

  • (A) Effect of pH on fluorescence intensity of the cyanine in the... ResearchGate. [Link]

  • Sulfo-CYanine Antibody Labeling Kit. Interchim. [Link]

Sources

fluorescence quenching of Sulfo-Cyanine7.5 and how to prevent it

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

Sulfo-Cyanine7.5 (Sulfo-Cy7.[1][]5) is a premier near-infrared (NIR) fluorophore (Ex: ~778 nm, Em: ~797 nm) favored for in vivo imaging due to its deep tissue penetration and water solubility. However, its heptamethine chain makes it susceptible to two distinct quenching mechanisms: H-aggregation (stacking) and oxidative degradation (photobleaching).

Use the matrix below to identify the specific type of quenching affecting your experiment before proceeding to the protocols.

SymptomSpectral SignatureRoot CauseImmediate Action
Low Signal (Immediate) Absorption peak shifts blue (hypsochromic shift to ~700-720 nm).H-Aggregation (Dye stacking)Reduce Degree of Labeling (DOL); add chaotropic agents.
Signal Fades Quickly Absorption peak decreases without shifting; new peak at ~400 nm.Photobleaching (Polymethine cleavage)Add Ascorbic Acid; eliminate ambient light; use antifade.
Low Quantum Yield Normal spectra, but low emission intensity.Self-Quenching (High DOL)Optimization of dye-to-protein ratio (aim for DOL 2-3).
Precipitation Visible particulates; loss of color in supernatant.Solubility Limit Switch buffer (PBS → Borate); reduce protein concentration.

Mechanism 1: Aggregation-Induced Quenching (AIQ)

The Science: Why it Happens

Sulfo-Cy7.5 contains a rigid polymethine chain and planar aromatic rings. Despite the sulfonate groups providing water solubility, the hydrophobic planar structures have a high affinity for one another in aqueous environments. When two dye molecules stack face-to-face (H-dimers), their transition dipoles couple. This raises the energy of the excited state (causing a blue shift in absorption) and creates a non-radiative decay pathway, effectively killing fluorescence.

Protocol: Preventing Aggregation during Conjugation

Objective: Maintain a Degree of Labeling (DOL) between 2.0 and 3.0 for antibodies.

  • Solvent Control: Dissolve the NHS-ester dye in anhydrous DMSO or DMF immediately before use. Do not store this stock in aqueous buffers.

  • Molar Excess Optimization: Do not blindly use a 20-fold excess. Use the following titration logic:

    • Start: 10:1 (Dye:Protein) molar ratio.[3]

    • Measure: Calculate DOL (see Section 4).

    • Adjust: If DOL > 3.5, reduce excess to 8:1. If DOL < 1.5, increase to 15:1.

  • Additives: If aggregation persists (confirmed by a shoulder peak at ~710 nm), add 0.1% Tween-20 or 5-10% Ethanol to the reaction buffer to disrupt hydrophobic stacking.

Mechanism 2: Photostability & Oxidative Cleavage

The Science: The Polymethine Weak Link

The long heptamethine chain (7 carbons) that gives Sulfo-Cy7.5 its NIR character is electron-rich and vulnerable to Reactive Oxygen Species (ROS), specifically singlet oxygen. ROS attacks the chain, cleaving the conjugation system. This results in a permanent loss of fluorescence (bleaching), distinct from reversible quenching.

Protocol: Chemical Protection

Objective: Scavenge ROS during imaging or storage.

  • Reagent: Ascorbic Acid (Vitamin C).

  • Concentration: 10 mM to 50 mM in the final imaging buffer.

  • Mechanism: Ascorbic acid acts as a sacrificial antioxidant, intercepting free radicals before they attack the polymethine bridge.

  • Note: Keep Ascorbic Acid solutions fresh; oxidized Vitamin C (yellow/brown) is ineffective.

Visualizing the Quenching Pathways

The following diagram illustrates the two primary failure modes for Sulfo-Cy7.5 and the intervention points.

QuenchingPathways ActiveDye Active Sulfo-Cy7.5 (Monomer) ExcitedState Excited State (Fluorescent) ActiveDye->ExcitedState Excitation (778nm) HDimer H-Aggregate (Non-Fluorescent Dimer) ActiveDye->HDimer High Concentration (Stacking) Bleached Cleaved Chain (Permanent Destruction) ActiveDye->Bleached ROS / UV Light ExcitedState->ActiveDye Emission (797nm) Additives Intervention: Add Tween-20 / Control DOL Additives->HDimer Prevents Antioxidant Intervention: Add Ascorbic Acid Antioxidant->Bleached Prevents

Figure 1: Pathways leading to fluorescence loss. Green represents the desired cycle; Red and Grey represent reversible and irreversible quenching, respectively.

Workflow: Conjugation Optimization Loop

Use this self-validating workflow to ensure your conjugates are not self-quenching.

ConjugationWorkflow Start Start Conjugation (Target: Antibody) Mix Mix Dye:Protein (Initial Ratio 10:1) Start->Mix Purify Purify Conjugate (Gel Filtration / Spin Column) Mix->Purify Measure Measure Absorbance (A280 and A778) Purify->Measure CalcDOL Calculate DOL Measure->CalcDOL CheckDOL Is DOL between 2.0 and 3.0? CalcDOL->CheckDOL Success Proceed to Imaging (Stable Signal) CheckDOL->Success Yes FailHigh Risk: Self-Quenching (H-Aggregates) CheckDOL->FailHigh > 3.5 FailLow Risk: Low Signal CheckDOL->FailLow < 1.5 ActionHigh Action: Reduce Ratio to 5:1 Repeat FailHigh->ActionHigh ActionLow Action: Increase Ratio to 15:1 Repeat FailLow->ActionLow ActionHigh->Mix ActionLow->Mix

Figure 2: Iterative optimization workflow to determine the ideal Degree of Labeling (DOL).

Frequently Asked Questions (FAQ)

Q: Can I store Sulfo-Cy7.5 conjugates in PBS at 4°C? A: Short term (1-2 weeks), yes. For long-term storage, add 0.1% BSA (Bovine Serum Albumin) and glycerol (50%), aliquot, and store at -20°C. The BSA acts as a stabilizer and prevents the conjugate from sticking to the tube walls, which can induce aggregation [1][3].

Q: My absorption spectrum has a "double hump." What does this mean? A: This is the classic signature of H-aggregation. The primary peak at ~778 nm decreases, and a secondary blue-shifted peak appears around 700-720 nm. This indicates your DOL is too high or the buffer ionic strength is promoting stacking. Re-purify to remove free dye or lower the labeling ratio [4].

Q: Is Sulfo-Cy7.5 pH sensitive? A: Cyanine dyes are generally stable between pH 3 and 10. However, fluorescence intensity can drop in highly acidic environments (< pH 4) due to protonation of the indole nitrogens. For optimal stability, maintain pH 7.2–7.6 [2].

Q: Why does my signal disappear during in vivo imaging? A: This is likely radiobleaching or photobleaching if you are using concurrent radiation or intense excitation light. The polymethine chain is sensitive to free radicals generated by metabolic processes or radiation. Co-injection of Ascorbic Acid (Vitamin C) has been proven to protect cyanine dyes in these environments [5].

References

  • ResearchGate. Prevention of H-Aggregates Formation in Cyanine Labeled Macromolecules. [Link]

  • Hernandez, R., et al. (2017). Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents.[4] Theranostics, 7(1), 1-8. [Link]

Sources

Technical Support Center: Enhancing the Stability of Sulfo-Cyanine7.5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sulfo-Cyanine7.5 labeled antibodies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we have compiled this resource to address common challenges and ensure the success of your experiments.

Understanding Sulfo-Cyanine7.5 Instability: A Quick Overview

Sulfo-Cyanine7.5 (Sulfo-Cy7.5) is a near-infrared (NIR) fluorescent dye widely used for in vivo imaging and other fluorescence-based assays due to its deep tissue penetration and minimal autofluorescence. However, like other cyanine dyes, Sulfo-Cy7.5 is susceptible to degradation, which can compromise experimental results. The primary culprits behind its instability are:

  • Photobleaching: Irreversible photo-induced degradation of the fluorophore upon exposure to excitation light.[1][2]

  • Oxidation: Damage caused by reactive oxygen species (ROS), which can be generated during fluorescence excitation.[3][4]

  • Aggregation: Formation of non-fluorescent dimers or larger aggregates, particularly at high concentrations.[]

This guide will provide you with the knowledge and tools to mitigate these issues and improve the stability and performance of your Sulfo-Cyanine7.5 labeled antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-antibody ratio for Sulfo-Cyanine7.5 labeling?

An optimal dye-to-antibody ratio (DOL) is crucial for achieving a bright, stable conjugate without compromising antibody function. For most IgG antibodies, a DOL of 2-3 is recommended.[6][7] Exceeding this range can lead to fluorescence quenching, where the dye molecules interact and reduce the overall fluorescence signal.[6][8] Conversely, a low DOL will result in a dim signal.[7]

Q2: What are the recommended storage conditions for Sulfo-Cyanine7.5 labeled antibodies?

Proper storage is critical for maintaining the stability of your conjugate. Here are our recommendations:

Storage ConditionRecommendationRationale
Temperature Store at 4°C for short-term use (up to 1 month) and in single-use aliquots at -20°C or -80°C for long-term storage.[6][9]Avoids repeated freeze-thaw cycles that can denature the antibody and cause aggregation.[9]
Light Protection Store in the dark or in amber-colored tubes.[9][10]Protects the Sulfo-Cy7.5 dye from photobleaching.[1]
Additives Consider adding a cryoprotectant like 50% glycerol for -20°C storage.[10] Sodium azide (0.02-0.05%) can be added to prevent microbial growth.[9][11]Glycerol prevents the formation of ice crystals that can damage the antibody. Sodium azide is a common preservative.

Q3: Can I use a frost-free freezer to store my Sulfo-Cyanine7.5 labeled antibodies?

No, it is highly recommended to avoid using a frost-free freezer. These freezers have automatic defrost cycles that repeatedly warm up and cool down, which can damage the antibody through freeze-thaw stress.[9]

Troubleshooting Guide

This section addresses common problems encountered during the labeling and use of Sulfo-Cyanine7.5 antibodies.

Problem 1: Low or No Fluorescent Signal

Possible Causes and Solutions:

  • Inefficient Labeling:

    • Incorrect pH: The labeling reaction with NHS esters is most efficient at a pH of 8.5 ± 0.5.[12] Ensure your antibody is in a suitable buffer, such as sodium bicarbonate, at the correct pH.

    • Interfering Substances: Buffers containing primary amines (e.g., Tris) or ammonium ions will compete with the antibody for the dye, reducing labeling efficiency.[12][] Purify your antibody into a compatible buffer like PBS before labeling.

    • Low Antibody Concentration: A low antibody concentration (<1 mg/mL) can lead to poor labeling efficiency.[12][] Concentrate your antibody if necessary.

  • Photobleaching:

    • Excessive Light Exposure: Minimize the exposure of your labeled antibody to excitation light during imaging.[1][14] Use the lowest possible laser power and exposure time that still provides a detectable signal.

    • Lack of Antifade Reagents: Use a commercial antifade mounting medium for fixed-cell imaging or an oxygen scavenging system for live-cell imaging to reduce photobleaching.[1][2]

  • Fluorescence Quenching:

    • High DOL: As mentioned in the FAQs, a high degree of labeling can lead to self-quenching.[6][8] Optimize your labeling reaction to achieve a DOL of 2-3.

Problem 2: High Background or Non-specific Staining

Possible Causes and Solutions:

  • Unbound Dye:

    • Inadequate Purification: Ensure all free, unreacted Sulfo-Cyanine7.5 dye is removed after the labeling reaction. Gel filtration or dialysis are effective purification methods.[12][]

  • Antibody Aggregation:

    • Improper Storage: Repeated freeze-thaw cycles can cause antibody aggregation, leading to non-specific binding. Store your labeled antibody in single-use aliquots.[9]

    • High Concentration: Storing the conjugate at a very high concentration can promote aggregation. Dilute the antibody to a working concentration just before use.

  • Hydrophobic Interactions:

    • Dye Properties: Although Sulfo-Cy7.5 is sulfonated to increase water solubility, some non-specific binding due to residual hydrophobicity can occur.[] Include blocking agents like BSA in your staining buffer and perform thorough washing steps.

Experimental Protocols

Protocol 1: Antibody Labeling with Sulfo-Cyanine7.5 NHS Ester

This protocol provides a general guideline for labeling IgG antibodies with Sulfo-Cyanine7.5 NHS ester.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS, pH 7.4)

  • Sulfo-Cyanine7.5 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.[12]

    • If necessary, exchange the buffer using a desalting column or dialysis against PBS, pH 7.4.

    • Adjust the pH of the antibody solution to 8.5 by adding 1 M sodium bicarbonate.[12]

  • Dye Preparation:

    • Dissolve the Sulfo-Cyanine7.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[12]

  • Labeling Reaction:

    • Add the Sulfo-Cyanine7.5 solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.[12][15]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[12]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS, pH 7.4.[12]

    • Collect the first colored fraction, which contains the labeled antibody.

Diagram: Antibody Labeling Workflow

AntibodyLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_product Final Product Antibody Antibody in Amine-Free Buffer Reaction Incubate 1 hr at RT (Protected from Light) Antibody->Reaction Adjust pH to 8.5 Dye Sulfo-Cy7.5 NHS Ester in DMSO Dye->Reaction Purification Gel Filtration (e.g., Sephadex G-25) Reaction->Purification Stop Reaction Labeled_Ab Purified Labeled Antibody Purification->Labeled_Ab

Caption: Workflow for labeling antibodies with Sulfo-Cyanine7.5 NHS ester.

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled antibody at 280 nm (for the antibody) and ~778 nm (for Sulfo-Cyanine7.5).[16]

Formula:

DOL = (A_dye × ε_Ab) / [(A_280 - (A_dye × CF_280)) × ε_dye]

Where:

  • A_dye = Absorbance of the conjugate at the dye's maximum absorption wavelength.

  • A_280 = Absorbance of the conjugate at 280 nm.

  • ε_Ab = Molar extinction coefficient of the antibody at 280 nm (typically 210,000 M⁻¹cm⁻¹ for IgG).

  • ε_dye = Molar extinction coefficient of the dye at its maximum absorption wavelength (typically 222,000 M⁻¹cm⁻¹ for Sulfo-Cy7.5).[16]

  • CF_280 = Correction factor for the dye's absorbance at 280 nm (typically ~0.09 for Sulfo-Cy7.5).[16]

Advanced Stability Enhancement

For applications requiring high photostability, such as single-molecule imaging or long-term live-cell imaging, the use of stabilizers is recommended.

The Role of Reactive Oxygen Species (ROS) and Stabilizers

Fluorescence excitation can generate ROS, which can chemically degrade the Sulfo-Cyanine7.5 dye.[3] Stabilizers, also known as antifade agents, work by scavenging these harmful ROS.

Diagram: Mechanism of Photobleaching and Stabilization

Photobleaching cluster_excitation Excitation & Emission cluster_degradation Degradation Pathway cluster_protection Protection Pathway Ground_State Sulfo-Cy7.5 (Ground State) Excited_State Sulfo-Cy7.5 (Excited State) Ground_State->Excited_State Excitation Light Excited_State->Ground_State Fluorescence Emission ROS Reactive Oxygen Species (ROS) Excited_State->ROS Generates Bleached_Dye Bleached Sulfo-Cy7.5 ROS->Bleached_Dye Causes Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Scavenged by Stabilizer Stabilizer (Antifade Agent) Stabilizer->Neutralized_ROS

Caption: Simplified mechanism of photobleaching and the protective role of stabilizers.

Recommended Stabilizers

While a variety of commercial antifade reagents are available, some commonly used components include:

  • Ascorbic Acid (Vitamin C): A potent antioxidant that can reduce photobleaching.[17]

  • Trolox: A water-soluble analog of Vitamin E that is effective in reducing ROS-mediated damage.[3]

  • Oxygen Scavenging Systems: For live-cell imaging, enzymatic systems like glucose oxidase and catalase can be used to remove dissolved oxygen, a key component in ROS formation.[1]

The optimal choice and concentration of a stabilizer will depend on the specific application and experimental conditions. It is recommended to consult the literature and product manuals for guidance.

References

  • Interchim. (n.d.). Sulfo-CYanine Antibody Labeling Kit. Retrieved from [Link]

  • MedChemExpress. (2025, July 2). Is there a labeling process for Sulfo-Cyanine7 (CY7)? ResearchGate. Retrieved from [Link]

  • AxisPharm. (n.d.). sulfo-Cyanine7.5. Retrieved from [Link]

  • Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved from [Link]

  • Evident Scientific. (n.d.). Photobleaching. Retrieved from [Link]

  • Ferreira, C. A., et al. (2017). Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents. Bioconjugate Chemistry, 28(3), 854–861. [Link]

  • Cygnus Technologies. (n.d.). Conjugate Stabilizers. Retrieved from [Link]

  • Antibodies.com. (n.d.). Sulfo-Cyanine 7.5 NHS ester (A270305). Retrieved from [Link]

  • Ranjit, S., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(2), 448–454. [Link]

  • AxisPharm. (n.d.). sulfo-Cyanine7. Retrieved from [Link]

  • ChemCopilot. (2025, September 15). The Hidden Influence of Reactive Oxygen Species (ROS) in Modern Chemistry. Retrieved from [Link]

  • Li, W., et al. (2016). Long-Term Alteration of Reactive Oxygen Species Led to Multidrug Resistance in MCF-7 Cells. Oxidative Medicine and Cellular Longevity, 2016, 7053451. [Link]

  • Giepmans, B. N. G., et al. (2025, January 22). Mechanistic Insights into HRP-Catalyzed Oxidation of the Near-Infrared Fluorescent Dye Sulfo-cyanine 7. ACS Measurement Science Au. [Link]

  • Nakano, A. (2023, December 5). Quality assessment of antibody drug conjugate. CASSS. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Effects Of Reactive Oxygen Species On Cyan Fluorescent Protein. Retrieved from [Link]

  • BioAgilytix. (n.d.). Development of Critical Quality Attributes as part of Antibody Drug Conjugate Control Strategy. Retrieved from [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]

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addressing imaging artifacts with Sulfo-Cyanine7.5 probes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Addressing Imaging Artifacts

Welcome to the technical support center for Sulfo-Cyanine7.5 (Sulfo-Cy7.5) probes. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common imaging artifacts encountered during their experiments. As Senior Application Scientists, we understand that robust and reproducible data is paramount. Therefore, this guide moves beyond simple checklists to explain the underlying causes of artifacts and provide logical, field-proven strategies for their elimination.

Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye prized for its deep tissue penetration and high signal-to-background potential, with an absorption maximum around 788 nm and an emission maximum near 808 nm[]. Its excellent water solubility, conferred by multiple sulfonate groups, is designed to minimize aggregation and facilitate bioconjugation in aqueous environments[][][3]. However, like any experimental tool, achieving optimal performance requires a nuanced understanding of its properties and potential interactions within complex biological systems.

This guide is structured as a series of frequently asked questions (FAQs) that directly address specific issues. Each section provides a detailed explanation of the problem, its root causes, and a step-by-step protocol for resolution.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a systematic approach to troubleshooting. The following workflow outlines a logical sequence of steps to identify and resolve most imaging artifacts.

G cluster_0 Phase 1: Observation & Initial Assessment cluster_1 Phase 2: Problem Isolation cluster_2 Phase 3: Solution & Validation Observe Observe Artifact (e.g., High Background, Weak Signal) Review Review Protocol & Parameters (Concentrations, Laser Power, Filters) Observe->Review Controls Analyze Control Samples (Unstained, Secondary Ab Only) Review->Controls IsolateVar Isolate a Single Variable (e.g., Probe Concentration) Controls->IsolateVar Identify likely cause Titrate Perform Titration or Parameter Sweep IsolateVar->Titrate Compare Compare Results to Controls Titrate->Compare Optimize Implement Optimized Parameter Compare->Optimize Identify optimal condition Validate Validate with Positive & Negative Controls Optimize->Validate Proceed Proceed with Experiment Validate->Proceed

Caption: A systematic workflow for troubleshooting imaging artifacts.

FAQs and Troubleshooting Guides

Why is my background signal so high, resulting in a low signal-to-noise ratio (SNR)?

This is the most common issue in fluorescence imaging. A high background can obscure your specific signal, making data interpretation difficult and unreliable[4][5]. The goal is to maximize the signal from your target while minimizing fluorescence from all other sources[6].

Core Causes & Mechanisms:

High background fluorescence can stem from several sources, often acting in concert[7][8]:

  • Autofluorescence: Biological samples inherently fluoresce. Components like NADH, collagen, and elastin in tissues, or chlorophyll from rodent diets in in vivo studies, can emit light in the NIR spectrum, confounding the probe's signal[7][9][10].

  • Unbound Probe: Residual, unbound Sulfo-Cy7.5 conjugate in the sample will fluoresce, creating a diffuse haze that elevates the overall background.

  • Non-Specific Binding: The probe may bind to off-target sites through hydrophobic or electrostatic interactions. While Sulfo-Cy7.5 is hydrophilic, the molecule it is conjugated to (e.g., an antibody) may have properties that promote non-specific binding[11].

  • Excessive Probe Concentration: Using too much probe not only increases the likelihood of non-specific binding but can also lead to concentration-dependent artifacts[10][12].

G cluster_sources Primary Sources of Background Signal HighBg High Background (Low SNR) AutoF Autofluorescence (Tissue, Diet, Media) HighBg->AutoF Unbound Unbound Probe HighBg->Unbound NonSpec Non-Specific Binding HighBg->NonSpec HighConc Excessive Probe Concentration HighBg->HighConc Unbound->NonSpec increases risk HighConc->Unbound leads to

Caption: The primary contributors to high background fluorescence.

Troubleshooting Protocol:

  • Run Control Samples: This is non-negotiable.

    • Unstained Control: Image a sample without any probe to determine the baseline level of autofluorescence[10].

    • Isotype/Secondary-Only Control: If using antibodies, a control with just the labeled secondary antibody or an isotype control primary antibody will reveal non-specific antibody binding[5].

  • Optimize Probe Concentration:

    • Perform a titration experiment, testing concentrations below, at, and above the recommended starting point[8][10].

    • Start with a low concentration (e.g., 1 µg/mL for antibodies) and incrementally increase it to find the optimal balance between signal and background[10].

  • Improve Washing Steps:

    • Increase the number and duration of wash steps after probe incubation to more thoroughly remove unbound conjugate[5][8].

    • Incorporate a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffer to disrupt weak, non-specific interactions.

  • Mitigate Autofluorescence:

    • In Vivo Imaging: Switch rodent subjects to a purified, chlorophyll-free diet for at least one week prior to imaging. This can reduce gut autofluorescence by orders of magnitude[9][13].

    • Ex Vivo/Cellular Imaging: If autofluorescence is high, consider using spectral unmixing algorithms if your imaging system supports it. This technique differentiates the emission spectrum of your dye from the broader autofluorescence spectrum[9].

Quantitative Data Summary: Probe Concentration & Diet

ParameterRecommendation for High SNRRationale
Probe Concentration (Antibodies) Titrate from 0.5 - 5.0 µg/mLFind the lowest concentration that gives a robust specific signal over background[10].
Probe Concentration (Peptides/Small Molecules) Titrate from 50 nM - 500 nMSmall molecule probes often require lower concentrations; titration is key.
In Vivo Animal Diet Purified, low-fluorescence dietEliminates chlorophyll-based autofluorescence from the GI tract[9][13].

Senior Application Scientist's Note: A common oversight is attributing all background issues to the dye itself. More often than not, the problem lies in the experimental conditions. Before ordering a new probe, always exhaust protocol optimizations. For in vivo work, the impact of diet cannot be overstated. We have seen countless experiments salvaged simply by switching from standard chow to a purified diet. It is the single most effective way to improve SNR in abdominal NIR imaging[13].

Why is my fluorescent signal weak or disappearing quickly during imaging (Photobleaching)?

Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the loss of its ability to fluoresce[14]. While Sulfo-Cy7.5 exhibits good photostability, all fluorophores will eventually photobleach under sufficiently intense illumination[][15].

Core Causes & Mechanisms:

Photobleaching occurs when the dye molecule, after being excited, enters a long-lived, highly reactive triplet state. In this state, it can react with molecular oxygen to form singlet oxygen, a reactive species that attacks and destroys the dye's chemical structure[16]. The rate of photobleaching is directly proportional to the intensity and duration of the excitation light.

G Ground Ground State (S0) Excited Excited Singlet State (S1) Ground->Excited Excitation Light Excited->Ground Triplet Triplet State (T1) Excited->Triplet Intersystem Crossing Fluorescence Fluorescence Excited->Fluorescence Oxygen Molecular Oxygen (3O2) SingletO Singlet Oxygen (1O2) Triplet->SingletO Energy Transfer Bleached Bleached State (Non-fluorescent) SingletO->Bleached Oxidation

Caption: Simplified Jablonski diagram showing the photobleaching pathway.

Troubleshooting Protocol:

  • Reduce Exposure Time and Laser Power: This is the most direct solution.

    • Use the lowest laser power that provides a detectable signal.

    • Set the shortest possible camera exposure time.

    • Minimize the sample's exposure to light by focusing on an adjacent area before moving to your region of interest for final image acquisition.

  • Use an Antifade Mounting Medium: For fixed samples, this is essential.

    • Antifade reagents contain antioxidants and oxygen scavengers that quench triplet state molecules and reduce the formation of singlet oxygen[10][16].

    • Select a commercially available mounting medium with proven antifade properties.

  • Optimize Imaging System Settings:

    • Use a high-quality, high-numerical-aperture (NA) objective to collect emitted photons more efficiently.

    • Ensure your emission filter is correctly matched to Sulfo-Cy7.5's emission peak (~808 nm) to maximize signal collection.

Quantitative Data Summary: Imaging Parameters

ParameterStandard SettingOptimized for PhotostabilityRationale
Laser Power 50-100%5-20%Reduces the rate of excited state transitions and subsequent bleaching[15].
Exposure Time 500-1000 ms50-200 msMinimizes the total photon dose delivered to the sample.
Mounting Medium PBS/GlycerolCommercial Antifade MediumActively scavenges reactive oxygen species that cause photobleaching[16].

Senior Application Scientist's Note: There is often a trade-off between image quality and photobleaching. A "perfect" image with zero noise might require high laser power that rapidly destroys your signal. The goal is to acquire sufficiently good data for your analysis, not necessarily the most beautiful image. Always start with low laser power and short exposures, and only increase them if the signal is truly undetectable. For live-cell or dynamic studies, this principle is even more critical.

Could my signal artifacts be caused by probe aggregation?

While Sulfo-Cy7.5 is highly water-soluble, aggregation can still occur under certain conditions, leading to fluorescence quenching or non-specific, punctate staining[][].

Core Causes & Mechanisms:

Cyanine dyes can form non-fluorescent or weakly fluorescent aggregates (H-aggregates) through intermolecular interactions, especially at high concentrations or in buffers with high ionic strength[17]. This process, known as fluorescence quenching, occurs when excited-state energy is lost non-radiatively within the aggregate instead of being emitted as light[][19].

Troubleshooting Protocol:

  • Confirm Correct Probe Storage and Handling:

    • Store the lyophilized probe desiccated and protected from light at -20°C[20][21].

    • Prepare stock solutions in a high-quality, anhydrous solvent like DMSO. Briefly centrifuge the vial before opening to ensure all powder is at the bottom.

  • Optimize Working Concentration: As with high background, aggregation is often concentration-dependent. Perform a careful titration to use the lowest effective concentration.

  • Check Buffer Compatibility:

    • Avoid buffers with extremely high salt concentrations, which can promote hydrophobic interactions and aggregation.

    • Ensure the final working solution is well-mixed and does not contain any visible precipitate.

  • Validate Conjugation Protocol:

    • If you are performing your own conjugations, ensure the dye-to-protein ratio is not excessively high. Over-labeling can lead to both quenching and altered protein solubility.

Senior Application Scientist's Note: The sulfonate groups on Sulfo-Cy7.5 are there specifically to combat aggregation[][]. If you suspect aggregation is an issue, the first place to look is your concentration. It is far more likely that the working concentration is too high than that the dye is inherently faulty. A simple test is to measure the absorbance spectrum of your working solution; aggregation can sometimes cause a shift or broadening of the absorbance peak.

I'm seeing a signal in an unexpected channel during multi-color imaging. What's happening?

When performing multi-color experiments, you may observe "bleed-through" or "crosstalk" where the signal from one fluorophore is detected in another's channel. With cyanine dyes, a more complex artifact known as "photoconversion" or "blue-conversion" can also occur.

Core Causes & Mechanisms:

  • Spectral Bleed-through: This is the most common form of crosstalk. The emission spectrum of Sulfo-Cy7.5 is broad, and its tail might extend into the detection window of a shorter wavelength channel.

  • Photoconversion ("Blue-Conversion"): Under intense laser irradiation, some cyanine dyes can be photochemically altered into a new species that has a blue-shifted (shorter wavelength) emission spectrum[14][22][23]. For example, a far-red dye can be converted into a product that fluoresces in the red or orange channel, leading to false-positive colocalization signals[24][25].

Troubleshooting Protocol:

  • Perform Single-Color Controls: This is the definitive test. Prepare samples labeled with only Sulfo-Cy7.5 and image them across all channels you plan to use. This will reveal the extent of any bleed-through into other channels.

  • Optimize Filter Sets and Sequential Scanning:

    • Use narrow bandpass emission filters to minimize the collection of out-of-channel fluorescence.

    • If your microscope supports it, use sequential scanning. Acquire the image for the Sulfo-Cy7.5 channel first, then switch the laser and filters to acquire the other channels separately. This prevents the excitation laser for one dye from exciting another.

  • Address Photoconversion:

    • Be aware that this phenomenon exists, especially in super-resolution or long-term imaging experiments that use high laser power[23][25].

    • Minimize laser exposure as discussed in the photobleaching section. Photoconversion is often a byproduct of the same processes that lead to photobleaching.

    • If false colocalization is suspected, perform a control experiment where you intentionally photobleach the Sulfo-Cy7.5 with its excitation laser and see if a signal appears in the shorter-wavelength channel[23].

Senior Application Scientist's Note: The "blue-conversion" of cyanine dyes is a subtle but significant artifact that can easily lead to incorrect conclusions, particularly in colocalization studies[22][24]. If you observe colocalization that contradicts other biological data, this artifact should be a prime suspect. The single-color control is your most powerful tool for diagnosing this issue. Always believe your controls over your experimental result.

References

  • Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection. (2023). Journal of Biomedical Optics.
  • Troubleshooting high background fluorescence in the CAA-0225 assay. (n.d.). Benchchem.
  • Strategies to Overcome Autofluorescence in Nanoprobe‐Driven In Vivo Fluorescence Imaging. (n.d.).
  • Troubleshooting Tips for Fluorescence Staining. (2022). Biotium.
  • Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection. (2023).
  • Troubleshooting in Fluorescent Staining. (2024).
  • What troubleshooting is recommended if the background signal is very high?. (n.d.). PCR Biosystems.
  • Does the fluorescence of Cyanine dyes depend on pH?. (n.d.). Lumiprobe help center.
  • sulfo-Cyanine7.5. (n.d.). AxisPharm.
  • Guide to Cyanine Dyes: Cy7, Cy5, Cy5.5, Cy3. (2022). BOC Sciences.
  • NIR-II-excited off-on-off fluorescent nanoprobes for sensitive molecular imaging in vivo. (2025). eScholarship.org.
  • Molecular Engineering of Near-Infrared Fluorescent Probes for Cell Membrane Imaging. (n.d.). PMC.
  • Background in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific - ES.
  • sulfo-Cyanine7.5 in Fluorophores. (n.d.). Lumiprobe.
  • Blue-conversion of organic dyes produces artifacts in multicolor fluorescence imaging. (n.d.). Chemical Science (RSC Publishing).
  • Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. (n.d.). CLF.
  • Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. (n.d.). PMC.
  • sulfo-Cyanine7.5 Dyes. (n.d.). Probes / BOC Sciences.
  • Photoblueing of organic dyes can cause artifacts in super-resolution microscopy. (n.d.).
  • sulfo-Cyanine7.5 maleimide. (n.d.). Lumiprobe.
  • Understanding Fluorescence Quenching in BODIPY Dyes. (n.d.). Probes / BOC Sciences.
  • (A) Effect of pH on fluorescence intensity of the cyanine in the... (n.d.).
  • Watch out for artifacts in your next multi-colour fluorescence imaging experiment. (2021). Technology Networks.
  • sulfo-Cyanine7.5 carboxylic acid. (n.d.). Lumiprobe.
  • Sulfo-Cy5 photobleaching - any experience?. (2022). Microforum.
  • sulfo-Cyanine7.5 alkyne. (n.d.). Lumiprobe.
  • Blue-conversion of organic dyes produces artifacts in multicolor fluorescence imaging. (2021). Semantic Scholar.
  • Optimization of signal-to-noise ratio for efficient microarray probe design. (2016). PMC - NIH.
  • Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. (2017). University of Ottawa NMR Facility Blog.
  • Artifacts in Diagnostic Ultrasonography. (n.d.). Journal of Medical Ultrasound.
  • Sulfo-Cy7.5 NHS ester | Hydrophilic Dye. (n.d.). MedchemExpress.com.
  • Blue-conversion of organic dyes produces artifacts in multicolor fluorescence imaging. (n.d.). PMC.
  • Signal-to-noise r
  • sulfo-Cyanine7.5 NHS ester. (n.d.). Lumiprobe.
  • Photoblueing of organic dyes can cause artifacts in super-resolution microscopy. (n.d.).
  • Key Errors to Avoid in the Consideration of Fluorescence Quenching D
  • How to Calculate Signal to Noise R
  • Photoblueing of organic dyes can cause artifacts in super-resolution microscopy. (2021). PMC.
  • How can I improve my signal-to-noise ratio?. (n.d.). Izon Science Support Centre.
  • Fluorescence emission originated from the H-aggregated cyanine dye with chiral gemini surfactant assemblies having a narrow absorption band and a remarkably large Stokes shift. (n.d.).

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Technical Support Center: Long-Term Storage and Stability of Sulfo-Cyanine7.5 Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sulfo-Cyanine7.5 (Sulfo-Cy7.5) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the long-term stability and performance of your fluorescently labeled molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

I. Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems you might encounter with your Sulfo-Cy7.5 conjugates, offering potential causes and actionable solutions.

Issue 1: Weak or No Fluorescent Signal

You've performed your assay (e.g., flow cytometry, fluorescence microscopy, or in vivo imaging) and observe a significantly lower-than-expected or absent fluorescent signal from your Sulfo-Cy7.5 conjugate.

Potential Cause Explanation & Recommended Solution
Degradation of the Conjugate The polymethine chain of cyanine dyes is susceptible to photobleaching and oxidative damage, leading to a loss of fluorescence.[1] This can be exacerbated by improper storage or repeated freeze-thaw cycles. Solution: 1. Verify Storage Conditions: Ensure conjugates are stored at -20°C or -80°C in the dark and protected from moisture.[2][3][4][5] Aliquoting the conjugate upon receipt can minimize freeze-thaw cycles. 2. Assess Conjugate Integrity: If possible, measure the absorbance spectrum of your conjugate. A significant decrease in the characteristic absorbance maximum around 778 nm may indicate dye degradation.[4][6] 3. Use Freshly Prepared Solutions: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]
Low Labeling Efficiency If you prepared the conjugate in-house, a low dye-to-protein (or other molecule) ratio will result in a weak signal. Solution: 1. Optimize Labeling Reaction: Ensure the pH of the protein solution is between 8.0 and 9.0 for efficient amine labeling with NHS esters.[2][7] Buffers should be free of primary amines (e.g., Tris) which compete with the labeling reaction.[2][7] 2. Check Protein Concentration: A protein concentration below 2 mg/mL can significantly reduce labeling efficiency.[2][7] 3. Adjust Dye/Protein Ratio: While a 10:1 molar ratio of dye to protein is often recommended, optimization may be necessary.[2]
Inaccessible Target For applications like immunofluorescence or flow cytometry, the target epitope may be hidden or blocked, preventing the conjugate from binding. Solution: 1. Confirm Target Expression: Verify that the target protein is expressed in your sample. 2. Optimize Staining Protocol: For intracellular targets, ensure adequate cell permeabilization.[8] Consider adjusting incubation times and temperatures.[8]
Instrument Settings Incorrect laser lines, filters, or detector settings on your imaging system will prevent the detection of the Sulfo-Cy7.5 signal. Solution: 1. Verify Instrument Configuration: Ensure your instrument is set up to excite near the absorption maximum (~778 nm) and detect emission around the maximum (~797 nm) of Sulfo-Cy7.5.[6] 2. Laser Alignment: Use calibration beads to confirm proper laser alignment on flow cytometers.[8][9]
Issue 2: High Background or Non-Specific Staining

Your images or data show high background fluorescence, making it difficult to distinguish the specific signal from your Sulfo-Cy7.5 conjugate.

Potential Cause Explanation & Recommended Solution
Unbound Free Dye Inadequate purification after the conjugation reaction can leave unbound Sulfo-Cy7.5 in the solution, which can non-specifically bind to cells or tissues. Solution: 1. Purify the Conjugate: Use size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove any remaining free dye after the labeling reaction.[2]
Conjugate Aggregation At high concentrations, cyanine dyes can form non-fluorescent aggregates, but they can also contribute to non-specific binding.[1] Solution: 1. Optimize Conjugate Concentration: Titrate your conjugate to find the optimal concentration that provides a good signal-to-noise ratio.[10] 2. Use Blocking Buffers: For cell-based assays, pre-incubate your sample with a blocking buffer (e.g., containing BSA or serum) to minimize non-specific binding.
Autofluorescence Biological samples, especially tissues, can exhibit natural fluorescence (autofluorescence), which can interfere with the desired signal.[10] Solution: 1. Include Unstained Controls: Always include an unstained sample to assess the level of autofluorescence.[10] 2. Use Spectral Unmixing: If your imaging system has this capability, it can help to separate the specific Sulfo-Cy7.5 signal from the autofluorescence background.
Issue 3: Inconsistent Results Between Experiments

You are observing variability in signal intensity or staining patterns when repeating the same experiment.

Potential Cause Explanation & Recommended Solution
Conjugate Instability Over Time As discussed, Sulfo-Cy7.5 conjugates can degrade over time, leading to decreased performance.[11] Solution: 1. Aliquot and Store Properly: Upon receiving or preparing a new batch of conjugate, divide it into single-use aliquots and store at -80°C for long-term stability.[2] 2. Use Fresh Aliquots: Avoid using an aliquot that has been repeatedly freeze-thawed.[12]
Photobleaching During Imaging Cyanine dyes are susceptible to photobleaching, where intense light exposure during imaging can irreversibly destroy the fluorophore.[1] Solution: 1. Minimize Light Exposure: Protect your samples from light during all staining and incubation steps.[3][4][6] During imaging, use the lowest possible laser power and exposure time that still provides a detectable signal. 2. Use Antifade Reagents: Mount your samples in an antifade mounting medium to reduce photobleaching during microscopy.
Variations in Experimental Conditions Small changes in buffer pH, incubation times, or temperature can affect the stability and binding of the conjugate.[1] Solution: 1. Standardize Protocols: Maintain consistent protocols for all experiments, paying close attention to buffer composition and pH. While the fluorescence of some cyanine dyes is relatively stable across a range of pH values, extreme conditions should be avoided.[13][14]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the long-term storage and stability of Sulfo-Cyanine7.5 conjugates.

Q1: What are the optimal storage conditions for Sulfo-Cyanine7.5 conjugates?

A1: For long-term storage, Sulfo-Cyanine7.5 conjugates should be stored at -20°C or, for even better stability, at -80°C.[2] It is crucial to protect them from light and moisture.[2][3][4][6] Upon first use, it is highly recommended to aliquot the conjugate into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the conjugate.[2][12] An aliquot that is in current use can be stored at 4°C for a short period to avoid freezing and thawing.[12]

Q2: How long can I expect my Sulfo-Cyanine7.5 conjugate to be stable?

A2: The stability of the conjugate is often determined more by the biomolecule it is attached to (e.g., an antibody) than the fluorophore itself.[12] When stored correctly at -20°C in the dark and desiccated, the unconjugated dye can be stable for 12 to 24 months.[3][6] For stock solutions of the dye, storage at -80°C can extend stability to 6 months, while at -20°C it is typically stable for 1 month.[2][15] The stability of the final conjugate will depend on the stability of the labeled protein or molecule.

Q3: Does the buffer composition affect the stability of Sulfo-Cyanine7.5 conjugates?

A3: Yes, the buffer composition can impact stability. It is important to avoid buffers containing primary amines (like Tris) during the conjugation process as they will compete with the labeling reaction.[2][7] For storage, a buffer at a physiological pH (around 7.2-7.4), such as PBS, is generally suitable. The addition of protein stabilizers like bovine serum albumin (BSA) can also help to increase the shelf life of antibody conjugates.[16]

Q4: Can I use antioxidants to improve the stability of my Sulfo-Cyanine7.5 conjugate?

A4: The use of antioxidants can be beneficial, particularly in imaging applications where photobleaching is a concern. Reactive oxygen species (ROS) generated during light exposure can accelerate the degradation of cyanine dyes.[1] Some studies have shown that antioxidants can help to photostabilize cyanine dyes.[17][18] However, the compatibility and effectiveness of specific antioxidants should be evaluated for your particular application.

Q5: How does pH affect the fluorescence of Sulfo-Cyanine7.5?

A5: The fluorescence intensity of sulfo-cyanine dyes, including derivatives similar to Sulfo-Cy7.5, has been shown to be largely independent of pH within a physiological range.[13] This provides a stable signal in typical biological buffers. However, extreme pH values should be avoided as they can affect the stability of the conjugate and the labeled biomolecule.

III. Visualizing Stability and Degradation Concepts

To better understand the factors affecting your experiments, the following diagrams illustrate key concepts.

Workflow for Troubleshooting Weak Fluorescent Signal

G start Weak or No Signal Observed check_storage Verify Conjugate Storage (-20°C/-80°C, dark, aliquoted) start->check_storage check_labeling Review In-House Labeling Protocol (pH, concentration, dye:protein ratio) start->check_labeling check_target Confirm Target Accessibility (Expression, permeabilization) start->check_target check_instrument Validate Instrument Settings (Lasers, filters, detectors) start->check_instrument solution_storage Use a fresh, properly stored aliquot check_storage->solution_storage Improper storage solution_labeling Optimize labeling reaction check_labeling->solution_labeling Suboptimal labeling solution_target Optimize staining protocol check_target->solution_target Inaccessible target solution_instrument Correct instrument setup check_instrument->solution_instrument Incorrect settings

Caption: A troubleshooting flowchart for diagnosing weak fluorescent signals.

Factors Influencing Sulfo-Cy7.5 Conjugate Stability

G conjugate Sulfo-Cy7.5 Conjugate Stability storage Storage Conditions - Temp (-20°C/-80°C) - Light protection - Moisture control - Aliquoting conjugate->storage buffer Buffer Environment - pH (neutral range) - Stabilizers (e.g., BSA) - Absence of reactive species conjugate->buffer handling Experimental Handling - Minimize freeze-thaw - Protection from light - Use of antifade reagents conjugate->handling photophysics Inherent Photophysics - Susceptibility to photobleaching - Oxidative degradation conjugate->photophysics

Caption: Key factors impacting the long-term stability of conjugates.

IV. References

  • How Triton X-100 Enhances Cyanine Dye Stability for Imaging. [Link]

  • Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids - ChemRxiv. [Link]

  • Sulfo-CYanine Antibody Labeling Kit - Interchim. [Link]

  • Long-term monitoring of intravital biological processes using fluorescent protein-assisted NIR-II imaging - PubMed Central. [Link]

  • Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy - PMC. [Link]

  • Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics - Cambridge University Press & Assessment. [Link]

  • Sulfo-Cyanine 7.5 NHS ester (A270305) - Antibodies.com. [Link]

  • A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PMC. [Link]

  • Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. [Link]

  • A water-soluble, long fluorescent lifetime DNA probe for real-time dynamic visualization of mitosis in live cells and applicability for FLIM/time-gated imaging - Journal of Materials Chemistry B (RSC Publishing). [Link]

  • sulfo-Cyanine7.5 - AxisPharm. [Link]

  • Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo - MDPI. [Link]

  • A Water Soluble, Long Fluorescent Lifetime DNA Probe for Real-Time Dynamic Visualization of Mitosis in Live Cells and Applicability for FLIM/Time-gated Imaging | ChemRxiv. [Link]

  • Longitudinal Assessment of Fluorescence Stability Shows Fluorescence Intensity Decreases Over Time: Implications for Fluorescence Microscopy Studies | bioRxiv. [Link]

  • Cyanine Polyene Reactivity: Scope and Biomedical Applications - PMC. [Link]

  • Fluorescent Reporter Antibody Conjugation - Leinco Technologies. [Link]

  • Conjugation Protocol for Carboxylated Fluorescent Microspheres (F52502) - Ocean NanoTech, LLC. [Link]

  • Mechanistic Insights into HRP-Catalyzed Oxidation of the Near-Infrared Fluorescent Dye Sulfo-cyanine 7 | ACS Measurement Science Au. [Link]

  • Troubleshooting Flow Cytometry - Hycult Biotech. [Link]

  • (A) Effect of pH on fluorescence intensity of the cyanine in the... | Download Scientific Diagram - ResearchGate. [Link]

  • Antibody Conjugation Techniques - FluoroFinder. [Link]

  • Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. [Link]

  • Effect of Trimethine Cyanine Dye- and Folate-Conjugation on the In Vitro Biological Activity of Proapoptotic Peptides - MDPI. [Link]

  • Fluorescent Probes for Protein and Nucleic Acid Labeling - Boca Scientific Inc.. [Link]

  • Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product? | ResearchGate. [Link]

  • Opinion on Cyanine Dye Conjugates for Biomedical Applications - Crimson Publishers. [Link]

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managing spectral overlap in multicolor experiments with Sulfo-Cyanine7.5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Topic: Managing Spectral Overlap in Multicolor Experiments with Sulfo-Cyanine7.5 Audience: Senior Researchers, Flow Cytometry Core Managers, Drug Development Scientists Version: 2.1 (Current)

Technical Overview: The Spectral Identity

Sulfo-Cyanine7.5 (Sulfo-Cy7.[]5) is a water-soluble, near-infrared (NIR) fluorophore.[][2][3][4][5][] Unlike standard Cy7, which emits around 773 nm, Sulfo-Cy7.5 is red-shifted, mimicking the spectral profile of Indocyanine Green (ICG) and IRDye® 800CW.

Why this matters: In multiplex panels, users often conflate "Cy7" and "Cy7.5," leading to catastrophic bleed-through. Sulfo-Cy7.5 operates in the "NIR II" window where tissue autofluorescence is lowest, but it sits dangerously close to the detection limits of standard PMTs and overlaps heavily with Alexa Fluor 790.

Spectral Data Table
PropertySulfo-Cyanine7.5Standard Cy7IRDye® 800CW
Excitation Max 788 nm750 nm774 nm
Emission Max 813 nm773 nm789 nm
Extinction Coeff. ~223,000 M⁻¹cm⁻¹~199,000 M⁻¹cm⁻¹~240,000 M⁻¹cm⁻¹
Stokes Shift 25 nm23 nm15 nm
Solubility High (Aqueous)Low (Organic req.)[][4][]High (Aqueous)

Hardware Configuration: Filters & Lasers

Q: My cytometer has a "Cy7" filter. Can I use it for Sulfo-Cy7.5? A: Proceed with extreme caution. Standard Cy7 filters (typically 780/60 BP ) will cut off the peak emission of Sulfo-Cy7.5 (813 nm), resulting in 50-70% signal loss.

Recommendation:

  • Excitation: Ideally, use a dedicated NIR laser (785 nm or 808 nm ). If using a standard Red laser (633/640 nm ), excitation efficiency will be <5%.

  • Emission: You require a long-pass filter or a red-shifted bandpass.

    • Optimal:810 nm Longpass (LP) or 820/60 Bandpass (BP) .

    • Acceptable:780/60 BP (Only if signal is very bright; expect loss).

Visualizing the Optical Path (Graphviz)

The following diagram illustrates the critical separation required between Cy7 and Sulfo-Cy7.5 to prevent data corruption.

SpectralSeparation Laser_Red Red Laser (640nm) Sample Multiplex Sample (Cy7 + Sulfo-Cy7.5) Laser_Red->Sample Excites Cy7 Laser_NIR NIR Laser (785nm) Laser_NIR->Sample Excites Cy7.5 Dichroic Dichroic Mirror (790 LP) Sample->Dichroic Mixed Emission Detector_A PMT A: Cy7 Signal (Bleed-through Risk) Sample->Detector_A Spectral Spillover (Cy7.5 into Cy7) Filter_Cy7 Filter A: 780/60 BP (Cy7 Channel) Dichroic->Filter_Cy7 < 790nm Light Filter_Cy75 Filter B: 820/60 BP (Sulfo-Cy7.5 Channel) Dichroic->Filter_Cy75 > 790nm Light Filter_Cy7->Detector_A Detector_B PMT B: Sulfo-Cy7.5 Signal (Target) Filter_Cy75->Detector_B

Caption: Optical path logic for separating Cy7 and Sulfo-Cy7.5. Note the dashed red line indicating the high risk of spillover if filters are not strictly defined.

Panel Design & Compensation Logic

Q: Can I use Cy7 and Sulfo-Cy7.5 in the same panel? A: Only on advanced spectral cytometers (e.g., Aurora, ID7000). On conventional flow cytometers, the overlap is too severe for reliable compensation.

  • The Conflict: Sulfo-Cy7.5 emission tail is broad. If you excite Cy7 (640nm), Sulfo-Cy7.5 is largely silent. However, if you excite Sulfo-Cy7.5 (785nm), Cy7 might be cross-excited if the laser power is high, or Cy7 emission tail (up to 850nm) will leak into the Cy7.5 detector.

Q: How do I compensate for Sulfo-Cy7.5 spillover? A: Because NIR dyes often exhibit low quantum efficiency in aqueous environments, "dim" signals make compensation difficult. You must use a High-Intensity Control .

Protocol: The "Bright Bead" Compensation Method
  • Reagent: Use antibody-capture beads (e.g., UltraComp™ or AbC™ beads). Do not use cells for the single-stain control unless the antigen density is extremely high (e.g., CD45).

  • Staining: Stain beads with the exact antibody-fluorophore conjugate used in the experiment.

    • Why? Tandem dye variability does not apply here (Sulfo-Cy7.5 is a core fluorophore, not a tandem), but lot-to-lot variation in F/P (Fluorophore/Protein) ratio affects brightness.

  • Acquisition:

    • Ensure the "Positive" bead population is at least as bright as your brightest experimental sample.

    • Collect at least 5,000 events.

  • Calculation:

    • Check spillover into the AF700 and Cy7 channels.

    • If spillover > 30%, reconsider panel design or voltage settings.

CompensationWorkflow Start Start Compensation Step1 1. Prepare Single Stains (Beads preferred over Cells) Start->Step1 Decision Is Signal > 10^4 MFI? Step1->Decision Fix_Low Troubleshoot: 1. Check Laser delay 2. Increase Antibody Conc. 3. Check pH (Sulfo stability) Decision->Fix_Low No Step2 2. Acquire Unstained Control (Match Autofluorescence) Decision->Step2 Yes Route_Low Low Signal Route_High High Signal Fix_Low->Step1 Step3 3. Calculate Matrix (Focus on Cy7/AF790 channels) Step2->Step3

Caption: Decision tree for establishing valid compensation matrices for NIR fluorophores.

Troubleshooting & FAQs

Issue: High Background / Non-Specific Binding

User Complaint: "I see a 'smear' of background on my negative population that I don't see with FITC or PE." Root Cause:

  • Sticky Dye: While Sulfo-Cy7.5 is hydrophilic (reducing hydrophobic interactions compared to regular Cy7), cyanine dyes carry a charge that can attract to monocytes and macrophages non-specifically.

  • Free Dye: If the antibody was conjugated in-house, free unconjugated fluorophore might remain.

The Fix:

  • Block Fc Receptors: Mandatory for monocytes/macrophages.

  • Monocyte Block: Add a specific monocyte blocking buffer or excess unlabeled serum.

  • Purification: If conjugated in-house, run the antibody through a Zeba™ Spin Desalting Column (7K MWCO) to remove free dye.

Issue: Signal Quenching (The "Dim" Signal)

User Complaint: "My staining is dim, even on abundant targets like CD4." Root Cause:

  • H-Aggregates: Cyanine dyes stack (aggregate) if the Degree of Labeling (DOL) is too high. This stacking causes self-quenching (non-fluorescent energy transfer).

  • Stability: Sulfonated cyanines are sensitive to oxidative stress over time.

The Fix:

  • Check DOL: For Sulfo-Cy7.5, the optimal DOL is 2 to 3 fluorophores per antibody. If DOL > 4, the signal decreases.

  • Buffer Check: Ensure the imaging buffer does not contain oxidizing agents. Use a mounting medium with an anti-fade agent optimized for NIR (e.g., ProLong™ Glass).

Issue: "Invisible" Signal on Confocal

User Complaint: "I see the cells on flow cytometry, but nothing on my confocal microscope." Root Cause:

  • Detector Sensitivity: Many standard PMTs (photomultiplier tubes) have <5% quantum efficiency above 800 nm.

  • Eye Sensitivity: You cannot see 813 nm light through the eyepieces.

The Fix:

  • Switch Detectors: Use GaAsP detectors or HyD detectors (Leica) which have better red sensitivity.

  • Trust the Digital: Do not rely on eyepieces. Perform a "blind" scan using the digital acquisition software.

References

  • FPbase. Sulfo-Cyanine7.5 Spectral Data. Fluorescence Spectra Viewer. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Photostability: Sulfo-Cyanine7.5 vs. Alexa Fluor 790

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of in-vivo imaging and high-resolution fluorescence microscopy, the selection of a near-infrared (NIR) fluorophore is a critical decision that directly impacts data quality and experimental success. Among the premier choices for the >750 nm emission window are Sulfo-Cyanine7.5 and Alexa Fluor 790. While brightness is often a primary consideration, the photostability of a dye—its resistance to irreversible photodegradation—is arguably more crucial for quantitative and longitudinal studies.

This guide provides an in-depth comparison of the photostability of Sulfo-Cyanine7.5 and Alexa Fluor 790. We will move beyond marketing claims to explore the underlying photochemical principles, present available performance data, and provide a robust experimental framework for you to validate these fluorophores under your specific application conditions.

The Inevitable Foe: Understanding Photobleaching in Cyanine Dyes

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. For heptamethine cyanine dyes, the class to which both Sulfo-Cyanine7.5 and Alexa Fluor 790 belong, the primary mechanism of degradation is photooxidation. The process, illustrated below, is a critical concept for any researcher working with these tools.

  • Excitation: The fluorophore absorbs a photon, moving from its ground state (S₀) to an excited singlet state (S₁).

  • Fluorescence & Intersystem Crossing: While most molecules relax back to S₀ by emitting a photon (fluorescence), a small fraction may undergo intersystem crossing (ISC) to a long-lived, highly reactive triplet state (T₁).

  • Reaction with Oxygen: In this triplet state, the dye can interact with molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂)[1][2].

  • Oxidative Damage: This singlet oxygen then attacks the electron-rich polymethine chain of the cyanine dye, cleaving the conjugated system and rendering the molecule non-fluorescent[2].

Strategies to enhance photostability, therefore, focus on minimizing the population of the triplet state or protecting the polymethine chain from oxidative attack[3].

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light) Destroyed Non-Fluorescent (Bleached State) S0->Destroyed Photooxidation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State)

A simplified Jablonski diagram showing the primary pathway for cyanine dye photobleaching.

Head-to-Head Comparison: Sulfo-Cyanine7.5 and Alexa Fluor 790

PropertySulfo-Cyanine7.5Alexa Fluor 790Rationale & References
Excitation Max (nm) ~778 - 788~782 - 784Manufacturer data sheets.[4][5][6]
Emission Max (nm) ~797 - 808~805 - 814Manufacturer data sheets.[4][5][6]
Molar Extinction Coeff. (cm⁻¹M⁻¹) ~222,000~260,000Alexa Fluor 790 has a slight edge in light absorption efficiency.[4][5]
Relative Photostability High Very High Alexa Fluor dyes are systematically engineered for photostability.[1][7] The rigidized trimethylene bridge in Sulfo-Cy7.5 is a known strategy to improve quantum yield and can contribute to stability over simpler cyanines like ICG.[4][8][9]
Key Structural Feature Rigidized polymethine chainSulfonated xanthene coreThe rigid structure of Sulfo-Cy7.5 enhances quantum yield.[9] The Alexa Fluor series' extensive sulfonation improves water solubility and photostability.[1][7]

Expert Insights:

  • Alexa Fluor 790: The Alexa Fluor family is renowned for its superior photostability across the spectrum.[7][10] This is achieved through systematic chemical modifications (primarily sulfonation) that protect the fluorophore from photooxidation and reduce its tendency to enter the reactive triplet state. For applications requiring long-term, continuous imaging or high-intensity laser scanning (like confocal or super-resolution microscopy), the engineering behind the Alexa Fluor series provides a strong theoretical advantage.[1]

  • Sulfo-Cyanine7.5: The key innovation in Sulfo-Cyanine7.5 is the introduction of a rigid trimethylene bridge across the polymethine chain.[4][9] This structural constraint reduces non-radiative decay pathways, which is cited as a reason for its improved quantum yield over the more flexible, structurally similar Indocyanine Green (ICG).[8][11] This rigidity can also contribute to photostability by limiting conformational changes that might lead to degradation.

Experimental Protocol: A Self-Validating Assay for Photostability

To empower researchers to make data-driven decisions, we provide a standardized protocol for quantifying and comparing fluorophore photostability. The principle is to measure the decay of fluorescence intensity over time under constant, controlled illumination.

Objective: To determine the photobleaching half-life (t½)—the time required for the fluorescence intensity to decrease to 50% of its initial value.

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis p1 Prepare Dye Conjugates (e.g., Antibody) p2 Purify & Characterize (Determine DOL) p1->p2 p3 Mount Sample on Slide (e.g., Fixed Cells, Embedded Beads) p2->p3 a1 Define ROI & Set Microscope Parameters p3->a1 a2 Acquire Time-Lapse Series (Constant Illumination) a1->a2 d1 Measure Mean Intensity in ROI for Each Frame a2->d1 d2 Normalize Intensity Data (First Frame = 100%) d1->d2 d3 Plot Normalized Intensity vs. Time d2->d3 d4 Fit to Exponential Decay & Calculate Half-Life (t½) d3->d4 result result d4->result Compare t½ Values

Sources

Technical Guide: Sulfo-Cyanine7.5 Dicarboxylic Acid vs. NIR Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Advantage

In the landscape of Near-Infrared (NIR) imaging, Sulfo-Cyanine7.5 dicarboxylic acid occupies a specialized niche often overlooked by general researchers.[1] While standard NHS esters are the go-to for simple labeling, the dicarboxylic acid form offers two distinct advantages: bifunctionality (two available attachment points) and extreme hydrophilicity (due to the dual carboxylates plus sulfonate groups).[1]

This guide objectively compares this specific fluorophore against its hydrophobic analogs (Cyanine7.[1]5) and the clinical standard Indocyanine Green (ICG).[1] The data presented here validates why Sulfo-Cyanine7.5 is the superior choice for deep-tissue imaging applications requiring high quantum yield (QY) and aqueous stability.[1]

Structural & Spectral Analysis[1][2]

The Chemistry of "Sulfo" and "Dicarboxylic"

To understand the performance differences, we must dissect the nomenclature:

  • Sulfo- (Sulfonated): The addition of sulfonate groups (

    
    ) to the indole rings is not merely for solubility.[1] In the NIR window, hydrophobic dyes (like standard Cy7.5) suffer from H-aggregation  in aqueous buffers.[1] These aggregates quench fluorescence via non-radiative decay. The sulfonate groups provide electrostatic repulsion, keeping the dye monomeric and bright in PBS or serum.
    
  • Dicarboxylic Acid: Unlike the "carboxylic acid" (mono-functional) or "NHS ester" (pre-activated) forms, this molecule possesses two carboxyl groups.[1][2]

    • Utility: It can serve as a homobifunctional crosslinker (connecting two amines after activation) or as a highly charged, non-binding negative control in its free form.[1]

Spectral Dominance over ICG

Indocyanine Green (ICG) is the FDA-approved standard, but it is chemically flawed for research.[1] It lacks a rigid polymethine chain, leading to low photostability and a quantum yield (QY) of <0.02 in water.

Sulfo-Cyanine7.5 incorporates a rigid cyclohexenyl ring in the polymethine bridge.[1] This structural rigidity reduces vibrational relaxation, boosting the QY to ~0.21 (10x brighter than ICG in aqueous environments) and significantly enhancing photostability.

Comparative Performance Data

The following table synthesizes physical properties and performance metrics. Note the distinct role of the Dicarboxylic Acid variant.

FeatureSulfo-Cy7.5 Dicarboxylic Acid Sulfo-Cy7.5 NHS Ester Cyanine7.5 (Non-Sulfo) Indocyanine Green (ICG)
Solubility Excellent (Water/PBS) Excellent (Water/PBS)Poor (Requires DMF/DMSO)Moderate (Unstable in water)
Reactivity Bifunctional (2x COOH) Monofunctional (Amine Reactive)None (unless activated)None (Clinical formulation)
Ex / Em (nm) 788 / 808788 / 808778 / 805780 / 830 (Broad)
Quantum Yield ~0.21 ~0.21~0.15 (in Organics)<0.02 (in Water)
Aggregation Minimal (Electrostatic Repulsion)MinimalHigh (H-aggregates in buffer)High (Concentration dependent)
Primary Use Crosslinking / Negative Control Protein LabelingNanoparticle loadingClinical Angiography
Selection Logic Diagram

Use this decision tree to validate if the Dicarboxylic Acid form is the correct choice for your experiment.

SelectionLogic Start Select NIR Dye Environment Aqueous or Organic? Start->Environment Organic Organic Solvent (Liposomes/Polymers) Environment->Organic Organic Aqueous Aqueous Buffer (Proteins/Cells) Environment->Aqueous Aqueous Cy75 Cyanine7.5 (Hydrophobic) Organic->Cy75 Reactivity Reactivity Needed? Aqueous->Reactivity Labeling Direct Labeling? Reactivity->Labeling Single Label Crosslink Crosslinking or Negative Control? Reactivity->Crosslink Dual/None NHS Sulfo-Cy7.5 NHS (Amine Reactive) Labeling->NHS Lysine Mal Sulfo-Cy7.5 Maleimide (Thiol Reactive) Labeling->Mal Cysteine DiAcid Sulfo-Cy7.5 Dicarboxylic Acid Crosslink->DiAcid Select This

Figure 1: Decision matrix for selecting the appropriate Cyanine7.5 derivative based on solvent compatibility and conjugation requirements.

Experimental Protocols

Protocol A: Quality Control & Concentration Determination

Context: Because the dicarboxylic acid form is often used as a standard or control, precise concentration determination is critical. Do not rely solely on weight due to the hygroscopic nature of sulfonated dyes.

Reagents:

  • Sulfo-Cy7.5 Dicarboxylic Acid (solid)[1][3][4]

  • PBS (pH 7.[1]4) or Methanol[1][]

  • UV-Vis Spectrophotometer[1]

Workflow:

  • Stock Preparation: Dissolve ~1 mg of dye in 1 mL of PBS. This creates a ~1 mM stock.

  • Dilution: Prepare a 1:100 dilution (10 µL stock + 990 µL PBS).

  • Measurement: Measure absorbance at 788 nm (

    
    ).
    
  • Calculation (Beer-Lambert Law):

    
    [1]
    
    • Where

      
       (Extinction Coefficient) = 240,600 M
      
      
      
      cm
      
      
      [1].[1][6]
    • Where

      
       = path length (usually 1 cm).[1]
      
  • Validation: If the spectrum shows a "shoulder" at ~730 nm (hypsochromic shift) that is >30% of the main peak, aggregation is occurring. Add 10% DMSO or dilute further.

Protocol B: Activation for Crosslinking (Two-Step EDC/NHS)

Context: To use the dicarboxylic acid as a crosslinker between two amine-containing molecules (e.g., linking a drug to a nanoparticle surface).[1]

Reagents:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[1]

  • MES Buffer (pH 6.0)[1]

Workflow:

  • Dissolution: Dissolve Sulfo-Cy7.5 Dicarboxylic Acid in MES buffer (pH 6.0).

  • Activation: Add 10 equivalents of EDC and 25 equivalents of Sulfo-NHS.

  • Incubation: React for 15 minutes at room temperature.

  • Conjugation: Add the target amine-containing molecule.[1] Adjust pH to 7.2–7.5 immediately with bicarbonate buffer.

    • Note: Because there are two carboxyl groups, this reaction will activate both ends, creating a bridge.

In Vivo Application: The "Negative Control" Strategy

A critical application of Sulfo-Cy7.5 Dicarboxylic Acid is its use as a non-reactive control in biodistribution studies.[1]

When testing a targeted probe (e.g., Sulfo-Cy7.5-Antibody), you must prove that tumor accumulation is due to the antibody, not the dye itself.[1]

  • The Flaw: Using free dye (hydrophobic Cy7.5) as a control is invalid because it binds non-specifically to serum albumin (HSA), altering its pharmacokinetics.[1]

  • The Solution: Sulfo-Cy7.5 Dicarboxylic Acid is highly polar and negatively charged.[1] It does not bind HSA significantly and is rapidly cleared via the renal pathway (kidneys) rather than the hepatic pathway (liver) [2].[1]

  • Outcome: If your targeted probe accumulates in the tumor, but the Sulfo-Cy7.5 Dicarboxylic Acid control clears rapidly through the bladder, you have validated the targeting mechanism.

ClearancePathways Injection IV Injection Targeted Targeted Probe (Sulfo-Cy7.5-Ab) Injection->Targeted Hydrophobic Hydrophobic Cy7.5 Injection->Hydrophobic DiAcid Sulfo-Cy7.5 Di-Acid (Control) Injection->DiAcid Tumor Tumor Retention (Specific) Targeted->Tumor High Affinity Albumin Albumin Binding (Non-Specific) Hydrophobic->Albumin High Affinity DiAcid->Albumin No Binding Kidney Kidney/Bladder (Renal Clearance) DiAcid->Kidney Rapid Excretion Liver Liver/Gut (Hepatic Clearance) Albumin->Liver Slow Clearance

Figure 2: Biodistribution logic.[1] The Dicarboxylic Acid form (blue path) serves as an ideal negative control because it avoids non-specific albumin binding, unlike hydrophobic variants.[1]

References

  • Antibodies.com. (2025).[1][6] Sulfo-Cyanine 7 dicarboxylic acid (A270311) Specifications and Extinction Coefficient.[1] Retrieved from [Link][1][6]

  • MDPI. (2025). Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy.[7] (Comparison of ICG stability vs. rigid cyanines). Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Quality Control Testing for Sulfo-Cyanine7.5 Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of near-infrared (NIR) imaging and targeted therapeutics, the quality of your fluorescently labeled conjugates is paramount. A well-characterized conjugate ensures reproducibility, reliability, and the ultimate success of your experiments. This guide provides an in-depth comparison of quality control (QC) testing for Sulfo-Cyanine7.5 conjugates, offering insights into best practices and objective comparisons with common alternatives. As your partner in research, we aim to equip you with the knowledge to not only perform these assays but to understand the critical science that underpins each step.

The Importance of Rigorous QC for NIR Conjugates

Near-infrared dyes, such as Sulfo-Cyanine7.5, have opened new frontiers in in vivo imaging due to their deep tissue penetration and low autofluorescence.[][2] However, the very act of conjugating a dye to a biomolecule, such as an antibody, can alter its properties.[3][4][5] Inconsistent labeling, aggregation, and reduced binding affinity are common pitfalls that can compromise your results. A robust QC strategy is not merely a suggestion; it is a necessity for generating high-quality, publishable data.

This guide will walk you through the essential QC assays for Sulfo-Cyanine7.5 conjugates, providing detailed protocols and a comparative analysis with other popular NIR dyes like IRDye 800CW and Alexa Fluor 750.

Key Quality Control Assays for Sulfo-Cyanine7.5 Conjugates

A comprehensive QC workflow for your Sulfo-Cyanine7.5 conjugate should encompass four critical pillars:

  • Dye-to-Protein Ratio (Degree of Labeling - DOL): Determining the average number of dye molecules per protein.

  • Purity: Assessing the presence of aggregates, free dye, and other impurities.

  • Stability: Evaluating the conjugate's integrity in relevant biological media.

  • Functional Performance: Ensuring the biological activity of the conjugated molecule is retained.

Dye-to-Protein Ratio (Degree of Labeling - DOL)

The DOL is a crucial parameter that can significantly impact the performance of your conjugate.[3] Too low a DOL results in a weak signal, while an excessively high DOL can lead to self-quenching of the dye, increased hydrophobicity, and altered pharmacokinetics of the protein.[3][6] For most antibody applications, an optimal DOL is typically between 2 and 4.

Experimental Protocol: Spectrophotometric Determination of DOL

This method relies on the Beer-Lambert law to determine the concentration of the dye and the protein in the conjugate solution.

Causality Behind Experimental Choices:

  • Absorbance at 280 nm (A280): This wavelength is used to measure the protein concentration. However, the dye also absorbs at this wavelength, necessitating a correction factor.

  • Absorbance at the Dye's λmax (Amax): For Sulfo-Cyanine7.5, this is approximately 788 nm.[] This measurement is used to determine the dye concentration.

  • Correction Factor (CF): The CF accounts for the dye's contribution to the A280 reading, ensuring an accurate protein concentration measurement.

Step-by-Step Methodology:

  • Purify the Conjugate: It is essential to remove all non-conjugated dye before measuring the DOL. Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is a common and effective method.[7][8][9][10]

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of Sulfo-Cyanine7.5 (~788 nm).[11]

  • Calculate the Degree of Labeling (DOL):

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • A280: Absorbance of the conjugate at 280 nm.

      • Amax: Absorbance of the conjugate at the dye's maximum absorbance.

      • CF: Correction factor for the dye at 280 nm (A280 of the dye / Amax of the dye). For Sulfo-Cyanine7.5, this is approximately 0.09.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M) = Amax / ε_dye

      • ε_dye: Molar extinction coefficient of Sulfo-Cyanine7.5 at its λmax (~222,000 M⁻¹cm⁻¹).

    • DOL = Dye Concentration / Protein Concentration

Diagram of the DOL Calculation Workflow:

DOL_Workflow cluster_purification Purification cluster_measurement Spectrophotometry cluster_calculation Calculation Purify Purify Conjugate (e.g., SEC) Measure Measure A280 & Amax (~788 nm) Purify->Measure Purified Conjugate Calc_Protein Calculate Protein Concentration Measure->Calc_Protein Calc_Dye Calculate Dye Concentration Measure->Calc_Dye Calc_DOL Calculate DOL Calc_Protein->Calc_DOL Calc_Dye->Calc_DOL

Caption: Workflow for determining the Degree of Labeling (DOL).

Purity Analysis

Purity assessment is critical to ensure that your conjugate solution is free from aggregates and unconjugated dye, both of which can lead to artifacts and misleading results. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[12]

Experimental Protocol: Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius, making it ideal for detecting high molecular weight aggregates.[13]

Causality Behind Experimental Choices:

  • Isocratic Elution: A constant mobile phase composition is used because separation is based on size, not on interaction with the stationary phase.

  • Pore Size of the Stationary Phase: The pore size of the column packing material is chosen to effectively separate the monomeric conjugate from potential dimers, trimers, and larger aggregates.

  • UV Detection at 280 nm and Dye's λmax: Monitoring at both wavelengths allows for the detection of both protein and dye-containing species.

Step-by-Step Methodology:

  • System Setup:

    • Column: A silica-based column with a hydrophilic coating suitable for the molecular weight of your conjugate.

    • Mobile Phase: A physiological buffer such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.[14]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[14]

    • Detection: UV detector set to 280 nm and the dye's λmax (~788 nm).

  • Sample Preparation: Dilute the conjugate in the mobile phase.

  • Injection and Analysis: Inject the sample and monitor the chromatogram. The main peak corresponds to the monomeric conjugate, while earlier eluting peaks indicate aggregates.

  • Data Interpretation: Integrate the peak areas to quantify the percentage of monomer and aggregates. A purity of >95% monomer is generally desirable.

Diagram of the SEC-HPLC Workflow:

SECHPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Dilute Conjugate in Mobile Phase Inject Inject Sample SamplePrep->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (280 nm & ~788 nm) Separate->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram Quantify Quantify Monomer & Aggregates Chromatogram->Quantify

Caption: Workflow for purity analysis using SEC-HPLC.

Alternative HPLC Methods for Purity Analysis
MethodPrincipleApplication for Sulfo-Cy7.5 Conjugates
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity.Can be used to assess the heterogeneity of the conjugate population and to quantify free dye.
Ion-Exchange (IEX-HPLC) Separation based on charge.Useful for analyzing charge variants that may arise from conjugation to different amino acid residues.
Hydrophobic Interaction (HIC) Separation based on hydrophobicity under non-denaturing conditions.Can provide information on the distribution of dye molecules on the protein surface.

Stability Assessment

The stability of your Sulfo-Cyanine7.5 conjugate in a biologically relevant environment, such as serum, is crucial for in vivo applications. Degradation of the conjugate can lead to loss of signal and altered biodistribution.

Experimental Protocol: In Vitro Serum Stability Assay

This assay assesses the integrity of the conjugate after incubation in serum over time.

Causality Behind Experimental Choices:

  • Incubation at 37°C: Mimics physiological temperature.

  • Time Points: Multiple time points are taken to assess the kinetics of any potential degradation.

  • Analysis by SDS-PAGE and Fluorescence Imaging: SDS-PAGE separates proteins by size, allowing for the detection of fragmentation. Fluorescence imaging specifically detects the dye-labeled species.

Step-by-Step Methodology:

  • Incubation: Incubate the Sulfo-Cyanine7.5 conjugate in serum (e.g., human or mouse serum) at 37°C. Include a control sample incubated in PBS.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).

  • SDS-PAGE Analysis: Run the collected samples on an SDS-PAGE gel under reducing and non-reducing conditions.

  • Fluorescence Imaging: Image the gel using a NIR fluorescence imager to visualize the dye-labeled conjugate and any potential fragments or free dye.

  • Data Interpretation: Compare the band intensities over time. A stable conjugate will show a consistent band corresponding to the intact conjugate with minimal appearance of lower molecular weight fluorescent bands.

Functional Performance

It is imperative to confirm that the conjugation process has not compromised the biological function of your protein. For an antibody, this means retaining its specific binding affinity to its target antigen.

Experimental Protocol: Cell-Based Binding Assay (Flow Cytometry)

This assay quantitatively assesses the binding of the fluorescently labeled antibody to cells expressing the target antigen.

Causality Behind Experimental Choices:

  • Antigen-Positive and -Negative Cell Lines: Using both types of cells is essential to demonstrate specific binding and to account for non-specific interactions.[2]

  • Titration of the Conjugate: A serial dilution of the conjugate is used to generate a binding curve and determine the equilibrium dissociation constant (Kd).

  • Flow Cytometry: Provides a quantitative measure of the fluorescence intensity on a per-cell basis.

Step-by-Step Methodology:

  • Cell Preparation: Prepare suspensions of both antigen-positive and antigen-negative cells.

  • Incubation: Incubate the cells with a serial dilution of the Sulfo-Cyanine7.5 conjugated antibody. Include an unlabeled antibody as a competitor to demonstrate specificity.

  • Washing: Wash the cells to remove unbound conjugate.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for Sulfo-Cyanine7.5 (e.g., ~785 nm excitation, >800 nm emission).

  • Data Analysis: Plot the mean fluorescence intensity (MFI) against the conjugate concentration. Fit the data using a non-linear regression model to determine the Kd. Compare the Kd of the conjugate to that of the unlabeled antibody to assess any change in binding affinity.

Diagram of the Functional Assay Logic:

Functional_Assay_Logic Conjugate Sulfo-Cy7.5 Conjugate TargetCells Antigen-Positive Cells Conjugate->TargetCells ControlCells Antigen-Negative Cells Conjugate->ControlCells Binding Specific Binding TargetCells->Binding NoBinding No/Low Binding ControlCells->NoBinding FlowCytometry Flow Cytometry Analysis Binding->FlowCytometry NoBinding->FlowCytometry Result Quantitative Binding Affinity (Kd) FlowCytometry->Result

Caption: Logic of a cell-based functional binding assay.

Comparative Performance: Sulfo-Cyanine7.5 vs. Alternatives

While Sulfo-Cyanine7.5 is an excellent NIR dye, it is important to understand its performance in relation to other commonly used dyes.

ParameterSulfo-Cyanine7.5IRDye 800CWAlexa Fluor 750
Excitation/Emission (nm) ~788 / ~808[]~774 / ~789~749 / ~775
Quantum Yield High[][15]ModerateHigh
Photostability GoodExcellentExcellent[6][16]
Water Solubility Excellent (sulfonated)[]Good (sulfonated)Excellent (sulfonated)
Impact on Pharmacokinetics Low to moderate, dependent on DOLCan increase clearance at higher DOLs[3]Generally low impact on clearance[3]
Cost ModerateHighHigh

Key Considerations:

  • IRDye 800CW: Often considered a benchmark for in vivo imaging due to its excellent photostability and brightness. However, studies have shown it can impact the pharmacokinetic properties of antibodies, especially at higher DOLs.[3]

  • Alexa Fluor 750: Known for its high quantum yield and photostability, and generally has a minimal impact on the biodistribution of conjugated proteins.[3][6][16]

  • Sulfo-Cyanine7.5: Offers a good balance of brightness, water solubility, and cost-effectiveness. Its structural similarity to ICG, an FDA-approved dye, is also an advantage for translational research.[][15]

Troubleshooting Common Issues in Conjugation and QC

IssuePotential CauseRecommended Solution
Low DOL - Inactive NHS ester (hydrolyzed) - Low protein concentration - Competing amines in buffer (e.g., Tris, glycine)- Use fresh, anhydrous DMSO to dissolve the NHS ester. - Concentrate the protein to >2 mg/mL. - Buffer exchange the protein into an amine-free buffer (e.g., PBS).[17]
High Aggregation - High DOL leading to increased hydrophobicity - Poor quality antibody starting material- Optimize the dye-to-protein molar ratio in the conjugation reaction. - Ensure the starting antibody is highly pure (>95%).[17]
Reduced Binding Affinity - Dye conjugated within the antigen-binding site - Denaturation of the antibody during conjugation- Consider site-specific conjugation methods if random lysine labeling proves problematic. - Ensure gentle mixing and avoid harsh pH or temperature conditions during the reaction.

Conclusion

The quality of your Sulfo-Cyanine7.5 conjugate is a critical determinant of your research success. By implementing a rigorous QC workflow that includes accurate DOL determination, comprehensive purity analysis, stability assessment, and functional validation, you can ensure the generation of reliable and reproducible data. While alternatives like IRDye 800CW and Alexa Fluor 750 offer excellent performance, Sulfo-Cyanine7.5 provides a well-balanced and cost-effective option for a wide range of NIR imaging applications. This guide, grounded in established scientific principles and practical experience, is intended to empower you to produce and validate high-quality conjugates for your cutting-edge research.

References

  • Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols, 2020(7), pdb.prot099358. [Link]

  • AxisPharm. (n.d.). sulfo-Cyanine7.5. Retrieved from [Link]

  • Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. PubMed. [Link]

  • Hughes, L. D., et al. (2017). Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance. Molecular Pharmaceutics, 14(5), 1536–1545. [Link]

  • Bio-Rad. (n.d.). Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. Retrieved from [Link]

  • Palanisamy, N., et al. (2016). Development and Validation of a Cell-Based Fluorescent Method for Measuring Antibody Affinity. Journal of Immunological Methods, 441, 1-8. [Link]

  • BioProcess International. (2026, February 12). Antibody–Drug Conjugate Quality: Key Attributes to Controlling the Molecule and Its Mechanism of Action. [Link]

  • Fluidic Analytics. (n.d.). Determination of antibody affinities and concentrations directly in clinical samples. Retrieved from [Link]

  • Kijanka, M., et al. (2017). Effect of Dye and Conjugation Chemistry on the Biodistribution Profile of Near-Infrared-Labeled Nanobodies as Tracers for Image-Guided Surgery. Molecular Pharmaceutics, 14(5), 1508–1519. [Link]

  • World Health Organization. (2022, June 7). Guidelines for the production and quality control of monoclonal antibodies and related products intended for medicinal use. [Link]

  • Kijanka, M., et al. (2017). Effect of Dye and Conjugation Chemistry on the Biodistribution Profile of Near-Infrared-Labeled Nanobodies as Tracers for Image-Guided Surgery. PubMed. [Link]

  • Bechtold-Peters, K., et al. (2023). CMC Regulatory Considerations for Antibody-Drug Conjugates. Journal of Pharmaceutical Sciences, 112(12), 3121-3136. [Link]

  • Agilent Technologies. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. [Link]

  • Antibodies.com. (n.d.). Sulfo-Cyanine 7.5 NHS ester (A270305). Retrieved from [Link]

  • De Vleeschouwer, M., et al. (2025, October 31). A Comparative Study on the Effect of Near-Infrared Fluorescent Dyes on the Pharmacokinetic Behavior of Nanobody-Based Tracers for In Vivo Imaging. ACS Publications. [Link]

  • Kijanka, M., et al. (2017). Effect of Dye and Conjugation Chemistry on the Biodistribution Profile of Near-Infrared-Labeled Nanobodies as Tracers for Image-Guided Surgery. Semantic Scholar. [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Assay: Methods, Protocols & Techniques. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. [Link]

  • ResearchGate. (2025, July 2). Is there a labeling process for Sulfo-Cyanine7 (CY7)?. [Link]

  • LCGC. (2022, July 22). Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis. [Link]

  • iQ Biosciences. (n.d.). Cell Binding Assay. Retrieved from [Link]

  • Gorovits, B. M., et al. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. Bioanalysis, 5(8), 927–939. [Link]

  • Li, Y., et al. (2025, March 17). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs. [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753. [Link]

  • Creative Biolabs. (n.d.). In Vitro Serum Stability Measurement. Retrieved from [Link]

  • Protein Metrics. (n.d.). A Novel in vitro Serum Stability Assay for Antibody Therapeutics incorporating Internal Standards. Retrieved from [Link]

  • CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]

  • ResearchGate. (2018, October 11). How to assess the stability of antibodies?. [Link]

  • ResearchGate. (n.d.). Image performance comparison for Alexa Fluor 700, Alexa Fluor 750 and IRDye 800CW fluorescent dyes. [Link]

  • Panchuk-Voloshina, N., et al. (2003). Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. The Journal of Histochemistry and Cytochemistry, 51(12), 1699–1712. [Link]

  • Panchuk-Voloshina, N., et al. (2003). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Testing of Sulfo-Cyanine7.5 Labeled Probes

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of precise and reproducible results in molecular imaging and diagnostic assays, the specificity of a labeled probe is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of probes labeled with Sulfo-Cyanine7.5 (Sulfo-Cy7.5), a widely used near-infrared (NIR) fluorophore. We will delve into the underlying principles of probe specificity, provide detailed protocols for rigorous cross-reactivity assessment, and compare the performance of Sulfo-Cy7.5 with other common NIR dyes, supported by experimental data.

The Critical Nature of Cross-Reactivity in Probe-Based Assays

The utility of a labeled probe, whether it be an antibody, peptide, or small molecule, hinges on its ability to bind specifically to its intended target with high affinity. Cross-reactivity, or the binding of a probe to unintended targets, can lead to false-positive signals, inaccurate quantification, and misinterpretation of experimental results.[1][2] For fluorescent probes, non-specific binding can arise from several factors, including:

  • Hydrophobic Interactions: The aromatic structures inherent to many organic dyes can lead to non-specific binding to hydrophobic regions of proteins and lipids.[3]

  • Electrostatic Interactions: The net charge of the dye and the probe can influence interactions with charged cellular components. Some cyanine dyes have been shown to bind non-specifically to monocytes and macrophages.[4]

  • Off-Target Binding of the Targeting Moiety: The antibody or ligand itself may exhibit inherent cross-reactivity with other molecules that share structural similarities with the primary target.[2]

Sulfo-Cy7.5, with its sulfonate groups, is designed to increase hydrophilicity and reduce non-specific binding compared to its non-sulfonated counterparts.[][6] However, rigorous validation is still essential to ensure the specificity of any Sulfo-Cy7.5 labeled probe within a given experimental system.

Comparative Analysis of Common NIR Dyes

The selection of a fluorophore can significantly impact the signal-to-noise ratio and specificity of a probe. Below is a comparison of key properties of Sulfo-Cy7.5 and two other commonly used NIR dyes, Alexa Fluor 790 and IRDye 800CW.

FeatureSulfo-Cyanine7.5Alexa Fluor 790IRDye 800CW
Excitation Max (nm) ~788~784[7]~774[8]
Emission Max (nm) ~808~814[7]~789[8]
Molecular Weight (Da) ~1180[9][10]Not readily availableNot readily available
Quantum Yield Higher than ICG[][11][12]Generally high[13]Generally high
Photostability GoodHigh[13]High
Brightness BrightBright[13]Bright
Hydrophilicity High (due to sulfonation)[][9][12][14]High (due to sulfonation)[13]High
Reported Non-Specific Binding Generally low, but context-dependent[4]LowLow

This table highlights that while all three dyes are designed for low non-specific binding due to their hydrophilicity, their performance can vary depending on the specific application and the nature of the targeting moiety. Therefore, empirical testing is crucial.

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged approach is recommended to thoroughly validate the specificity of a Sulfo-Cy7.5 labeled probe. The following sections detail essential experimental protocols.

In Vitro Specificity Testing: Competitive Binding Assay

This assay is a fundamental method to demonstrate that the labeled probe binds specifically to its target. The principle relies on the ability of an excess of unlabeled probe to compete with and displace the labeled probe from the target, thereby reducing the fluorescent signal.[15][16][17]

  • Cell/Tissue Preparation:

    • Culture cells known to express the target of interest to near confluency in a multi-well plate (e.g., 96-well).

    • Alternatively, prepare tissue homogenates or purified protein samples containing the target.

  • Incubation with Labeled Probe:

    • Add the Sulfo-Cy7.5 labeled probe at a predetermined optimal concentration to the wells.

  • Competition with Unlabeled Probe:

    • In a parallel set of wells, co-incubate the Sulfo-Cy7.5 labeled probe with a 100-fold molar excess of the corresponding unlabeled probe (the "competitor").

  • Control Groups:

    • Include a "no probe" control to measure background fluorescence.

    • Include a "labeled probe only" group to measure total binding.

  • Incubation and Washing:

    • Incubate for a sufficient time to allow binding to reach equilibrium (e.g., 1-2 hours at room temperature or 4°C).

    • Wash the wells thoroughly with an appropriate buffer (e.g., PBS with 0.1% Tween-20) to remove unbound probe.

  • Signal Detection:

    • Measure the fluorescence intensity in each well using a plate reader or imaging system equipped with appropriate filters for the NIR spectrum.

  • Data Analysis:

    • A significant reduction in fluorescence in the presence of the unlabeled competitor indicates specific binding.[15][18]

G1 cluster_0 Total Binding cluster_1 Competitive Binding cluster_2 Expected Result Target Target High Signal High Signal Sulfo-Cy7.5 Probe Sulfo-Cy7.5 Probe Sulfo-Cy7.5 Probe->Target Binds Target_2 Target Low Signal Low Signal Unlabeled Probe Unlabeled Probe Unlabeled Probe->Target_2 Binds & Blocks Sulfo-Cy7.5 Probe_2 Sulfo-Cy7.5 Probe Sulfo-Cy7.5 Probe_2->Target_2 Binding Inhibited G2 Protein Extraction Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Probe Incubation Probe Incubation Blocking->Probe Incubation Washing Washing Probe Incubation->Washing NIR Imaging NIR Imaging Washing->NIR Imaging Data Analysis Data Analysis NIR Imaging->Data Analysis

Caption: Key steps in a Western blot analysis.

Immunohistochemistry (IHC) / Immunofluorescence (IF) for Spatial Specificity

IHC/IF allows for the visualization of the probe's binding in the context of tissue or cellular architecture.

  • Tissue/Cell Preparation:

    • Prepare frozen or paraffin-embedded tissue sections, or cultured cells on coverslips. [19][20]2. Fixation and Permeabilization:

    • Fix the samples (e.g., with 4% paraformaldehyde) and permeabilize if the target is intracellular (e.g., with 0.1% Triton X-100). [21]3. Blocking:

    • Block with a suitable buffer to minimize non-specific binding. [22][23]4. Probe Incubation:

    • Incubate the samples with the Sulfo-Cy7.5 labeled probe.

  • Competitive Blocking (Control):

    • On a serial section or parallel coverslip, co-incubate with an excess of unlabeled probe to demonstrate specificity.

  • Washing:

    • Wash thoroughly to remove unbound probe. [24]7. Counterstaining and Mounting:

    • Counterstain with a nuclear stain (e.g., DAPI) if desired and mount with an appropriate mounting medium. [20]8. Microscopy:

    • Image the samples using a fluorescence microscope equipped with filters for DAPI and the NIR channel.

  • Analysis:

    • The fluorescent signal from the Sulfo-Cy7.5 probe should co-localize with the expected cellular or tissue structures. The signal should be significantly reduced in the competitively blocked samples.

Mitigating and Troubleshooting Non-Specific Binding

Should cross-reactivity be observed, several strategies can be employed:

  • Optimize Probe Concentration: Use the lowest concentration of the probe that still provides a robust signal. [22][24]* Increase Wash Steps: More stringent and longer wash steps can help remove weakly bound, non-specific probes. [23][24]* Modify Blocking Buffer: The addition of detergents (e.g., Tween-20) or increasing the protein concentration in the blocking buffer can reduce non-specific interactions. [22]* Consider an Alternative Probe: If cross-reactivity persists, it may be inherent to the targeting moiety, and an alternative probe targeting a different epitope or a different ligand may be necessary.

Conclusion

References

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  • ResearchGate. Image performance comparison for Alexa Fluor 700, Alexa Fluor 750 and... [Link]

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A Researcher's Guide to Sulfo-Cyanine7.5: Comparative Analysis and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical review of Sulfo-Cyanine7.5 (Sulfo-Cy7.5), a near-infrared (NIR) fluorescent dye, designed for researchers, scientists, and professionals in drug development. We will explore its core properties, objectively compare its performance against other common NIR dyes with supporting data, and provide detailed experimental protocols to demonstrate its practical application.

The Critical Role of NIR Dyes in Modern Biomedical Research

Near-infrared (NIR) fluorescence imaging, operating within the 650-1700 nm spectral window, is a cornerstone of modern bio-imaging. This technology offers significant advantages over imaging with visible light, including deeper tissue penetration and reduced background autofluorescence from biological samples.[1] These characteristics enable highly sensitive and specific detection for in vivo imaging.

The efficacy of NIR imaging is heavily reliant on the quality of the fluorescent probes used. Among the various classes of NIR dyes, cyanine dyes are notable for their high molar absorptivity, strong fluorescence, and good photostability.[1] Sulfo-Cyanine7.5, a water-soluble derivative of the Cy7.5 dye, has gained prominence for its utility in a range of biomedical applications.

Sulfo-Cyanine7.5: A Head-to-Head Comparison with Other NIR Dyes

Sulfo-Cyanine7.5 is a hydrophilic NIR dye frequently used for imaging applications.[][3] Its structure is similar to Indocyanine Green (ICG), a dye approved for human use.[][4][5][6][7] However, a key structural difference—a rigidized trimethylene bridge—gives Sulfo-Cy7.5 a higher quantum yield than ICG.[][4][5][6][7][8][9] The addition of sulfonate groups significantly enhances its water solubility, making it particularly suitable for labeling biomolecules that are sensitive to organic solvents.[]

Here's a comparative overview of Sulfo-Cyanine7.5 against other common NIR dyes:

PropertySulfo-Cyanine7.5Indocyanine Green (ICG)IRDye 800CW
Max Excitation (nm) ~788[]~780~774
Max Emission (nm) ~808[]~820~794[10]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~222,000-240,600[6][8][11]~213,000~240,000
Quantum Yield Higher than ICG[][4][5][6][7][9]LowHigh
Water Solubility High[][3][4][5]LowHigh
In Vivo Stability GoodLowHigh
Toxicity Not extensively studied for human useApproved for human useConsidered safe for human use[10]

Key Insights from the Comparison:

  • Sulfo-Cyanine7.5 offers a compelling balance of properties, particularly its high water solubility and improved quantum yield compared to ICG.[][4][5][6][7][9] This makes it an excellent choice for bioconjugation and in vivo imaging where aggregation and non-specific binding are concerns.[]

  • Indocyanine Green (ICG) is a widely used clinical agent but has limitations in research applications due to its lower quantum yield and tendency to aggregate.[12][13][14]

  • IRDye 800CW is a high-performance dye with excellent brightness and stability, often used in preclinical imaging.[10]

Core Applications and Step-by-Step Experimental Protocols

Sulfo-Cyanine7.5's favorable characteristics make it a versatile tool for various applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.[]

In Vivo Imaging: Tumor Targeting and Biodistribution Studies

The deep tissue penetration of NIR light makes Sulfo-Cy7.5-labeled molecules ideal for non-invasive in vivo imaging. This is particularly valuable for tracking the biodistribution of drugs and targeting moieties in small animal models.

Experimental Workflow: Antibody Labeling for In Vivo Imaging

Caption: Workflow for labeling an antibody with Sulfo-Cyanine7.5 NHS ester.

Detailed Protocol for Antibody Labeling:

  • Protein Preparation:

    • Dissolve the antibody in a buffer free of primary amines (e.g., PBS) at a concentration of 2-10 mg/mL.[15]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[15] This is critical for the reaction with the NHS ester.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of Sulfo-Cyanine7.5 NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Slowly add the calculated volume of the dye stock solution to the protein solution.[15] A molar ratio of 10:1 (dye:protein) is a good starting point.[15]

    • Incubate the reaction for 60 minutes at room temperature in the dark, with gentle mixing every 10-15 minutes.[15]

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[15]

    • Collect the fractions containing the labeled protein.

Cellular Imaging and Flow Cytometry

Sulfo-Cy7.5 can also be used to label proteins and other molecules for cellular imaging and flow cytometry. Its emission in the far-red region of the spectrum minimizes spectral overlap with other common fluorophores, making it suitable for multiplexing.[16]

Experimental Workflow: Labeling of Peptides and Other Biomolecules

Sulfo-Cyanine7.5 is available with various reactive groups, such as maleimide for labeling thiols and alkyne or azide for click chemistry.[4][17] This allows for the specific labeling of a wide range of biomolecules.

Sources

A Senior Application Scientist's Guide to Near-Infrared (NIR) Fluorophores for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The migration of fluorescence microscopy into the near-infrared (NIR) spectrum (roughly 650-1700 nm) represents a significant leap forward for biological imaging.[1][2][3] By operating within the so-called "NIR biological transparency window," researchers can achieve deeper tissue penetration, significantly reduce background autofluorescence, and minimize phototoxicity, enabling more sensitive and robust imaging in complex biological systems, from single cells to whole organisms.[4][5][6][7][8]

This guide provides a head-to-head comparison of the major classes of NIR fluorophores available to researchers. We will delve into the core principles governing their performance, present quantitative comparisons of their photophysical properties, and offer field-proven protocols for their successful application. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the power of NIR imaging and make informed decisions about fluorophore selection for their specific microscopy needs.

The NIR Advantage: Why Move Beyond the Visible Spectrum?

For decades, fluorescence microscopy has been dominated by probes emitting in the visible spectrum (400-650 nm). However, these fluorophores are often hampered by inherent limitations when imaging within complex biological specimens.

  • The Autofluorescence Problem: Cellular components like flavins, NADH, collagen, and elastin naturally fluoresce, creating a diffuse background haze that can obscure the signal from the specific probes of interest.[5][9] This autofluorescence is most prominent in the blue, green, and yellow regions of the spectrum, but diminishes significantly at longer wavelengths.[5][7] NIR fluorophores, which typically excite and emit above 650 nm, operate in a region where this biological noise is dramatically reduced, leading to a superior signal-to-noise ratio (SNR).[3][9][10]

  • Deep Tissue Penetration: Light scattering and absorption by endogenous molecules like hemoglobin and water are major obstacles for imaging deep within tissues.[4][11] These effects are wavelength-dependent and are minimized in the NIR-I (700-950 nm) and NIR-II (1000-1700 nm) windows, allowing photons to travel further into and out of the sample.[12][13][14][15] This property is critical for applications such as in vivo animal imaging and imaging of thick tissue sections.[6][16]

  • Reduced Phototoxicity: The high-energy photons used to excite visible-range fluorophores can be damaging to living cells, leading to phototoxicity and altering normal biological processes. The lower-energy photons used to excite NIR fluorophores are inherently less damaging, making them the superior choice for long-term live-cell imaging experiments.[1][17]

Fundamental Photophysical Properties of NIR Fluorophores

A fluorophore's performance in a microscopy experiment is dictated by a set of key photophysical parameters. Understanding these is essential for selecting the optimal dye.

  • Molar Extinction Coefficient (ε): This value represents a measure of how efficiently a molecule absorbs light at a specific wavelength. A higher extinction coefficient means the fluorophore is more effective at capturing excitation light, which is a prerequisite for strong fluorescence.

  • Fluorescence Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. A quantum yield of 1.0 (100%) means that every absorbed photon results in an emitted fluorescent photon. In aqueous biological environments, the quantum yield of many NIR dyes can be reduced, making this a critical parameter to consider.[1][3][12][18]

  • Brightness: This is the most practical measure of a fluorophore's performance. It is the product of the molar extinction coefficient and the quantum yield (Brightness = ε × Φ). A bright fluorophore provides a strong signal, which is crucial for detecting low-abundance targets.[18]

  • Photostability: This refers to a fluorophore's ability to resist chemical degradation and subsequent loss of fluorescence upon repeated excitation. High photostability is critical for imaging techniques that require prolonged or intense illumination, such as confocal microscopy, super-resolution imaging, and long-term time-lapse studies.[9]

  • Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally desirable as it makes it easier to separate the emitted fluorescence from the scattered excitation light, improving the signal-to-noise ratio.

Below is a simplified Jablonski diagram illustrating the process of fluorescence, which is governed by these properties.

Jablonski Simplified Jablonski Diagram cluster_S0 cluster_S1 S0 Ground State (S₀) V2_S1 v=2 S0->V2_S1 Absorption (Excitation) S1 First Excited Singlet State (S₁) V0_S0 v=0 V1_S0 v=1 V2_S0 v=2 V0_S1 v=0 V0_S1->V1_S0 Fluorescence Emission V0_S1->V2_S0 Non-Radiative Decay V0_S1->V2_S1 Vibrational Relaxation V1_S1 v=1

Caption: Fluorescence involves excitation to a higher energy state, followed by relaxation and emission of a lower-energy photon.

A Comparative Analysis of Major NIR Fluorophore Classes

The landscape of NIR fluorophores is diverse, with several major chemical families dominating the market. Each has its own unique set of strengths and weaknesses.

Cyanine Dyes (e.g., Cy®, DyLight®, IRDye®)

Cyanine dyes are one of the oldest and most widely used classes of NIR fluorophores.[19] They are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings.[19][20] Their spectral properties are highly tunable by altering the length of this chain.[21]

  • Strengths:

    • Very High Molar Extinction Coefficients: Cyanine dyes are exceptionally efficient at absorbing light, which is a major contributor to their potential brightness.[19]

    • Tunability: The core structure can be easily modified to create dyes with a wide range of excitation and emission maxima across the NIR spectrum.[21]

    • Commercial Availability: A vast array of cyanine dyes and their conjugates are commercially available, including the popular Cy7 and Cy7.5, as well as IRDye 800CW, which is widely used for in vivo imaging.[7][10] Indocyanine green (ICG) is an FDA-approved cyanine dye used in clinical applications.[13][21]

  • Weaknesses:

    • Moderate Photostability: Compared to other classes, traditional cyanine dyes can be more susceptible to photobleaching, especially under intense laser illumination.[9]

    • Environmental Sensitivity: Their fluorescence quantum yield can be highly dependent on the solvent and their local environment. They are prone to aggregation in aqueous solutions, which often leads to fluorescence quenching.[2][21]

    • Non-specific Binding: Some cyanine dyes can exhibit non-specific binding to cellular components or plasma proteins, which can increase background signal.[22][23]

Alexa Fluor® Dyes

The Alexa Fluor family of dyes are sulfonated rhodamine and cyanine derivatives that were specifically engineered for improved performance in biological applications.

  • Strengths:

    • Excellent Photostability: Alexa Fluor dyes are renowned for their high resistance to photobleaching, making them a top choice for demanding imaging applications like confocal and super-resolution microscopy.[9] A direct comparison showed IRDye 700DX to be more photostable than Alexa Fluor 700.[24]

    • High Brightness: They generally exhibit high quantum yields that are less sensitive to the environment compared to their parent cyanine structures.

    • Good Water Solubility: Sulfonation increases their hydrophilicity, reducing the tendency to aggregate and leading to more reliable staining.

  • Weaknesses:

    • Cost: They are often more expensive than standard cyanine dyes.

    • Autofluorescence Overlap: While NIR Alexa Fluor dyes (e.g., Alexa Fluor 700, 750, 790) significantly reduce autofluorescence issues, the lower end of their range can still be affected by tissue autofluorescence in some applications compared to dyes emitting at longer wavelengths like 800 nm.[23]

IRDye® Family

Marketed by LI-COR Biosciences, IRDyes are a prominent class of NIR fluorophores, with IRDye 800CW and IRDye 680LT being particularly popular for quantitative Western blotting and in vivo imaging.

  • Strengths:

    • Optimized for NIR Imaging: These dyes are specifically designed for the 700 nm and 800 nm channels. IRDye 800CW, in particular, operates in a spectral region with exceptionally low autofluorescence, providing very high signal-to-noise ratios.[7][10]

    • Superior Photostability and Brightness: Studies have shown that certain IRDyes, like IRDye 680LT and 700DX, exhibit superior photostability and brightness compared to spectrally similar competitors like Alexa Fluor 680.[9][24]

    • Low Non-Specific Binding: IRDye 800CW has been shown to have low non-specific tissue uptake, which is advantageous for targeted in vivo imaging.[22]

  • Weaknesses:

    • Limited Spectral Variety: The family is primarily focused on the ~700 nm and ~800 nm channels, offering less spectral variety compared to the broader Alexa Fluor or Cy dye families.

Silicon-Rhodamine (SiR) Dyes

This relatively new class of fluorophores has rapidly gained popularity, especially for live-cell imaging. They are based on the classic rhodamine structure, but the xanthene oxygen atom is replaced with a silicon atom.[25] This modification shifts the excitation and emission spectra into the far-red and NIR regions.[25][26]

  • Strengths:

    • Exceptional Photostability and Brightness: SiR dyes are extremely bright and highly photostable, making them ideal for super-resolution microscopy (e.g., STED, SIM) and long-term live-cell tracking.[4][26][27]

    • Cell Permeability and Fluorogenicity: Many SiR derivatives are cell-permeable and fluorogenic, meaning they only become brightly fluorescent upon binding to their target.[4][26] This property is invaluable for no-wash live-cell staining, as it minimizes background from unbound probes.

    • High Water Solubility: They generally have good solubility and stability in aqueous buffers.[4]

  • Weaknesses:

    • Limited Wavelength Range: Most common SiR dyes emit in the 650-700 nm range, which is at the lower end of the NIR spectrum.[28] However, newer derivatives are pushing emissions further into the NIR.[27]

    • Cost: As a newer class of high-performance dyes, they can be more expensive.

Quantitative Head-to-Head Comparison

To facilitate direct comparison, the table below summarizes the key photophysical properties of representative NIR fluorophores from each major class. Brightness is calculated as the product of the Molar Extinction Coefficient (ε) and the Quantum Yield (Φ), then normalized to the value of IRDye 800CW for easier comparison.

FluorophoreClassEx (nm)Em (nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness
Cy7 Cyanine750773~250,000~0.28~1.75
Indocyanine Green (ICG) Cyanine780820~225,000~0.03 (in water)~0.17
Alexa Fluor 680 Alexa Fluor679702~183,000~0.36~1.65
Alexa Fluor 750 Alexa Fluor749775~271,000~0.12~0.81
Alexa Fluor 790 Alexa Fluor784814~260,000~0.04~0.26
IRDye 680LT IRDye676693~190,000~0.10~0.48
IRDye 800CW IRDye774789~200,000~0.201.00 (Reference)
SiR650 Si-Rhodamine652672~105,000~0.40~1.05
iFluor 700 iFluor690713~220,000~0.23~1.27
iFluor 750 iFluor757779~275,000~0.12~0.83
iFluor 790 iFluor788814~250,000~0.10~0.63

Note: Values are approximate and can vary depending on the solvent, pH, and conjugation state. Data compiled from multiple sources and manufacturer specifications.[29][30]

Experimental Guide: Selecting and Applying NIR Fluorophores

Theoretical properties are important, but successful application is paramount. This section provides practical guidance for experimental design and execution.

Choosing the Right Fluorophore: A Decision-Making Framework

The "best" fluorophore is entirely dependent on the application. The following decision tree illustrates a logical approach to selecting the optimal probe.

DecisionTree start Start: Define Experiment app_type Application Type? start->app_type live_cell Live-Cell Imaging app_type->live_cell Live Cell fixed_cell Fixed-Cell / Tissue app_type->fixed_cell Fixed / Tissue in_vivo In Vivo Animal Imaging app_type->in_vivo In Vivo duration Imaging Duration? live_cell->duration target Target Abundance? fixed_cell->target rec3 Recommendation: IRDye 800CW - Deepest penetration - Lowest autofluorescence in_vivo->rec3 short_term Short-Term / Snapshot duration->short_term Short long_term Long-Term / Time-Lapse duration->long_term Long short_term->target rec1 Recommendation: SiR Dyes (e.g., SiR650) - High photostability - Cell permeable - Fluorogenic long_term->rec1 high_ab High Abundance target->high_ab High low_ab Low Abundance target->low_ab Low rec2 Recommendation: Alexa Fluor or IRDye - High Brightness - High Photostability high_ab->rec2 rec4 Recommendation: Brightest Dyes (e.g., Cy7, Alexa Fluor 680) - Maximize Signal low_ab->rec4

Caption: A decision tree to guide the selection of an appropriate NIR fluorophore based on the experimental context.

Protocol: Antibody Conjugation with NHS-Ester Dyes

This protocol describes a standard method for labeling primary antibodies with amine-reactive (NHS-ester) NIR fluorophores.

Causality: The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (like the side chain of lysine residues) on the antibody, forming a stable covalent amide bond. The reaction is performed in a slightly alkaline buffer (pH 8.0-8.5) to ensure the primary amines are deprotonated and thus maximally reactive.

ConjugationWorkflow Antibody Conjugation Workflow step1 1. Buffer Exchange Antibody into amine-free buffer (e.g., PBS, pH 8.3) step2 2. Prepare Dye Dissolve NHS-ester dye in anhydrous DMSO step1->step2 step3 3. Reaction Add dye to antibody solution. Incubate for 1-2 hours at RT, protected from light. step2->step3 step4 4. Purification Remove unconjugated dye (e.g., size-exclusion chromatography) step3->step4 step5 5. Characterization Measure Degree of Labeling (DoL) via spectrophotometry step4->step5 step6 6. Storage Store conjugate at 4°C with stabilizer (e.g., BSA) and sodium azide. step5->step6

Caption: The workflow for covalently labeling an antibody with an amine-reactive NIR dye.

Methodology:

  • Antibody Preparation:

    • Start with a purified antibody solution (e.g., 1-2 mg/mL) in a buffer free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange into a reaction buffer like 0.1 M sodium bicarbonate, pH 8.3.

  • Dye Preparation:

    • Allow the vial of NHS-ester dye to warm to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO). This stock should be used immediately.

  • Conjugation Reaction:

    • Calculate the volume of dye stock needed to achieve a target molar excess (typically 8-15x molar excess of dye to antibody).

    • While gently vortexing the antibody solution, add the calculated volume of dye stock.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification (Self-Validation Step):

    • The removal of unconjugated "free" dye is critical to prevent high background staining.

    • Use a size-exclusion chromatography column (e.g., a spin column) equilibrated with a storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column. The larger, labeled antibody will elute first, while the smaller, unconjugated dye molecules are retained and separated.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the NIR dye.

    • Calculate the protein concentration and the Degree of Labeling (DoL, the average number of dye molecules per antibody). An optimal DoL is typically between 2 and 4. A low DoL can impact antibody pharmacokinetics, particularly for in vivo studies.[23]

Protocol: NIR Immunofluorescence Staining of Fixed Cells
  • Cell Preparation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature. This step is crucial for minimizing background.

  • Primary Antibody Incubation: Dilute the unlabeled primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the NIR-labeled secondary antibody (e.g., Goat anti-Mouse-IRDye 800CW) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Image using a microscope equipped with the appropriate NIR laser lines and emission filters (e.g., 785 nm excitation, >810 nm emission filter for IRDye 800CW).

Conclusion and Future Outlook

The adoption of NIR fluorophores has fundamentally enhanced the capabilities of fluorescence microscopy, enabling clearer, deeper, and longer-term imaging of biological processes. While traditional cyanine dyes remain workhorses due to their high extinction coefficients, newer classes like the highly photostable Alexa Fluor and IRDye families and the exceptional live-cell performance of SiR probes provide researchers with a powerful and diverse toolkit.

The future of the field lies in the development of even brighter and more photostable fluorophores that push further into the NIR-II window (1000-1700 nm).[12][14][15] Probes in this range promise unprecedented imaging depth and clarity for in vivo applications.[11][14] Furthermore, the rational design of "smart" NIR probes that activate their fluorescence only in the presence of specific enzymes, ions, or microenvironmental conditions will continue to drive new discoveries in biology and medicine.

References

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A Senior Application Scientist's Guide to Selecting the Optimal Near-Infrared (NIR) Dye for Your Experiment

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of biological research and drug development, the ability to visualize molecular processes within a living system is paramount. Near-infrared (NIR) fluorescent dyes have emerged as indispensable tools for in vivo imaging, offering deep tissue penetration and high signal-to-noise ratios.[1][2] However, the expanding arsenal of NIR dyes, each with its unique set of photophysical and chemical properties, can make the selection process a daunting task. This guide provides a comprehensive comparison of commonly used NIR dyes, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific applications.

The Allure of the Near-Infrared Window: Why Go NIR?

The primary advantage of working in the NIR spectrum (typically 700-900 nm for NIR-I and 1000-1700 nm for NIR-II) lies in the optical properties of biological tissues.[2] In this range, the absorption of light by endogenous chromophores like hemoglobin and water is significantly reduced, and tissue autofluorescence is minimal.[3][4] This "NIR window" allows for:

  • Deeper Tissue Penetration: NIR light can travel further through tissue, enabling the visualization of deeper structures.[1]

  • Reduced Autofluorescence: The low background fluorescence from tissues results in a higher signal-to-noise ratio and clearer images.[5]

  • Minimized Phototoxicity: The lower energy of NIR light reduces the risk of photodamage to cells and tissues, making it ideal for long-term live-cell and in vivo imaging.[2]

A Comparative Overview of Common NIR Dyes

The selection of an appropriate NIR dye is a critical step that can significantly impact the outcome of an experiment. The following table provides a comparative overview of some of the most widely used NIR dyes, highlighting their key photophysical properties.

Dye FamilySpecific Dye ExampleExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldAvailable Reactive Forms
Cyanine Cy7~750~773~250,000~0.28NHS ester, Maleimide, Azide, Alkyne[6]
IRDye 800CW~774~789~240,000~0.08NHS ester, Maleimide, DBCO[7]
Alexa Fluor 750~749~775~270,000~0.12NHS ester, Maleimide
iFluor 790~783~814~250,000~0.10NHS ester, Maleimide[8]
Phthalocyanine IRDye 700DX~689~700~200,000HighNHS ester
BODIPY BODIPY™ 650/665~650~665~90,000~0.70NHS ester, Maleimide
Rhodamine DyLight™ 800~777~794~270,000~0.08NHS ester, Maleimide[9]
Squaraine Squaraine DyesVariableVariableHighVariableCarboxylic acid

Note: The exact spectral properties can vary depending on the solvent and conjugation state.

Making the Right Choice: A Decision-Making Workflow

Choosing the optimal NIR dye requires a careful consideration of the specific experimental needs. The following workflow, visualized in the diagram below, outlines the key decision points.

NIR_Dye_Selection_Workflow cluster_start Experimental Design cluster_application Application cluster_target Target Molecule cluster_properties Dye Properties cluster_selection Final Selection start Define Experimental Goal app Application Type? start->app invivo In Vivo Imaging app->invivo Deep Tissue microscopy Microscopy app->microscopy High Resolution flow Flow Cytometry app->flow Multiplexing target Target Molecule? invivo->target microscopy->target flow->target protein Protein/Antibody target->protein Amine/Thiol small_mol Small Molecule target->small_mol Click Chemistry nucleic_acid Nucleic Acid target->nucleic_acid Amine/Click props Key Property? protein->props small_mol->props nucleic_acid->props brightness Brightness (High QY & ε) props->brightness Short-term imaging photostability Photostability props->photostability Long-term imaging solubility Aqueous Solubility props->solubility Aqueous environment conjugation Conjugation Chemistry props->conjugation Available functional groups selection Select NIR Dye brightness->selection photostability->selection solubility->selection conjugation->selection

Caption: A workflow diagram illustrating the key decision points for selecting the appropriate NIR dye for a given experiment.

Causality Behind Experimental Choices:
  • Brightness vs. Photostability: For short-term imaging experiments where capturing a strong signal quickly is crucial, a dye with a high quantum yield (QY) and molar extinction coefficient (ε) is preferred.[10] However, for long-term time-lapse imaging, a dye with high photostability is more critical to prevent signal loss over time.[11] Some dyes, like certain quaterrylene-based derivatives, offer exceptional photostability compared to traditional cyanine dyes.[11]

  • Aqueous Solubility and Aggregation: Many NIR dyes are large, hydrophobic molecules that are prone to aggregation in aqueous environments, which can lead to fluorescence quenching.[12] To counteract this, dyes are often modified with hydrophilic groups like sulfonates or polyethylene glycol (PEG). When labeling proteins, it's important to consider that highly charged dyes can alter the isoelectric point of the protein, potentially leading to non-specific binding.[5]

  • Conjugation Chemistry: The choice of reactive group on the dye depends on the available functional groups on the target molecule. NHS esters are commonly used to label primary amines on proteins, while maleimides react with free thiols.[] Click chemistry (e.g., using azide or alkyne-modified dyes) offers a highly specific and efficient method for labeling biomolecules.[14] The conjugation strategy can also impact the biodistribution of the labeled molecule.[15]

Experimental Protocol: Antibody Labeling with an NHS-Ester NIR Dye

This protocol provides a general guideline for labeling an antibody with a near-infrared dye containing an N-hydroxysuccinimide (NHS) ester.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization cluster_storage Storage prep_ab 1. Prepare Antibody Solution (1 mg/mL in conjugation buffer, pH 8.5) mix 3. Mix Antibody and Dye (Optimize dye:protein ratio) prep_ab->mix prep_dye 2. Reconstitute NIR Dye (in anhydrous DMSO) prep_dye->mix incubate 4. Incubate (1 hour at room temperature, protected from light) mix->incubate purify 5. Remove Unreacted Dye (Size-exclusion chromatography) incubate->purify measure 6. Measure Absorbance (at 280 nm and dye's λmax) purify->measure calculate 7. Calculate Degree of Labeling (DOL) measure->calculate store 8. Store Conjugate (4°C, protected from light) calculate->store

Caption: A step-by-step workflow for labeling an antibody with an NHS-ester functionalized NIR dye.

Detailed Steps:
  • Prepare Antibody Solution: Dissolve the antibody in a conjugation buffer (e.g., 50 mM sodium bicarbonate, pH 8.5) to a concentration of 1 mg/mL.[16] The basic pH is crucial for the reaction between the NHS ester and primary amines.

  • Reconstitute NIR Dye: Immediately before use, dissolve the NHS-ester functionalized NIR dye in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.[16]

  • Mix Antibody and Dye: Add the reconstituted dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is often recommended.[16]

  • Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[16]

  • Purify the Conjugate: Remove unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[17]

  • Characterize the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and the absorbance maximum (λmax) of the dye.[17]

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

    • Determine the Degree of Labeling (DOL), which is the molar ratio of dye to antibody. An optimal DOL is typically between 2 and 10.[17]

  • Store the Conjugate: Store the labeled antibody at 4°C, protected from light.

Troubleshooting Common Issues in NIR Dye Experiments

ProblemPossible CauseSolution
Low Signal or No Staining Low degree of labeling (DOL).Optimize the dye-to-protein ratio during conjugation.
Antibody concentration is too low.Titrate the antibody concentration to find the optimal working dilution.[18]
Photobleaching.Use an antifade mounting medium for microscopy.[11] For in vivo imaging, minimize exposure time and laser power.
Incorrect filter sets.Ensure the excitation and emission filters on your imaging system are appropriate for the specific NIR dye.[18]
High Background Non-specific binding of the antibody conjugate.Increase the number of washes. Use an appropriate blocking buffer.[18]
Dye aggregation.Use dyes with improved water solubility (e.g., PEGylated dyes). Filter the conjugate solution before use.
Autofluorescence.While minimal in the NIR range, some tissues may still exhibit autofluorescence. Perform imaging of an unstained control to assess background levels.
Inconsistent Results Dye degradation.Store dyes and conjugates properly (protected from light and moisture). Avoid repeated freeze-thaw cycles of dye stock solutions.[17]
Variation in labeling efficiency.Standardize the conjugation protocol, paying close attention to pH and incubation times.

Conclusion

The selection of the right NIR dye is a critical determinant of success in a wide range of biological imaging experiments. By carefully considering the specific requirements of the application, the properties of the target molecule, and the photophysical characteristics of the available dyes, researchers can harness the power of NIR fluorescence to gain unprecedented insights into complex biological processes. This guide provides a framework for making informed decisions, from initial dye selection to troubleshooting experimental challenges, ultimately enabling more robust and reproducible scientific discoveries.

References

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  • Zhang, X., et al. (2015). Development and applications of a near-infrared dye–benzylguanine conjugate to specifically label SNAP-tagged proteins. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Massa, S., et al. (2017). Effect of Dye and Conjugation Chemistry on the Biodistribution Profile of Near-Infrared-Labeled Nanobodies as Tracers for Image-Guided Surgery. Molecular Pharmaceutics. Retrieved from [Link]

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  • Sy, C., et al. (2026). Structure–Property Relationships of Near-Infrared Cyanine Dyes: Chalcogen-Driven Singlet Oxygen Generation with High Fluorescence Efficiency. PMC. Retrieved from [Link]

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  • Ofenbauer, A., et al. (2017). Near-infrared (NIR) dye-labeled RNAs identify binding of ZBP1 to the noncoding Y3-RNA. PMC. Retrieved from [Link]

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  • Tamosiunas, V., et al. (2018). Site-Specific Labeling of Proteins with Near-IR Heptamethine Cyanine Dyes. MDPI. Retrieved from [Link]

  • Tamosiunas, V., et al. (2018). Site-Specific Labeling of Proteins with Near-IR Dyes. Preprints.org. Retrieved from [Link]

  • CD Bioparticles. (n.d.). NIR-II Fluorescent Dyes. Retrieved from [Link]

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  • Kim, G., et al. (2016). Photostable, Hydrophilic, and Near Infrared Quaterrylene-based Dyes for Photoacoustic Imaging. PMC. Retrieved from [Link]

  • Samkoe, K. S., et al. (2020). Mutual impact of clinically translatable near-infrared dyes on photoacoustic image contrast and in vitro photodynamic therapy efficacy. SPIE Digital Library. Retrieved from [Link]

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Navigating the Near-Infrared Landscape: A Cost-Benefit Analysis of Sulfo-Cyanine7.5 and Competing Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the realm of in vivo near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is a critical decision that profoundly impacts experimental outcomes and budget allocation. This guide provides an in-depth cost-benefit analysis of Sulfo-Cyanine7.5 against its main competitors: Indocyanine Green (ICG), IRDye 800CW, and Alexa Fluor 790. We will delve into their core photophysical properties, performance in relevant applications, and provide a transparent cost assessment to empower you in making an informed decision for your research needs.

The near-infrared window (roughly 700-900 nm) offers a significant advantage for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and lower autofluorescence compared to the visible spectrum.[1][2][3] This has propelled the development and adoption of NIR fluorescent dyes in a wide array of research areas, including oncology, immunology, and drug delivery.

Unveiling the Contenders: A Head-to-Head Comparison

At the forefront of NIR imaging, four dyes have emerged as the most commonly utilized tools: Sulfo-Cyanine7.5, the clinically approved Indocyanine Green (ICG), the widely adopted IRDye 800CW, and the high-performance Alexa Fluor 790. Each possesses a unique set of characteristics that make them suitable for different applications and budgetary constraints.

Core Photophysical Properties: The Foundation of Performance

The performance of a fluorescent dye is fundamentally governed by its spectral properties, molar extinction coefficient (a measure of how strongly it absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

FeatureSulfo-Cyanine7.5Indocyanine Green (ICG)IRDye 800CWAlexa Fluor 790
Excitation Max (nm) ~778 - 788[4][]~780 - 787[6][7]~774[8]~782
Emission Max (nm) ~797 - 808[4][]~810 - 820[6][7]~789[8]~805
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~222,000[4]~223,000[9]~240,000 - 270,000[10]~260,000
Quantum Yield (Φ) ~0.21 (in water) [11]~0.02 - 0.14 (highly solvent dependent)[9]~0.12 (conjugated to HSA)[12]Not consistently reported in aqueous buffer
Water Solubility High (sulfonated)[]Poor, tends to aggregate[6]High (sulfonated)High
Reactive Forms Available NHS ester, Maleimide, etc.[9]NHS ester, Maleimide, etc.[6][7][12]NHS ester, Maleimide, etc.[13]NHS ester, etc.

Key Insights:

  • Brightness: A combination of a high molar extinction coefficient and a high quantum yield results in a brighter fluorophore. Sulfo-Cyanine7.5 boasts a significantly higher quantum yield in aqueous environments compared to ICG, suggesting superior brightness in biological applications.[][9][11] IRDye 800CW also exhibits a respectable quantum yield when conjugated.[12]

  • Solubility: The sulfonation of Sulfo-Cyanine7.5, IRDye 800CW, and Alexa Fluor 790 imparts excellent water solubility, a crucial factor for consistent and reliable bioconjugation and in vivo administration.[] ICG, on the other hand, is known for its poor water solubility and tendency to aggregate, which can affect its performance and consistency.[6]

  • Spectral Overlap: All four dyes operate within a similar spectral window, making them compatible with most commercially available NIR imaging systems.

Performance in the Field: A Look at In Vivo Imaging

The true test of a NIR dye lies in its performance in real-world applications. For researchers in drug development and oncology, the ability to achieve high-contrast images of deep-seated tumors is paramount. This is often quantified by the tumor-to-background ratio (TBR), where a higher value indicates better target visualization.

While direct, comprehensive comparative studies of all four dyes in a single model are scarce, existing literature provides valuable insights. Studies have shown that antibody conjugates of zwitterionic cyanine dyes can lead to significantly lower background signals in mice, resulting in higher tumor-to-background ratios compared to other cyanine dyes.[1] Another study demonstrated that an IRDye 800-conjugated antibody exhibited a 1.75-fold improvement in tumor-to-background ratio compared to a standard IR800 conjugate in a pancreatic cancer model.[14] These findings highlight that both the dye structure and the conjugation strategy play a crucial role in in vivo performance.

The choice of fluorophore can significantly impact the pharmacokinetic behavior of the imaging agent.[15] For instance, some dyes may exhibit higher non-specific uptake in organs like the liver, leading to increased background signal and reduced TBR.[1]

The Economic Equation: A Cost-Per-Reaction Analysis

Beyond performance, the cost of these reagents is a major consideration for any research program. To provide a practical comparison, we have compiled pricing information for the N-hydroxysuccinimide (NHS) ester form of each dye, which is commonly used for labeling antibodies and other proteins.[16][][18]

DyeVendor1 mg Price (USD)5 mg Price (USD)Estimated Cost per 100µg Antibody Labeling* (USD)
Sulfo-Cyanine7.5 NHS ester BroadPharm[11]$179.00$469.00~$9.38
AxisPharm$125.00$325.00~$6.50
MedChemExpress[9]$110.00$375.00~$7.50
ICG NHS ester OmiChem[12]$80.00$240.00~$4.80
SwissLumix[6]~$165.00 (150 CHF)~$495.00 (450 CHF)~$9.90
BioActs[7]$137.50$392.70~$7.85
Aaronchem[19]$61.00$184.00~$3.68
IRDye 800CW NHS ester AxisPharm$300.00--
LICORbio[20]-$942.00~$18.84
Neta Scientific[13]$163.00 (0.5mg)-~$32.60
Alexa Fluor 790 NHS ester Thermo Fisher ScientificPricing not readily available for small quantities--

*Estimated cost is based on the 5 mg price and a standard labeling protocol using a 10-fold molar excess of dye for 100 µg of a 150 kDa antibody. This is an approximation and actual costs may vary based on the specific protocol and required dye-to-protein ratio.

Cost-Benefit Summary:

  • Sulfo-Cyanine7.5 emerges as a compelling option, offering a balance of strong performance characteristics, particularly its high quantum yield in aqueous media, and a competitive price point. Its excellent water solubility simplifies conjugation protocols.[][11]

  • ICG , while being the most affordable option from some suppliers, suffers from significant performance drawbacks, including low quantum yield and poor water solubility, which can lead to inconsistent results.[6][9][12] Its clinical approval, however, makes it a relevant benchmark.

  • IRDye 800CW is a well-established and high-performing dye, often considered a gold standard in preclinical imaging.[10][20] However, this performance comes at a premium price, making it a more expensive choice.

  • Alexa Fluor 790 is known for its excellent photostability and brightness, but its cost for research-scale quantities is not as transparent, which may be a barrier for some labs.

Experimental Workflow: From Labeling to Imaging

To provide a practical context for utilizing these dyes, we outline a general workflow for antibody conjugation and in vivo imaging.

Antibody Labeling with NHS Esters

The following diagram illustrates a typical workflow for labeling an antibody with an NHS ester-functionalized NIR dye. The fundamental principle involves the reaction of the NHS ester with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.[16][][18]

AntibodyLabeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Antibody Solution (amine-free buffer, pH 8.0-8.5) Mix Mix Antibody and Dye (e.g., 10-fold molar excess of dye) Antibody->Mix Dye NIR Dye NHS Ester (dissolved in DMSO) Dye->Mix Incubate Incubate (e.g., 1 hour at room temperature, protected from light) Mix->Incubate Purify Purify Conjugate (e.g., size exclusion chromatography) Incubate->Purify Characterize Characterize Conjugate (determine dye-to-protein ratio) Purify->Characterize InVivoImaging cluster_model Animal Model cluster_injection Probe Administration cluster_imaging Imaging cluster_analysis Data Analysis Model Tumor-Bearing Mouse Model Injection Intravenous Injection of NIR Dye-Antibody Conjugate Model->Injection Imaging In Vivo NIR Fluorescence Imaging (at various time points) Injection->Imaging Analysis Image Analysis (e.g., Tumor-to-Background Ratio) Imaging->Analysis

Sources

Safety Operating Guide

Personal protective equipment for handling Sulfo-Cyanine7.5 dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

For immediate operational use. Print and post near the weighing station.

Category Directive
Primary Hazard Substance not fully tested. Treat as a potential irritant.[1] Photosensitive. Hygroscopic.
Solvent Risks Often dissolved in DMSO or DMF . These solvents penetrate skin/gloves rapidly, carrying the dye into the bloodstream.
Gloves Aqueous Handling: Nitrile (0.11 mm / 4 mil). DMSO/DMF Stock Prep: Double-glove Nitrile or use Butyl Rubber .[1]
Respiratory Handle powder exclusively in a Chemical Fume Hood .[2]
Eye Protection Chemical splash goggles (ANSI Z87.1).
Storage -20°C , Dark, Desiccated. Equilibrate to Room Temp (RT) before opening to prevent condensation.
Spill Response Dampen powder with wet paper towel (avoid dust). Clean surface with 70% Ethanol.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I emphasize that safety protocols must address not just the dye, but the entire formulation system . While Sulfo-Cyanine7.5 dicarboxylic acid (SC7.5-COOH) itself is hydrophilic and generally low-toxicity (structurally similar to Indocyanine Green), the process introduces specific risks.[1]

The "Carrier Solvent" Threat

SC7.5-COOH is often solubilized in organic solvents (DMSO, DMF) for high-concentration stock solutions or N-hydroxysuccinimide (NHS) ester activation.[1]

  • Mechanism: DMSO and DMF are permeation enhancers. If they contact skin, they disrupt the stratum corneum, potentially carrying the dye (and any impurities) directly into systemic circulation.

  • Control: Standard thin nitrile gloves provide <5 minutes of breakthrough protection against DMF. You must upgrade PPE during the solubilization step.

Photostability & Cost[1]
  • Risk: SC7.5 is a polymethine dye.[3] Exposure to ambient light (especially UV/blue) causes photobleaching, degrading the fluorophore and altering experimental quantitation.

  • Control: All handling must occur under low-light conditions or using amber vessels.

PPE Selection Matrix

This matrix is designed to be self-validating: if the solvent changes, the PPE requirement automatically shifts.

PPE Component Standard Protocol (Aqueous/Buffer) High-Risk Protocol (DMSO/DMF/Organic) Scientific Rationale
Hand Protection Single Nitrile Gloves (Min thickness: 0.11 mm)Double Nitrile (change immediately upon splash) OR Butyl Rubber DMSO permeates thin nitrile in minutes.[1] Double gloving creates a sacrificial layer and air gap.
Eye Protection Safety Glasses (Side shields)Chemical Splash Goggles Protects against splashes during vortexing/pipetting of organic solvents.
Respiratory Lab Environment (General ventilation)Fume Hood (Face velocity: 100 fpm)Prevents inhalation of lyophilized powder (static drift) and solvent vapors.[1]
Body Protection Lab Coat (Cotton/Poly blend)Lab Coat + Apron (If handling >50 mL)Cotton absorbs spills; chemical aprons repel organic solvents.[1]

Operational Protocol: Safe Handling Pipeline

The following workflow integrates the physical properties of the dye (hygroscopic, light-sensitive) with safety logistics.

Step-by-Step Methodology
  • Thermal Equilibration (Critical):

    • Remove the vial from -20°C storage.

    • Wait 20–30 minutes before opening.

    • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder, causing hydrolysis (if activated) or weighing errors.

  • Static Control:

    • SC7.5 powder is often electrostatically charged. Use an anti-static gun or polonium strip near the balance.

    • Why? Prevents "flying powder" which leads to inhalation risk and loss of expensive reagent.

  • Solubilization:

    • Add solvent (DMSO/Water) down the side of the vial.

    • Vortex briefly in short pulses.

    • Trust Check: Inspect for particulates. SC7.5 is highly soluble; turbidity indicates impurities or degradation.

  • Aliquot & Re-storage:

    • Aliquot into light-protective tubes (amber or foil-wrapped).

    • Flush with inert gas (Argon/Nitrogen) if storing for >1 month to prevent oxidation.

Visualization: Handling Workflow

G Storage Storage (-20°C, Dark) Equilibration Equilibration (20 mins @ RT) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Anti-Static) Equilibration->Weighing PPE: N95/Hood Solubilization Solubilization (DMSO/DMF/Water) Weighing->Solubilization PPE: Double Gloves QC Visual QC (Clear Blue/Green Soln) Solubilization->QC Check Solubility QC->Storage Refreeze Aliquots Usage Experimental Usage QC->Usage Proceed

Figure 1: Safe handling pipeline ensuring chemical stability and operator safety. Red nodes indicate high-risk steps requiring enhanced PPE.

Waste Disposal & Logistics

Disposal protocols must comply with local EHS (Environmental Health & Safety) regulations. Do not assume "water soluble" means "drain safe."

Waste Stream Criteria Disposal Action
Solid Waste Contaminated gloves, pipette tips, empty vials.[1]Bag in hazardous waste bags (red/yellow). Label as "Solid Chemical Waste: Cyanine Dye."
Organic Liquid Solutions containing >5% DMSO, DMF, or Methanol.Halogenated/Non-Halogenated Organic Waste container. Do NOT pour down drain.
Aqueous Liquid Dilute buffer solutions (<10 µM dye) with no toxic additives.Check local EHS.[4] Often acceptable for sanitary sewer with copious water flush, BUT default to Aqueous Chemical Waste to ensure compliance.

References

  • Gloves By Web. (n.d.). Chemical Resistance Chart: DMSO & DMF Permeation Data. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Hazardous Waste and Disposal Considerations.[2][5][6] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.